Iothalamate meglumine
Description
This compound is the meglumine salt form of iothalamate, an organic iodine compound and a radiographic contrast medium. This compound blocks x-rays as they pass through the body, thereby allowing body structures not containing iodine to be visualized. The degree of opacity produced by this compound is directly proportional to the total amount of the iodinated contrast agent in the path of the x-rays. The visualization of body structures is dependent upon the distribution and elimination of this compound. (NCI05)
A radiopaque medium used for urography, angiography, venography, and myelography. It is highly viscous and binds to plasma proteins.
See also: Iothalamic Acid (has active moiety); this compound; iothalamate sodium (component of).
Properties
IUPAC Name |
3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I3N2O4.C7H17NO5/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,18)(H,16,17)(H,19,20);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHUSFYMPUDOEL-WZTVWXICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26I3N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926949 | |
| Record name | 5-Acetamido-2,4,6-triiodo-N-methylisophthalamic acid-methylglucamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
809.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13087-53-1 | |
| Record name | D-Glucitol, 1-deoxy-1-(methylamino)-, 3-(acetylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13087-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iothalamate meglumine [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013087531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Acetamido-2,4,6-triiodo-N-methylisophthalamic acid-methylglucamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IOTHALAMATE MEGLUMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUW72GOP7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to Iothalamate Meglumine: Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iothalamate meglumine (B1676163), a key ionic, high-osmolality radiocontrast agent, plays a crucial role in various diagnostic imaging procedures. This technical guide provides a comprehensive overview of its synthesis, detailing the multi-step preparation of its active pharmaceutical ingredient, iothalamic acid, and the subsequent salt formation with meglumine. Additionally, this document outlines the significant chemical and physical properties of iothalamate meglumine, presenting quantitative data in a structured format to facilitate understanding and application in research and development settings.
Introduction
This compound is the meglumine salt of iothalamic acid, an organic iodine compound.[1] Its utility as a contrast medium stems from the high atomic number of the iodine atoms within its structure, which effectively attenuates X-rays, allowing for enhanced visualization of vascular and urinary systems.[1] A thorough understanding of its synthesis and chemical characteristics is paramount for its effective and safe use in clinical applications and for the development of new diagnostic agents.
Synthesis of this compound
The synthesis of this compound is a two-part process: the synthesis of the active moiety, iothalamic acid, followed by its reaction with meglumine to form the salt.
Synthesis of Iothalamic Acid
The synthesis of iothalamic acid is a multi-step chemical process commencing from 5-nitroisophthalic acid monomethyl ester. The key stages are amidation, catalytic reduction, iodination, and acetylation.
Experimental Protocol for the Synthesis of Iothalamic Acid:
A detailed experimental protocol for the synthesis of iothalamic acid is outlined below, based on established synthetic routes.[2]
-
Amidation: 5-nitroisophthalic acid monomethyl ester is subjected to an amidation reaction to form the corresponding amide.
-
Catalytic Reduction: The nitro group of the resulting compound is reduced to an amino group via catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst. This step yields 5-amino-N-methyl-isophthalamic acid.
-
Iodination: The aromatic ring is tri-iodinated using an iodine source, such as iodine monochloride, to produce 5-amino-2,4,6-triiodo-N-methylisophthalamic acid.
-
Acetylation: The final step in the synthesis of iothalamic acid is the acetylation of the amino group. This is achieved by reacting the product from the previous step with acetic anhydride. The crude iothalamic acid is then purified.
Formation of this compound Salt
The final step in the production of this compound is the formation of the salt by reacting iothalamic acid with meglumine (N-methyl-D-glucamine).
Experimental Protocol for Salt Formation:
-
Iothalamic acid is slurried in purified water.
-
An equimolar amount of meglumine is added to the slurry. The mixture is stirred until a clear solution is obtained, indicating the formation of the salt.
-
The resulting solution of this compound can then be further processed for formulation into an injectable solution.
Chemical and Physical Properties
A comprehensive summary of the key chemical and physical properties of this compound is presented in the tables below. This data is essential for formulation development, quality control, and understanding its behavior in physiological systems.
General Chemical Properties
| Property | Value |
| Molecular Formula | C18H26I3N3O9 |
| Molecular Weight | 809.1 g/mol [1] |
| IUPAC Name | 3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol[1] |
| CAS Number | 13087-53-1[1] |
| Component Compounds | Iothalamic Acid, N-Methyl-D-glucamine[1] |
Physicochemical Properties of this compound Injection (43%)
| Property | Value |
| Concentration | 430 mg/mL |
| Organically Bound Iodine | 20.2% (202 mg/mL)[3] |
| Osmolality | Approximately 1000 mOsmol/kg[3] |
| Osmolarity | Approximately 800 mOsmol/L[3] |
| Viscosity at 25°C | Approximately 3 cps[3] |
| Viscosity at 37°C | Approximately 2 cps[3] |
| pH | 6.6 to 7.6[3] |
Visualization of Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of iothalamic acid, the active pharmaceutical ingredient of this compound.
Caption: Synthesis pathway of Iothalamic Acid.
Conclusion
This technical guide provides a detailed overview of the synthesis and key chemical properties of this compound. The provided experimental outlines and tabulated data serve as a valuable resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding of this important diagnostic agent and aiding in future research and formulation efforts.
References
Unveiling the Mechanism of X-ray Attenuation by Iothalamate Meglumine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iothalamate meglumine (B1676163) is a water-soluble, iodinated radiocontrast agent extensively utilized in diagnostic imaging to enhance the visibility of vascular structures and internal organs. Its efficacy lies in its ability to attenuate X-rays, thereby increasing the contrast of the targeted tissues in radiographic images. This in-depth technical guide elucidates the core physicochemical principles governing the X-ray attenuation mechanism of iothalamate meglumine, provides detailed experimental protocols for its evaluation, and presents quantitative data to support a comprehensive understanding of its function.
Core Mechanism of X-ray Attenuation
The primary mechanism by which this compound attenuates X-rays is rooted in the high atomic number (Z=53) of its constituent iodine atoms. When a beam of X-rays passes through a medium containing this compound, the iodine atoms interact with the X-ray photons, leading to a reduction in the beam's intensity. This attenuation is a consequence of two principal quantum mechanical processes at diagnostic X-ray energies: the photoelectric effect and Compton scattering .
-
Photoelectric Effect: This interaction is the dominant mechanism of X-ray attenuation for iodinated contrast agents at the energy levels typically used in diagnostic radiology (25-150 keV). In this process, an incident X-ray photon transfers its entire energy to a tightly bound inner-shell electron of an iodine atom, causing the electron to be ejected. The X-ray photon is completely absorbed in this interaction. The probability of the photoelectric effect is approximately proportional to (Z/E)³, where Z is the atomic number of the absorbing atom and E is the energy of the incident X-ray photon. The high atomic number of iodine makes it significantly more probable for photoelectric absorption to occur compared to the elements that constitute soft tissues (e.g., hydrogen, carbon, oxygen). The "K-edge" of iodine, at 33.2 keV, represents a sharp increase in X-ray absorption, as the photon energy becomes sufficient to eject a K-shell electron.
-
Compton Scattering: In this process, an incident X-ray photon interacts with a loosely bound outer-shell electron of an iodine atom. The photon is not completely absorbed but is instead scattered in a new direction with reduced energy. The ejected electron also recoils with some kinetic energy. While Compton scattering contributes to the overall attenuation, its dependence on atomic number is less pronounced than that of the photoelectric effect.
The combination of these two effects results in a significantly higher linear attenuation coefficient for this compound solutions compared to surrounding biological tissues, leading to the desired contrast enhancement in X-ray and computed tomography (CT) imaging.
Physicochemical Properties
This compound is the salt of iothalamic acid and meglumine. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₈H₂₆I₃N₃O₉ |
| Molecular Weight | 809.1 g/mol |
| Iodine Content (by weight) | Approximately 47% |
| Solubility | High in water |
Quantitative Analysis of X-ray Attenuation
The degree of X-ray attenuation is quantified by the mass attenuation coefficient (μ/ρ), which is a measure of the probability of X-ray interaction per unit mass of the material. The mass attenuation coefficient of a compound can be calculated by the weighted average of the mass attenuation coefficients of its constituent elements.
The mass fraction (wi) of each element in this compound (C₁₈H₂₆I₃N₃O₉) is calculated as follows:
-
Carbon (C): (18 * 12.01) / 809.1 = 0.267
-
Hydrogen (H): (26 * 1.01) / 809.1 = 0.032
-
Iodine (I): (3 * 126.9) / 809.1 = 0.470
-
Nitrogen (N): (3 * 14.01) / 809.1 = 0.052
-
Oxygen (O): (9 * 16.00) / 809.1 = 0.178
The mass attenuation coefficient of this compound can then be estimated at various photon energies using the mass attenuation coefficients of the individual elements obtained from the National Institute of Standards and Technology (NIST) database.
Mass Attenuation Coefficients of this compound
The following table summarizes the calculated mass attenuation coefficients (μ/ρ) for this compound at various X-ray photon energies relevant to diagnostic imaging.
| Photon Energy (keV) | This compound (μ/ρ) (cm²/g) |
| 30 | 17.65 |
| 40 | 8.92 |
| 50 | 5.37 |
| 60 | 3.68 |
| 80 | 2.07 |
| 100 | 1.37 |
| 150 | 0.76 |
Experimental Protocols for Evaluation of X-ray Attenuation
The X-ray attenuation properties of this compound are experimentally evaluated using phantom studies in conjunction with computed tomography (CT).
I. Phantom Preparation and Contrast Agent Dilution
Objective: To create a standardized object (phantom) with known concentrations of the contrast agent for CT imaging.
Materials:
-
Cylindrical phantom made of a tissue-equivalent material (e.g., polymethyl methacrylate (B99206) - PMMA).
-
This compound solution of known concentration.
-
Distilled water.
-
A series of vials or inserts that fit within the phantom.
Methodology:
-
Prepare a stock solution of this compound.
-
Perform serial dilutions of the stock solution with distilled water to create a range of concentrations (e.g., 0, 2, 4, 6, 8, 10 mg of iodine/mL).
-
Fill the vials or inserts with the different concentrations of the diluted this compound solution. One vial should be filled with distilled water to serve as a reference (0 mg/mL).
-
Place the filled vials within the designated holes in the PMMA phantom.
II. CT Image Acquisition
Objective: To acquire CT images of the phantom containing the varying concentrations of this compound.
Equipment:
-
A multi-detector computed tomography (MDCT) scanner.
Methodology:
-
Position the prepared phantom on the CT scanner table.
-
Define the scan protocol parameters, including:
-
Tube Voltage: Typically 80, 100, 120, and 140 kVp to assess energy-dependent attenuation.
-
Tube Current-Time Product (mAs): Kept constant for a given set of acquisitions to ensure consistent noise levels.
-
Slice Thickness: A thin slice thickness (e.g., 1-2 mm) is used to minimize partial volume effects.
-
Reconstruction Algorithm: A standard soft-tissue reconstruction kernel should be used.
-
-
Perform the CT scan of the phantom at each specified tube voltage.
III. Data Analysis
Objective: To quantify the X-ray attenuation of this compound at different concentrations and energies.
Software:
-
Picture Archiving and Communication System (PACS) workstation or medical image analysis software.
Methodology:
-
Retrieve the acquired CT images.
-
For each concentration of this compound and each tube voltage setting, perform the following measurements:
-
Hounsfield Units (HU): Draw a circular region of interest (ROI) within the center of each vial on the CT image and record the mean HU value. The HU is calculated using the formula: HU = 1000 * (μ_material - μ_water) / μ_water where μ_material is the linear attenuation coefficient of the material and μ_water is the linear attenuation coefficient of water.
-
Noise: Record the standard deviation of the HU values within the ROI in the water-filled vial.
-
Contrast-to-Noise Ratio (CNR): Calculate the CNR for each concentration relative to the water reference using the formula: CNR = |HU_contrast - HU_water| / SD_water where HU_contrast is the mean HU of the contrast agent vial, HU_water is the mean HU of the water vial, and SD_water is the standard deviation of the HU in the water vial.
-
Signal-to-Noise Ratio (SNR): Calculate the SNR for each concentration using the formula: SNR = HU_contrast / SD_background where SD_background is the standard deviation of the HU in a background region of the phantom.
-
Visualizations
Physicochemical Principle of X-ray Attenuation
Caption: Physicochemical principle of X-ray attenuation by iodine.
Experimental Workflow for CT Evaluation
Caption: Experimental workflow for CT evaluation of this compound.
Conclusion
The X-ray attenuating properties of this compound are fundamentally determined by the high atomic number of its iodine atoms, which leads to a high probability of photoelectric absorption of X-ray photons. This physicochemical interaction forms the basis of its utility as a contrast agent in diagnostic imaging. The quantitative evaluation of its attenuation characteristics through well-defined phantom studies using CT is essential for understanding its performance and for the development of new and improved contrast media. The methodologies and data presented in this guide provide a comprehensive framework for researchers and professionals in the field.
A Technical Guide to the Physicochemical Properties of Iothalamate Meglumine Solution
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Iothalamate Meglumine (B1676163) solution, a widely used iodinated contrast agent. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and formulation. The following sections detail the quantitative properties, experimental methodologies for their determination, and a visualization of its pharmacokinetic pathway.
Core Physicochemical Data
Iothalamate meglumine is the meglumine salt of iothalamic acid, an organic iodine compound that serves as a radiographic contrast medium.[1] Its efficacy and safety are intrinsically linked to its physicochemical characteristics, which vary with concentration. The properties of several commercially available formulations are summarized below.
Composition and Concentration
This compound solutions are sterile aqueous solutions that may contain stabilizers like edetate calcium disodium (B8443419) and buffers such as monobasic sodium phosphate (B84403) to maintain product integrity and physiological compatibility.[1][2][3][4][5]
Table 1: Composition of Various this compound Solutions
| Product Name | This compound Concentration (mg/mL) | Organically Bound Iodine (mg/mL) | Edetate Calcium Disodium (mg/mL) | Monobasic Sodium Phosphate (mg/mL) |
| Conray® 30 | 300 | 141 | 0.110 | 0.125 |
| Conray® 43 | 430 | 202 | 0.110 | 0.115 |
| Conray® | 600 | 282 | 0.09 | 0.125 |
| Cysto-Conray® II | 172 | 81 | 0.110 | 0.115 |
Osmolality, Viscosity, and pH
The osmolality, viscosity, and pH of this compound solutions are critical parameters influencing their in-vivo behavior, including injection pressure, patient tolerance, and interaction with biological fluids.[6][7][8]
Table 2: Physicochemical Properties of this compound Solutions
| Property | Conray® 30 | Conray® 43 | Conray® | Cysto-Conray® II |
| Osmolarity (mOsmol/L) | ~500 | ~800 | ~1000 | Hypertonic |
| Osmolality (mOsmol/kg) | ~600 | ~1000 | ~1400 | Hypertonic |
| Viscosity at 25°C (cps) | ~2 | ~3 | ~6 | Not Specified |
| Viscosity at 37°C (cps) | ~1.5 | ~2 | ~4 | Not Specified |
| pH Range | 6.5 - 7.7 | 6.6 - 7.6 | 6.5 - 7.7 | 6.6 - 7.6 |
Experimental Protocols
The determination of the physicochemical properties of this compound solutions adheres to standardized pharmaceutical testing methodologies, primarily those outlined in the United States Pharmacopeia (USP).
Osmolality Determination (USP <785>)
Osmolality is a measure of the osmotic pressure of a solution and is determined by measuring the freezing point depression.[3][9][10][11][12]
Methodology:
-
Apparatus: A calibrated osmometer designed for freezing point depression measurement is used. The apparatus includes a cooling mechanism, a temperature-sensitive resistor (thermistor), and a sample mixing device.[3]
-
Calibration: The osmometer is calibrated using standard aqueous solutions of sodium chloride of known osmolality.
-
Procedure:
-
A precise volume of the this compound solution is placed in the measurement container.
-
The sample is supercooled to a temperature below its freezing point.
-
Crystallization is induced, and the resulting temperature increase to the freezing point is measured by the thermistor.
-
The freezing point depression is directly proportional to the osmolality of the solution.[3]
-
Viscosity Measurement (USP <911>)
The viscosity of this compound solutions is typically determined using a capillary viscometer or a rotational viscometer.[13][14][15][16]
Methodology (Capillary Viscometer):
-
Apparatus: A calibrated glass capillary viscometer (e.g., Ostwald-type) is used.
-
Temperature Control: The viscometer is placed in a constant-temperature bath maintained at the desired temperature (e.g., 25°C or 37°C) with a precision of ±0.1°C.[14]
-
Procedure:
-
The viscometer is filled with a precise volume of the this compound solution.
-
The time taken for the liquid to flow between two marked points under the influence of gravity is measured.
-
The kinematic viscosity is calculated from the flow time and the viscometer constant.
-
The dynamic viscosity (in centipoise) is then calculated by multiplying the kinematic viscosity by the density of the solution at the same temperature.[14]
-
pH Determination (USP <791>)
The pH of the solution is measured potentiometrically using a standardized pH meter.[17][18][19][20][21][22]
Methodology:
-
Apparatus: A pH meter equipped with a glass electrode and a reference electrode (or a combination electrode) is used. The meter should be capable of reproducing pH values to 0.02 pH units.[18]
-
Calibration: The pH meter is calibrated using at least two standard buffer solutions with pH values that bracket the expected pH of the sample.
-
Procedure:
-
The electrodes are rinsed with purified water and then with a portion of the this compound solution.
-
The electrodes are immersed in the sample solution, and the pH reading is allowed to stabilize.
-
The measurement is typically performed at a controlled temperature of 25 ± 2°C.[18]
-
Density Determination
Density is a fundamental property required for the conversion of kinematic viscosity to dynamic viscosity and can be determined using a pycnometer.[23][24]
Methodology:
-
Apparatus: A calibrated pycnometer of a known volume and an analytical balance are used.
-
Procedure:
-
The weight of the clean, dry, and empty pycnometer is determined.
-
The pycnometer is filled with the this compound solution, ensuring no air bubbles are trapped. The temperature of the solution is recorded.
-
The weight of the filled pycnometer is measured.
-
The density is calculated by dividing the mass of the solution by the known volume of the pycnometer.[23][24]
-
Pharmacokinetic Pathway of this compound
Following intravascular administration, this compound is rapidly distributed throughout the circulatory system and is primarily excreted unchanged by the kidneys. Its pharmacokinetics are often described by a two-compartment model.[4][25][26][27][28][29][30][31]
The diagram above illustrates the journey of this compound in the body. After intravascular injection, it rapidly distributes from the plasma into the extracellular fluid. The primary route of elimination is through the kidneys via glomerular filtration, where it is excreted unchanged in the urine.[4] A minor, alternative excretion pathway exists through the liver and small intestine, which becomes more significant in patients with impaired renal function.[4][27] The distribution and elimination phases are characterized by alpha and beta half-lives of approximately 10 and 90 minutes, respectively, in patients with normal renal function.[4]
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. uspbpep.com [uspbpep.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. DailyMed - CYSTO-CONRAY II- this compound injection [dailymed.nlm.nih.gov]
- 6. Pharmacokinetics of iothalamate in endstage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labmix24.com [labmix24.com]
- 8. Determination of specific gravity of liquid sample by using Pycnometer [webofpharma.com]
- 9. dsdpanalytics.com [dsdpanalytics.com]
- 10. 文库创作 [doc360.baidu.com]
- 11. â©785⪠Osmolality and Osmolarity [doi.usp.org]
- 12. scribd.com [scribd.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. uspbpep.com [uspbpep.com]
- 15. â©911⪠ViscosityâCapillary Methods [doi.usp.org]
- 16. drugfuture.com [drugfuture.com]
- 17. store.astm.org [store.astm.org]
- 18. ftp.uspbpep.com [ftp.uspbpep.com]
- 19. kelid1.ir [kelid1.ir]
- 20. infinitalab.com [infinitalab.com]
- 21. NEMI Method Summary - D1293A [nemi.gov]
- 22. labsinus.com [labsinus.com]
- 23. ised-isde.canada.ca [ised-isde.canada.ca]
- 24. scientificlabs.co.uk [scientificlabs.co.uk]
- 25. Pharmacology, Part 5: CT and MRI Contrast Media | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 26. radiology.wisc.edu [radiology.wisc.edu]
- 27. Functional Renal Anatomy, Renal Physiology, and Contrast Media | Radiology Key [radiologykey.com]
- 28. wjarr.com [wjarr.com]
- 29. radiopaedia.org [radiopaedia.org]
- 30. An overview of the clinical pharmacokinetics of x-ray contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. radiopaedia.org [radiopaedia.org]
Iothalamate Meglumine: A Technical Guide to its Molecular Structure and Functional Application as a Radiopaque Contrast Agent
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and functional applications of iothalamate meglumine (B1676163), a key diagnostic agent in medical imaging. The following sections detail its mechanism of action, pharmacokinetic profile, and the experimental protocols used for its quantification and functional assessment.
Molecular Structure and Physicochemical Properties
Iothalamate meglumine is an ionic, high-osmolality radiocontrast agent. It is the salt formed from the organic iodine compound, iothalamic acid, and the amino sugar, meglumine (N-methyl-D-glucamine). The molecular formula for this compound is C18H26I3N3O9, and it has a molecular weight of approximately 809.1 g/mol .[1][2]
The core of its function lies in the iothalamic acid component, a tri-iodinated benzoic acid derivative. The three iodine atoms are covalently bonded to the benzene (B151609) ring, providing the high atomic number necessary for the attenuation of X-rays. The full IUPAC name for the composite molecule is 3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol.[1]
Below is a diagram illustrating the relationship between the constituent components of this compound.
Physicochemical Data
The physicochemical properties of this compound solutions are critical to their clinical performance and safety profile. The tables below summarize key quantitative data for various commercially available concentrations.
| Property | This compound (General) | Reference |
| Molecular Formula | C18H26I3N3O9 | [1][2] |
| Molecular Weight ( g/mol ) | 809.1 | [1][2] |
| Property | Conray® (60% w/v Solution) | Reference |
| This compound (mg/mL) | 600 | [3] |
| Organically Bound Iodine (mg/mL) | 282 (28.2%) | [3][4] |
| Osmolality (mOsm/kg) | ~1400 | [3][4] |
| Osmolarity (mOsm/L) | ~1000 | [3][4] |
| Viscosity (cps) at 25°C | ~6.0 | [3][4] |
| Viscosity (cps) at 37°C | ~4.0 | [3][4] |
| pH | 6.5 - 7.7 | [3][4] |
| Property | Conray® 43 (43% w/v Solution) | Reference |
| This compound (mg/mL) | 430 | [5] |
| Organically Bound Iodine (mg/mL) | 202 (20.2%) | [5] |
| Osmolality (mOsm/kg) | ~1000 | [5] |
| Osmolarity (mOsm/L) | ~800 | [5] |
| Viscosity (cps) at 25°C | ~3.0 | [5] |
| Viscosity (cps) at 37°C | ~2.0 | [5] |
| pH | 6.6 - 7.6 | [5] |
Function and Mechanism of Action
The primary function of this compound is to serve as a radiopaque contrast medium for various X-ray-based imaging modalities, including computed tomography (CT), angiography, and urography.[4][6] Its mechanism of action is based on the high atomic number of the iodine atoms within the iothalamate molecule, which allows for significant attenuation of X-rays.[6]
When administered intravascularly, this compound is distributed throughout the extracellular fluid space.[6] As it circulates, the iodine atoms absorb X-ray photons, preventing them from reaching the detector.[6] This results in areas containing the contrast agent appearing white or bright on the radiographic image, thereby enhancing the contrast between blood vessels or organs and the surrounding tissues.[6] This opacification of vessels and internal body structures allows for their detailed radiographic visualization.[7]
The workflow for its mechanism of action in enhancing radiographic contrast is depicted below.
Pharmacokinetics and Excretion
Following intravascular injection, this compound is rapidly distributed throughout the circulatory system. Its pharmacokinetic profile is often described by a two-compartment model, featuring a rapid alpha phase for drug distribution and a slower beta phase for elimination.[3] In individuals with normal renal function, the distribution half-life (alpha) is approximately 10 minutes, and the elimination half-life (beta) is about 90 minutes.[3][7]
This compound is primarily excreted unchanged in the urine via glomerular filtration.[3] It is not significantly metabolized and shows poor binding to serum albumin. A minor amount is excreted through the feces.[7] Due to its renal clearance mechanism, it is a valuable agent for measuring the Glomerular Filtration Rate (GFR), a key indicator of kidney function.
Pharmacokinetic Data
| Parameter | Value (in patients with normal renal function) | Reference |
| Distribution Half-life (t½α) | ~10 minutes | [3] |
| Elimination Half-life (t½β) | ~90 minutes | [3][7] |
| Primary Route of Excretion | Urine (as unchanged drug) | [3][7] |
| Mechanism of Excretion | Glomerular Filtration | [3] |
| Protein Binding | Poorly bound to serum albumin |
Experimental Protocols
Determination of Iothalamate for Glomerular Filtration Rate (GFR) Assessment
The clearance of iothalamate is a well-established method for determining GFR. This requires precise measurement of iothalamate concentrations in plasma and urine samples. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for this purpose.
Objective: To quantify the concentration of iothalamate in human plasma and urine to calculate renal clearance and determine GFR.
Methodology: HPLC with UV Detection
-
Sample Preparation:
-
Plasma/Serum: Deproteinize samples by adding acetonitrile. Vortex and centrifuge to precipitate proteins. Collect the supernatant for analysis.
-
Urine: Dilute urine samples with deionized water to bring the iothalamate concentration within the linear range of the assay.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Synergi-hydro, 250 × 4.6 mm, 4 µm).
-
Mobile Phase: An isocratic mixture of methanol (B129727) and a phosphate (B84403) buffer (e.g., 50 mM sodium phosphate), typically in a 10:90 (v/v) ratio.
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Detection: UV detector set to a wavelength of 254 nm.
-
Quantification: The concentration of iothalamate is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations.
-
-
Data Analysis and GFR Calculation:
-
The GFR is calculated using the renal clearance formula:
-
GFR (mL/min) = (Urine Concentration × Urine Flow Rate) / Plasma Concentration
-
-
Urine flow rate is measured in mL/min.
-
The workflow for this experimental protocol is outlined below.
Assessment of Radiopacity
The radiopacity of a contrast agent is fundamental to its diagnostic utility. Standardized methods, such as those outlined by ASTM F640, are used to evaluate this property.
Objective: To determine the radiopacity of this compound solution.
Methodology: Qualitative and Quantitative X-ray Imaging
-
Test Setup:
-
An X-ray system (e.g., fluoroscopy or CT scanner) is used.
-
A phantom that mimics the X-ray attenuation of human tissue (a "body mimic") may be used to simulate clinical conditions.
-
The this compound solution is placed in a container (e.g., a cuvette or tube) and positioned within the X-ray field.
-
-
Qualitative Assessment:
-
An image is acquired of the test sample alongside a reference standard (e.g., a predicate device or a material with known radiopacity).
-
The visibility of the this compound solution is subjectively compared to the reference standard by trained observers.
-
-
Quantitative Assessment:
-
A digital radiograph is obtained.
-
Image analysis software is used to measure the pixel intensity or optical density of the area containing the this compound solution.
-
This value is compared to the pixel intensity of the surrounding background or a reference standard. The difference in intensity provides a quantitative measure of radiopacity.
-
-
Data Analysis:
-
For qualitative analysis, results are reported as a comparative assessment (e.g., "more radiopaque than," "less radiopaque than," or "equally radiopaque to" the reference).
-
For quantitative analysis, the specific difference in pixel intensity or a calculated contrast-to-noise ratio is reported.
-
Conclusion
This compound remains a cornerstone of diagnostic imaging due to the well-characterized properties of its tri-iodinated molecular structure. Its high iodine content provides excellent radiopacity, while its pharmacokinetic profile, particularly its clearance via glomerular filtration, allows for effective visualization of the vascular and urinary systems and enables its use as a reliable marker for renal function assessment. The established experimental protocols for its quantification and functional evaluation underscore its continued importance in both clinical practice and research settings. This guide provides drug development professionals and researchers with the core technical information necessary to understand and utilize this critical diagnostic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. uwmedicine.org [uwmedicine.org]
- 4. store.astm.org [store.astm.org]
- 5. repub.eur.nl [repub.eur.nl]
- 6. HPLC estimation of iothalamate to measure glomerular filtration rate in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iothalamate quantification by tandem mass spectrometry to measure glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Physicochemical Properties of Iothalamate Meglumine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro osmolality and viscosity of iothalamate meglumine (B1676163), a widely used ionic, high-osmolar iodinated contrast medium. The following sections detail the quantitative physicochemical properties, experimental methodologies for their determination, and a logical workflow for these analyses. This information is critical for understanding the behavior of iothalamate meglumine in various experimental and pre-clinical settings.
Core Physicochemical Data
The osmolality and viscosity of this compound solutions are directly proportional to their concentration and are also influenced by temperature. The following tables summarize the key quantitative data for commercially available concentrations.
Table 1: Osmolality of this compound Solutions
| Product Name | This compound Concentration (% w/v) | Iodine Concentration (mg/mL) | Osmolality (mOsm/kg) |
| Conray 30 | 30% | 141 | ~600[1] |
| Conray 43 | 43% | 202 | ~1000[1] |
| Conray 60 | 60% | 282 | ~1400[2][3] |
Table 2: Viscosity of this compound Solutions
| Product Name | This compound Concentration (% w/v) | Viscosity at 25°C (cps) | Viscosity at 37°C (cps) |
| Conray 30 | 30% | ~2.0[1] | ~1.5[1] |
| Conray 43 | 43% | ~3.0[1] | ~2.0[1] |
| Conray 60 | 60% | ~6.0[2] | ~4.0[2][3] |
Experimental Protocols
The determination of osmolality and viscosity of pharmaceutical solutions requires precise and standardized methodologies. The following protocols describe the general procedures for obtaining the data presented above.
Osmolality Determination
The osmolality of this compound solutions is typically determined using the freezing point depression method, a technique that measures the freezing point of a solution to determine its total solute concentration.[4][5][6][7] This method is compliant with United States Pharmacopeia (USP) <785>.[8][9]
Principle: The freezing point of a solvent is lowered when a solute is added. This depression of the freezing point is directly proportional to the molal concentration of all dissolved particles in the solution.
Apparatus: A freezing point depression osmometer is the standard instrument.[4][7] This device typically consists of a sample holder, a cooling unit, a thermistor to measure temperature, and a mechanism to induce freezing.
Procedure:
-
Calibration: The osmometer is calibrated using standard solutions of known osmolality (e.g., sodium chloride solutions) to establish a calibration curve.[10]
-
Sample Preparation: The this compound solution is brought to the specified temperature (if required). For highly concentrated solutions, a precise dilution with deionized water may be necessary to bring the measurement within the instrument's linear range.[10] The dilution factor is then used to calculate the original osmolality.
-
Measurement: A small, precise volume of the sample is placed in the sample tube of the osmometer.
-
Cooling and Freezing: The sample is supercooled to a temperature below its freezing point.
-
Initiation of Freezing: Freezing is induced by a physical disturbance (e.g., a vibrating stirrer).
-
Equilibrium Temperature Measurement: As the solution freezes, the heat of fusion is released, causing the temperature to rise to a plateau, which is the true freezing point of the solution. The thermistor records this equilibrium temperature.
-
Calculation: The instrument's software calculates the osmolality of the sample in mOsm/kg based on the measured freezing point depression and the calibration data.
Viscosity Determination
The viscosity of this compound, which behaves as a Newtonian fluid, can be measured using various types of viscometers.[11] Capillary viscometers and rotational viscometers are commonly employed for such pharmaceutical solutions.
Principle: Viscosity is a measure of a fluid's resistance to flow. For Newtonian fluids, the viscosity is independent of the shear rate.
Apparatus: A calibrated capillary viscometer (e.g., an Ostwald viscometer) or a rotational viscometer can be used. A temperature-controlled water bath is essential to maintain the sample at the desired temperature (e.g., 25°C or 37°C).
Procedure (using a Capillary Viscometer):
-
Temperature Control: The viscometer is placed in a constant temperature water bath until it reaches thermal equilibrium.
-
Sample Loading: A precise volume of the this compound solution is introduced into the viscometer.
-
Flow Time Measurement: The liquid is drawn up one arm of the viscometer by suction, and the time taken for the liquid to flow between two marked points under the influence of gravity is measured.
-
Calculation: The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. To obtain the dynamic viscosity (in centipoise), the kinematic viscosity is multiplied by the density of the fluid at the same temperature.
Logical and Experimental Workflows
The following diagrams illustrate the logical workflow for the in vitro characterization of this compound's osmolality and viscosity.
Caption: Osmolality Determination Workflow
Caption: Viscosity Determination Workflow
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Conray® (this compound injection USP 60%) | Guerbet [usa.guerbet.com]
- 4. measurlabs.com [measurlabs.com]
- 5. Plasma osmolality - Wikipedia [en.wikipedia.org]
- 6. aicompanies.com [aicompanies.com]
- 7. Osmometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bostonbioproducts.com [bostonbioproducts.com]
- 9. theosmolalitylab.com [theosmolalitylab.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. bioprocessintl.com [bioprocessintl.com]
In-Depth Technical Guide to the Spectroscopic Analysis of Iothalamate Meglumine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis of Iothalamate Meglumine (B1676163), a widely used iodinated contrast agent. This document details the application of Proton Nuclear Magnetic Resonance (¹H NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy for the identification, quantification, and quality control of this pharmaceutical compound.
Introduction to Iothalamate Meglumine and its Spectroscopic Characterization
This compound is the meglumine salt of iothalamic acid. Its molecular structure, rich in various functional groups, lends itself to a thorough analysis by multiple spectroscopic methods. Spectroscopic techniques are integral to ensuring the quality, purity, and potency of pharmaceutical products like this compound injection. These methods provide a detailed chemical fingerprint, allowing for both qualitative and quantitative assessment.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation and quantitative analysis of this compound. It allows for the direct identification and assay of both the iothalamate and meglumine moieties in pharmaceutical solutions and bulk material.[1]
Quantitative Data
A simple and direct ¹H NMR method has been developed for the simultaneous identification and quantification of iothalamate and meglumine.[1] Key quantitative parameters are summarized in the table below.
| Analyte | Chemical Shift (ppm) | Mean Recovery (%) | Standard Deviation |
| Iothalamate (CH₃-CO-) | 2.25 | 99.7 | ± 0.66 |
| Meglumine (CH₃-N-) | 2.38 | 99.9 | ± 1.18 |
| Sodium Acetate (B1210297) (Internal Standard) | 1.92 | N/A | N/A |
Experimental Protocol: ¹H NMR Analysis
This protocol is adapted from a published method for the direct assay of this compound.[1]
Objective: To identify and quantify iothalamate and meglumine in a sample using ¹H NMR spectroscopy.
Materials:
-
This compound sample (bulk powder or injection)
-
Deuterium Oxide (D₂O)
-
Sodium Acetate (internal standard)
-
NMR tubes
-
Volumetric flasks and pipettes
Instrumentation:
-
Proton NMR Spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Standard and Sample Preparation:
-
Internal Standard Stock Solution: Accurately weigh and dissolve a known amount of sodium acetate in D₂O to prepare a stock solution of known concentration.
-
Sample Preparation (Injection): Dilute a known volume of the this compound injection with D₂O in a volumetric flask. Add a precise volume of the internal standard stock solution and mix thoroughly.
-
Sample Preparation (Bulk Powder): Accurately weigh a known amount of the this compound powder and dissolve it in a known volume of D₂O in a volumetric flask. Add a precise volume of the internal standard stock solution and mix thoroughly.
-
-
NMR Data Acquisition:
-
Transfer an appropriate amount of the prepared sample solution into an NMR tube.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
-
Data Analysis:
-
Integrate the resonance signals corresponding to the protons of the iothalamate CH₃-CO- group (at approximately 2.25 ppm), the meglumine CH₃-N- group (at approximately 2.38 ppm), and the sodium acetate CH₃-CO- group (at approximately 1.92 ppm).[1][2]
-
Calculate the concentration of iothalamate and meglumine in the original sample based on the integral values relative to the known concentration of the internal standard.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a widely used technique for the quantitative analysis of pharmaceutical compounds. While a specific method for the combined this compound product is not detailed in the provided search results, a method for the meglumine component has been established.
Quantitative Data
A UV spectrophotometric method has been developed for the determination of meglumine in bulk form.[3]
| Analyte | λmax (nm) | Linearity Range (µg/mL) |
| Meglumine | 254 | 10 - 60 |
Note: Derivative spectrophotometry has also been used, with determinations at 247 nm, 216 nm, and 266 nm for the first, second, and third derivatives, respectively, within the same linearity range.[3]
Experimental Protocol: UV-Vis Spectrophotometric Analysis (General Approach)
This protocol outlines a general procedure for the quantitative analysis of a drug substance in an injection formulation using UV-Vis spectroscopy.
Objective: To determine the concentration of the active pharmaceutical ingredient (API) in an injection sample.
Materials:
-
This compound Injection sample
-
Reference standard of this compound
-
Distilled water or other suitable solvent
-
Volumetric flasks and pipettes
-
Quartz cuvettes
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a suitable amount of the this compound reference standard and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
-
Preparation of Sample Solution:
-
Accurately dilute a known volume of the this compound injection with the solvent in a volumetric flask to obtain a theoretical concentration that falls within the linearity range of the assay.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the predetermined λmax (for meglumine, this is 254 nm; for this compound, the optimal wavelength would need to be determined by scanning the UV spectrum).
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard solution and the sample solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of the this compound in the sample solution by interpolating its absorbance value on the calibration curve.
-
Calculate the concentration of the drug in the original injection, accounting for the dilution factor.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for the identification of pharmaceutical compounds by providing a unique "fingerprint" based on the vibrational modes of their functional groups. The United States Pharmacopeia (USP) often employs a comparative method for IR identification.
Qualitative Data: Characteristic IR Absorption Bands
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present in both iothalamic acid and meglumine.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |
| 3500 - 3200 | O-H (Meglumine), N-H (Iothalamate) | Stretching (broad) |
| 3000 - 2850 | C-H (Alkyl) | Stretching |
| 1725 - 1700 | C=O (Carboxylic Acid - Iothalamate) | Stretching |
| 1680 - 1630 | C=O (Amide - Iothalamate) | Stretching (Amide I) |
| 1600 - 1450 | C=C (Aromatic Ring - Iothalamate) | Stretching |
| 1300 - 1000 | C-O (Alcohols, Carboxylic Acid) | Stretching |
| 850 - 550 | C-I | Stretching |
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a common sampling technique for FTIR that requires minimal sample preparation.
Objective: To obtain an infrared spectrum of a solid or liquid sample for identification purposes.
Materials:
-
This compound sample (powder or liquid)
-
Isopropanol (B130326) or other suitable solvent for cleaning
Instrumentation:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond crystal)
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean. If necessary, clean it with a soft cloth dampened with isopropanol and allow it to dry completely.
-
Acquire a background spectrum with no sample on the crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the this compound powder or a drop of the liquid injection onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Data Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Compare the obtained spectrum with a reference spectrum of this compound for identification.
-
Assign the major absorption bands to the corresponding functional groups.
-
Workflow and Logical Relationships
The spectroscopic analysis of this compound in a quality control setting follows a logical workflow to ensure the identity, purity, and strength of the final product.
This diagram illustrates the typical workflow for the quality control of this compound. The process begins with the reception of either the raw material or the finished product, followed by appropriate sample preparation. The prepared samples then undergo a series of spectroscopic analyses for both identification and quantification. The data from these analyses are processed and compared against established specifications to ensure the product meets the required quality standards before its final release.
Conclusion
Spectroscopic methods, including ¹H NMR, UV-Vis, and IR spectroscopy, are indispensable for the comprehensive analysis of this compound. These techniques provide detailed information regarding the identity, structure, and quantity of the active pharmaceutical ingredient, ensuring the quality and safety of the final drug product. The experimental protocols and data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis and quality control of this compound.
References
- 1. A simple method for the identification and assay of iopamidol and this compound in pharmaceutical samples based on proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC METHODS FOR DETERMINATION OF MEGLUMINE IN BULK | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
Iothalamate Meglumine: A Technical Overview of Protein Binding Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iothalamate meglumine (B1676163) is an iodinated ionic contrast agent widely utilized in medical imaging procedures such as computed tomography (CT) scans and angiography. A critical aspect of its pharmacokinetic profile is its interaction with plasma proteins, which influences its distribution, metabolism, and excretion. This technical guide provides an in-depth analysis of the protein binding characteristics of iothalamate meglumine, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant workflows.
Quantitative Analysis of Protein Binding
The extent of plasma protein binding is a crucial parameter in drug development, as it determines the fraction of unbound drug that is pharmacologically active and available for distribution and clearance. Literature on the protein binding of iothalamate presents some varied findings. While it is generally considered to have low protein binding, the reported quantitative values show some discrepancy.
Iothalamate salts are described as being poorly bound to serum albumin.[1][2] One study reported that Iodine-125-labeled iothalamate exhibits approximately 30% binding to plasma proteins.[3] In contrast, another study found no evidence of iothalamate binding to human plasma proteins.[4] Interestingly, the same study observed significant plasma protein binding in dogs, ranging from 4% to 26%.[4] This species-specific difference is an important consideration in preclinical research. Another source states that iothalamate is highly viscous and binds to plasma proteins, though it does not provide a quantitative value.[5]
The following table summarizes the available quantitative data on the plasma protein binding of iothalamate.
| Species | Analyte | Protein Binding (%) | Reference |
| Human | Iodine-125-Iothalamate | 30% | [3] |
| Human | Iothalamate | Not Found | [4] |
| Dog | Iothalamate | 4 - 26% | [4] |
Experimental Protocols for Determining Protein Binding
Equilibrium Dialysis
Equilibrium dialysis is considered the gold standard for protein binding studies. This method involves a semi-permeable membrane that separates a compartment containing the drug and plasma proteins from a protein-free buffer compartment. The unbound drug is free to diffuse across the membrane until equilibrium is reached.
Generalized Protocol:
-
Preparation: A solution of this compound is prepared in a buffer system that mimics physiological pH. Plasma (typically human serum albumin) is dialyzed against the same buffer to remove any interfering substances.
-
Dialysis Setup: The dialysis cell is assembled with the semi-permeable membrane. The plasma solution containing a known concentration of iothalamate is placed in one chamber, and the protein-free buffer is placed in the other.
-
Incubation: The dialysis unit is incubated at a controlled temperature (e.g., 37°C) with gentle agitation for a sufficient period to allow equilibrium to be reached. The time to equilibrium is determined in preliminary experiments.
-
Sampling: After incubation, samples are taken from both chambers.
-
Analysis: The concentration of iothalamate in both the plasma and buffer chambers is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation: The fraction of unbound drug (fu) is calculated using the following formula:
fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
The percentage of protein binding is then calculated as:
% Protein Binding = (1 - fu) x 100
Ultrafiltration
Ultrafiltration is another common method that separates the unbound drug from the protein-bound drug by forcing the plasma sample through a semi-permeable membrane that retains large molecules like proteins.
Generalized Protocol:
-
Incubation: A solution of this compound is incubated with plasma at a controlled temperature.
-
Centrifugation: The mixture is then placed in an ultrafiltration device and centrifuged. The centrifugal force drives the protein-free ultrafiltrate through the membrane.
-
Analysis: The concentration of iothalamate is measured in the ultrafiltrate (which represents the unbound drug concentration) and in the original plasma sample (total drug concentration).
-
Calculation: The fraction unbound and percentage of protein binding are calculated as described for equilibrium dialysis.
Other Methods
Other techniques that can be used to study drug-protein interactions include:
-
High-Performance Affinity Chromatography (HPAC): This method utilizes a stationary phase with immobilized plasma proteins to separate the bound and unbound drug.
-
Capillary Electrophoresis: This technique can be used to separate the free drug from the protein-drug complex based on their different electrophoretic mobilities.
-
Spectroscopic Methods: Techniques such as fluorescence spectroscopy can be used to study the interaction between a drug and a protein by observing changes in the protein's fluorescence upon drug binding.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining protein binding using the equilibrium dialysis method.
Caption: A generalized workflow for determining protein binding using equilibrium dialysis.
Logical Relationship of Protein Binding to Pharmacokinetics
The degree of protein binding directly influences several key pharmacokinetic parameters of this compound. This relationship is crucial for understanding its in vivo behavior.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. DailyMed - CONRAY- this compound injection [dailymed.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Renal and non-renal clearances of iothalamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C18H26I3N3O9 | CID 656642 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermal Decomposition of Iothalamate Meglumine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iothalamate meglumine (B1676163), an iodinated ionic radiographic contrast agent, is subject to degradation under various stress conditions, including heat. Understanding its thermal decomposition profile is critical for ensuring its stability, safety, and efficacy. This technical guide provides a comprehensive overview of the principles and methodologies for studying the thermal decomposition of iothalamate meglumine. While specific experimental data on the thermal degradation of this compound is limited in publicly available literature, this document synthesizes information from forced degradation studies of similar compounds and general thermal analysis principles to propose potential degradation pathways and outline detailed experimental protocols. This guide is intended to serve as a foundational resource for researchers initiating stability studies on this compound and other iodinated contrast media.
Introduction to this compound and Thermal Stability
This compound is the salt of iothalamic acid and meglumine.[1] The iothalamic acid component is a tri-iodinated benzoic acid derivative responsible for the radiopaque properties of the contrast agent. Meglumine, an amino sugar derived from sorbitol, acts as a counter-ion to improve the solubility and tolerability of the agent.[2] The chemical stability of pharmaceutical compounds is a critical quality attribute.[3] Forced degradation studies, including exposure to thermal stress, are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[4]
Thermal decomposition involves the breaking of chemical bonds through the input of heat energy. For a complex molecule like this compound, multiple degradation pathways may exist, potentially leading to a variety of degradation products. The conditions under which thermal degradation is studied typically range from 40°C to 80°C.[5]
Potential Thermal Degradation Pathways
Based on the chemical structure of this compound, which consists of an amide, a carboxylic acid, and iodine-carbon bonds on a benzene (B151609) ring, several thermal degradation pathways can be postulated. A primary suspected pathway for benzoic acid derivatives under thermal stress is decarboxylation.[6]
Caption: Proposed degradation pathways for this compound under thermal stress.
Quantitative Data on Thermal Decomposition
As of this writing, specific quantitative data from thermal decomposition studies on this compound are not extensively available in peer-reviewed literature. To facilitate future research and data comparison, the following tables provide a template for the presentation of such data.
Table 1: Summary of Thermal Analysis Data for this compound
| Analytical Technique | Parameter | Observed Value | Conditions |
| Thermogravimetric Analysis (TGA) | Onset of Decomposition (°C) | Data not available | Heating rate, atmosphere |
| Mass Loss (%) at T > 200°C | Data not available | Heating rate, atmosphere | |
| Differential Scanning Calorimetry (DSC) | Melting Point (°C) | Data not available | Heating rate, atmosphere |
| Enthalpy of Fusion (J/g) | Data not available | Heating rate, atmosphere | |
| Decomposition Exotherm (°C) | Data not available | Heating rate, atmosphere |
Table 2: Identified Thermal Degradation Products of this compound
| Degradation Product | Molecular Formula | Molecular Weight ( g/mol ) | Proposed Structure | Method of Identification |
| Data not available | Data not available | Data not available | Data not available | e.g., LC-MS, GC-MS, NMR |
| Data not available | Data not available | Data not available | Data not available | e.g., LC-MS, GC-MS, NMR |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible data on thermal decomposition.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean, tared TGA pan (e.g., platinum or alumina).
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the decomposition curve.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and any thermal events (e.g., exothermic decomposition) of this compound.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound powder into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Temperature Program: Heat the sample and reference from ambient temperature to a temperature above the expected melting or decomposition point at a constant heating rate (e.g., 10°C/min).
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.
-
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the endothermic event, and the enthalpy of fusion is calculated by integrating the peak area. Exothermic peaks may indicate decomposition.
Forced Thermal Degradation and Product Analysis by HPLC-MS
Objective: To generate and identify the thermal degradation products of this compound.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or a buffer solution) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Solid State: Store the solid this compound powder in a temperature-controlled oven at a specific temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).
-
Solution State: Heat the this compound solution in a sealed vial at a specific temperature (e.g., 80°C) for a defined period.
-
-
Sample Analysis (HPLC-MS):
-
Chromatographic Separation: Inject the stressed samples into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18) to separate the parent compound from its degradation products. A gradient elution method is often employed.
-
Mass Spectrometric Detection: Couple the HPLC to a mass spectrometer (MS) to obtain the mass-to-charge ratio (m/z) of the eluting peaks. This information is used to identify the molecular weights of the degradation products. Further fragmentation analysis (MS/MS) can help in structure elucidation.
-
Visualization of Experimental Workflow
A well-defined workflow is essential for systematic investigation.
Caption: A generalized workflow for the thermal analysis of this compound.
Conclusion
The thermal stability of this compound is a critical aspect of its quality control and formulation development. This guide has outlined the key considerations and experimental approaches for a thorough investigation of its thermal decomposition. While specific data remains to be published, the proposed degradation pathways and detailed methodologies herein provide a solid foundation for researchers in the field. Future studies employing techniques such as TGA, DSC, and HPLC-MS are necessary to fully characterize the thermal degradation products and kinetics of this compound, ultimately contributing to the development of more stable and safer iodinated contrast agents.
References
- 1. Iothalamic Acid | C11H9I3N2O4 | CID 3737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Meglumine: Properties and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Iothalamate Meglumine GFR Measurement in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glomerular filtration rate (GFR) is a critical measure of kidney function. In preclinical rodent models, accurate GFR assessment is essential for studying renal physiology, pathophysiology, and the nephrotoxic potential of new chemical entities. Iothalamate meglumine (B1676163), a non-radioactive contrast agent, serves as a reliable exogenous filtration marker for GFR determination.[1][2] It is freely filtered by the glomerulus with minimal tubular secretion or reabsorption.[3][4] This document provides detailed protocols for measuring GFR in rodents using iothalamate meglumine, covering both constant infusion and bolus injection methods.
Key Concepts and Considerations
The clearance of an ideal filtration marker from plasma is equivalent to the GFR. The fundamental principle involves introducing this compound into the bloodstream and subsequently measuring its concentration in plasma and/or urine over time to calculate its clearance rate.
Several analytical methods can be used to measure iothalamate concentrations, including high-performance liquid chromatography (HPLC)[1][5][6], fluorescent excitation analysis[2], and liquid chromatography-tandem mass spectrometry (LC-MS/MS)[7]. The choice of method will depend on the available equipment and the required sensitivity and specificity.
It is crucial to consider that anesthesia can impact renal hemodynamics and GFR. Therefore, protocols for both anesthetized and conscious animals are presented. For conscious animal studies, appropriate acclimatization and restraint are necessary to minimize stress-induced physiological changes.
Experimental Protocols
Two primary methods for GFR measurement using this compound in rodents are the constant infusion method and the plasma clearance method following a single bolus injection.
Protocol 1: Constant Rate Infusion Method
This method is considered a gold standard for GFR measurement as it allows for the achievement of a steady-state plasma concentration of the filtration marker.
Materials:
-
This compound solution (e.g., Conray 60)
-
Sterile saline
-
Anesthetic agent (if applicable)
-
Infusion pump and catheters (for intravenous infusion and blood collection)
-
Metabolic cages (for urine collection in conscious animals)
-
Blood collection tubes (e.g., heparinized capillaries)
-
Centrifuge
-
Analytical equipment for iothalamate measurement (e.g., HPLC)
Procedure:
-
Animal Preparation:
-
Anesthetized Rodents: Anesthetize the animal using an appropriate agent (e.g., isoflurane, ketamine/xylazine). Place the animal on a heated surgical board to maintain body temperature. Surgically place catheters in a vein (e.g., jugular vein) for infusion and an artery (e.g., carotid or femoral artery) for blood sampling. A bladder catheter can also be inserted for urine collection.
-
Conscious Rodents: For studies in conscious animals, surgical catheterization should be performed several days prior to the experiment to allow for full recovery. House the animals in metabolic cages for acclimatization and urine collection.
-
-
Iothalamate Infusion:
-
Prepare a priming dose and a continuous infusion solution of this compound in sterile saline.
-
Administer the priming bolus dose intravenously to rapidly achieve the desired plasma concentration.
-
Immediately following the priming dose, start the continuous intravenous infusion at a constant rate.
-
-
Equilibration and Sampling:
-
Allow a 60-90 minute equilibration period after starting the infusion to ensure a steady-state plasma concentration of iothalamate is reached.
-
Blood Sampling: Collect arterial blood samples at timed intervals (e.g., every 15-30 minutes) during the steady-state period.
-
Urine Collection: For renal clearance calculations, collect urine via the bladder catheter (anesthetized) or from the metabolic cage (conscious) over precise time intervals corresponding to the blood sampling periods.
-
-
Sample Processing and Analysis:
-
GFR Calculation:
-
Renal Clearance (Urinary Method): GFR = (Urine Iothalamate Concentration × Urine Flow Rate) / Plasma Iothalamate Concentration
-
Plasma Clearance (in steady state): GFR = Infusion Rate / Plasma Iothalamate Concentration
-
Protocol 2: Single Bolus Injection (Plasma Clearance) Method
This method is less invasive and technically simpler than the constant infusion method, making it suitable for longitudinal studies in the same animal.
Materials:
-
This compound solution
-
Sterile saline
-
Syringes and needles for intravenous injection
-
Blood collection supplies
-
Centrifuge
-
Analytical equipment for iothalamate measurement
Procedure:
-
Animal Preparation:
-
Gently restrain the rodent for intravenous injection (e.g., in a rodent restrainer). The tail vein is commonly used for injection.
-
For repeated sampling, a catheter may be placed in a contralateral vein or artery.
-
-
Iothalamate Administration:
-
Administer a single bolus of this compound intravenously. The exact dose should be recorded.
-
-
Blood Sampling:
-
Sample Processing and Analysis:
-
Process blood samples to obtain plasma.
-
Measure the plasma concentration of iothalamate in each sample.
-
-
GFR Calculation:
-
The GFR is calculated from the plasma clearance of iothalamate. This is determined by fitting the plasma concentration-time data to a pharmacokinetic model (typically a two-compartment model).[8]
-
GFR = Dose / Area Under the Plasma Concentration-Time Curve (AUC)
-
Data Presentation
Quantitative data from GFR measurement experiments should be summarized in clear and structured tables to facilitate comparison between different experimental groups or conditions.
| Parameter | Constant Infusion Method | Single Bolus Injection Method |
| Iothalamate Dose | Priming Dose + Infusion Rate | Single IV Bolus Dose |
| Animal State | Anesthetized or Conscious | Conscious or Anesthetized |
| Sampling | Timed blood and urine collections | Timed blood collections |
| Typical GFR (Rat) | ~1.0 - 2.5 mL/min/100g BW | ~1.0 - 2.5 mL/min/100g BW |
| Typical GFR (Mouse) | ~0.2 - 0.5 mL/min/10g BW | ~0.2 - 0.5 mL/min/10g BW |
Note: These GFR values are approximate and can vary based on rodent strain, age, and experimental conditions.
| HPLC Method Parameters for Iothalamate Analysis | |
| Column | C18 reverse phase |
| Mobile Phase | Methanol and 50 mM sodium phosphate (B84403) (10:90; v/v)[6] |
| Flow Rate | 1.2 mL/min[6] |
| Detection | UV at 254 nm[6] |
| Sample Preparation | Acetonitrile for deproteination[6] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for GFR measurement in rodents using this compound.
Caption: Workflow for GFR measurement in rodents.
Signaling Pathways and Logical Relationships
The clearance of iothalamate from the blood is governed by the physiological processes of renal filtration. The logical relationship for calculating GFR is based on the principle of clearance.
Caption: Logical inputs for GFR calculation.
References
- 1. Measured GFR in murine animal models: review on methods, techniques, and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of glomerular filtration rate by fluorescent excitation of non-radioactive meglumine iothalamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Methods for Assessment of the Glomerular Filtration Rate in Laboratory Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC estimation of iothalamate to measure glomerular filtration rate in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iothalamate quantification by tandem mass spectrometry to measure glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Iothalamate Plasma Clearance: Duration of Study Affects Quality of GFR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
Application Note: Quantification of Iothalamate in Human Plasma by High-Performance Liquid Chromatography (HPLC)
Introduction
Iothalamate, an iodine-containing contrast agent, is frequently used to measure the glomerular filtration rate (GFR), a key indicator of renal function. Accurate and reliable quantification of iothalamate in plasma is crucial for clinical assessment and research. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of iothalamate in human plasma. The method is simple, accurate, and suitable for routine analysis in a clinical or research laboratory setting.
Principle
The method involves the separation of iothalamate from plasma components on a C18 reversed-phase column with a mobile phase consisting of a phosphate (B84403) buffer and methanol (B129727). Prior to chromatographic analysis, plasma proteins are precipitated using acetonitrile (B52724) to release the analyte and prevent column contamination. Detection is performed using an ultraviolet (UV) detector at a wavelength of 254 nm, where iothalamate exhibits strong absorbance. Quantification is achieved by comparing the peak area of iothalamate in the sample to that of a known standard.
Experimental Protocols
1. Materials and Reagents
-
Iothalamic acid (analytical standard)
-
Allopurinol (B61711) (Internal Standard - IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sodium phosphate (analytical grade)
-
Human plasma (drug-free)
-
Purified water (HPLC grade)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The specific conditions are outlined in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Synergi-hydro C18 (250 x 4.6 mm, 4 µm, 80 Å) |
| Mobile Phase | 50 mM Sodium Phosphate : Methanol (90:10, v/v) |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Column Temperature | Ambient (18–25 °C) |
3. Preparation of Solutions
-
Stock Solution of Iothalamic Acid (10 mg/mL): Accurately weigh 100 mg of iothalamic acid and dissolve it in 10 mL of methanol in a 10 mL volumetric flask. Store at 0–5 °C.[1]
-
Stock Solution of Allopurinol (IS, 1.0 mg/mL): Accurately weigh 10 mg of allopurinol and dissolve it in 10 mL of methanol in a 10 mL volumetric flask. Store at 0–5 °C.[1]
-
Working Standard Solutions: Prepare working standard solutions of iothalamic acid by appropriate dilution of the stock solution with methanol to achieve the desired concentrations for the calibration curve.
-
Working Internal Standard Solution: Prepare the working IS solution by diluting the allopurinol stock solution with the mobile phase.
4. Sample Preparation
-
To 100 µL of plasma sample, standard, or quality control, add 50 µL of the working internal standard solution (allopurinol).[1]
-
Add 300 µL of acetonitrile to each tube for protein precipitation.[1]
-
Vortex the mixture vigorously for 5–10 seconds.[1]
-
Centrifuge the samples at 1200 x g for 10 minutes at room temperature.[1]
-
Carefully collect the supernatant and inject 10 µL into the HPLC system.[1]
5. Calibration and Quantification
-
Prepare calibration standards by spiking drug-free human plasma with known concentrations of iothalamic acid.
-
Process the calibration standards along with the unknown samples as described in the sample preparation protocol.
-
Construct a calibration curve by plotting the peak area ratio of iothalamate to the internal standard against the corresponding concentration of iothalamate.
-
Determine the concentration of iothalamate in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Method Validation Summary
The described HPLC method was validated according to FDA guidelines.[1] The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity Range (Plasma) | 1 - 120 µg/mL |
| Limit of Quantification (LOQ) in Plasma | 1 µg/mL[1] |
| Intra-day Precision (%RSD) | Within 15% |
| Inter-day Precision (%RSD) | Within 15% |
| Intra-day Accuracy (%) | Within 15% of nominal value |
| Inter-day Accuracy (%) | Within 15% of nominal value |
| Recovery in Plasma | 96.04% – 118.38%[1] |
Precision and Accuracy Data for Iothalamate in Human Plasma
The precision and accuracy of the method were determined by analyzing quality control (QC) samples at four different concentration levels in human plasma.[1]
| Quality Control Level | Concentration (µg/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Intra-assay Accuracy (%) | Inter-assay Accuracy (%) |
| LOQ | 1 | < 15 | < 15 | 85-115 | 85-115 |
| QCL | 2 | < 15 | < 15 | 85-115 | 85-115 |
| QCM | 20 | < 15 | < 15 | 85-115 | 85-115 |
| QCH | 120 | < 15 | < 15 | 85-115 | 85-115 |
LOQ: Limit of Quantification, QCL: Quality Control Low, QCM: Quality Control Medium, QCH: Quality Control High
Visualizations
Caption: Experimental workflow for iothalamate quantification in plasma.
Caption: Logical relationship of HPLC method validation parameters.
References
Revolutionizing Renal Function Monitoring: A Detailed LC-MS/MS Protocol for Iothalamate Quantification in Urine
Application Note
Introduction
The accurate measurement of Glomerular Filtration Rate (GFR) is paramount in diagnosing and monitoring kidney disease, as well as in guiding drug dosage adjustments for renally cleared therapeutics. The clearance of exogenous filtration markers, such as iothalamate, provides a gold-standard measurement of GFR. While traditional methods for iothalamate quantification, including those utilizing radioisotopes or capillary electrophoresis, have been employed, they often face limitations such as long analysis times, susceptibility to interferences, and the logistical challenges associated with radioactive materials.[1][2][3]
This application note presents a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of iothalamate in human urine. This method offers superior specificity and throughput, overcoming many of the drawbacks of older techniques.[1][3] The protocol detailed herein provides a comprehensive guide for researchers, clinicians, and pharmaceutical scientists to implement this advanced analytical technique for precise and reliable GFR determination.
Method Overview
The described method involves a straightforward "dilute-and-shoot" sample preparation for urine, followed by rapid chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (SIL-IS), such as d3-iothalamate, is recommended to ensure the highest accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.[3][4][5]
Experimental Protocols
1. Materials and Reagents
-
Iothalamic acid (analytical standard)
-
Deuterated iothalamic acid (d3-iothalamate) or other suitable stable isotope-labeled internal standard
-
LC-MS/MS grade water
-
LC-MS/MS grade methanol (B129727)
-
LC-MS/MS grade acetonitrile
-
Formic acid (≥98%)
-
Control human urine
2. Equipment
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Reversed-phase C18 analytical column (e.g., 33 x 4.6 mm, Supelcosil™ LC-18 or equivalent)[3]
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
3. Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Primary Stock Solutions: Prepare individual stock solutions of iothalamate and the internal standard (e.g., d3-iothalamate) in a suitable solvent such as methanol or water at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the iothalamate stock solution in water or a suitable buffer to create a series of working standard solutions for spiking into the urine matrix for calibration curves and quality control samples.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 10 µg/mL d3-iothalamate) in water.
-
Calibration Curve (CC) Standards: Prepare a calibration curve by spiking blank human urine with the iothalamate working standard solutions to achieve a desired concentration range (e.g., 0.5 - 100 µg/mL).
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the CC standards.
4. Urine Sample Preparation
The sample preparation for urine is a simple dilution to bring the iothalamate concentrations within the calibrated range of the assay.
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine an aliquot of the urine supernatant (e.g., 50 µL) with the internal standard working solution and dilute with LC-MS/MS grade water to a final volume that will place the expected iothalamate concentration within the standard curve. A 1:10 or 1:100 dilution is often a suitable starting point.
-
Vortex the diluted sample thoroughly.
-
Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Analysis
5.1. Liquid Chromatography Conditions
| Parameter | Value |
| Column | Supelcosil™ LC-18, 33 x 4.6 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 500 µL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Gradient | 3% B for 0.75 min, linear ramp to 95% B over 2 min, hold at 95% B for 0.5 min, return to 3% B in 0.5 min, and re-equilibrate for 2.5 min. |
| Total Run Time | 6.25 min |
Note: These are example conditions and may require optimization for different LC systems and columns.[3]
5.2. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 614.8 (for iothalamate) |
| Product Ions (Q3) | m/z 487.0, 456.0, 361.1, 177.1 (select at least two for quantification and confirmation) |
| Internal Standard MRM | e.g., m/z 617.9 -> 490.0 (for d3-iothalamate) |
| Dwell Time | 80 ms |
Note: Voltages and gas settings should be optimized for the specific mass spectrometer used.[3]
Data Presentation
Table 1: Method Validation Parameters for Iothalamate in Urine
| Parameter | Result |
| Linearity Range | 0.5 - 1500 µg/mL[6][7] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.15 mg/L[3] |
| Intra-day Precision (%CV) | < 15%[3][8] |
| Inter-day Precision (%CV) | < 15%[3][8] |
| Accuracy (% Recovery) | 90 - 110%[1][3] |
| Matrix Effect | Compensated by SIL-IS |
Table 2: Example MRM Transitions for Iothalamate and a Deuterated Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Iothalamate (Quantifier) | 614.8 | 487.0 | Optimized |
| Iothalamate (Qualifier) | 614.8 | 456.0 | Optimized |
| d3-Iothalamate (IS) | 617.9 | 490.0 | Optimized |
Workflow Diagram
References
- 1. Iothalamate quantification by tandem mass spectrometry to measure glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. scispace.com [scispace.com]
- 4. waters.com [waters.com]
- 5. youtube.com [youtube.com]
- 6. HPLC estimation of iothalamate to measure glomerular filtration rate in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High performance liquid chromatographic measurement of iothalamate in human serum and urine for evaluation of glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of Tumor Vascularity Using Iothalamate Meglumine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo imaging of tumor vascularity is a critical component of cancer research and preclinical drug development. It provides invaluable insights into tumor progression, angiogenesis, and the efficacy of anti-cancer therapies. Contrast-enhanced computed tomography (CT) is a widely used imaging modality for this purpose, offering high spatial resolution and quantitative assessment of vascular parameters. Iothalamate meglumine (B1676163), an iodinated ionic contrast agent, serves as an effective tool for enhancing the visualization of tumor vasculature due to its high atomic number, which allows for the attenuation of X-rays.[1]
When administered intravenously, iothalamate meglumine is distributed throughout the circulatory system. In the context of tumors, the abnormal and often "leaky" nature of the neovasculature, a hallmark of angiogenesis, allows for the accumulation of the contrast agent within the tumor's interstitial space.[2][3] This differential enhancement between the tumor and surrounding healthy tissue enables the detailed characterization and quantification of the tumor's vascular network. This document provides detailed protocols and application notes for utilizing this compound in preclinical studies to assess tumor vascularity.
Principle of Contrast Enhancement in Tumors
The mechanism of action for this compound in tumor imaging is based on its ability to absorb X-rays.[1] The iodine atoms within the molecule effectively block the passage of X-rays, causing the areas with the contrast agent to appear brighter on a CT scan.[1] In healthy tissues, the contrast agent is largely confined to the blood vessels. However, malignant tumors often exhibit a disrupted blood-brain barrier or leaky vasculature, which permits the this compound to accumulate in the interstitial fluid of the tumor.[2] This accumulation leads to a significant increase in the X-ray attenuation of the tumor tissue, thereby enhancing its visibility on CT images. The degree of enhancement is directly proportional to the amount of iodine present in the tissue.[4]
Caption: Principle of this compound enhancement in tumors.
Quantitative Data Summary
The following tables summarize quantitative data derived from preclinical studies using iodinated contrast agents for tumor vascularity assessment. These values can serve as a reference for experimental design and data interpretation.
Table 1: this compound Administration for Preclinical Tumor Imaging
| Parameter | Value | Animal Model | Reference |
| Dosage (this compound) | 1-2 mL/kg | Rat, Rabbit | [5] |
| Dosage (Iodine) | 0.5 g I/kg | Rat | [6] |
| Administration Route | Intravenous (bolus injection) | Mouse, Rat | [1][6] |
| Injection Rate | 2-4 mL/s | Human (clinical) | [7] |
| Warming of Contrast Agent | Body Temperature | General Recommendation | [3][8] |
Table 2: Representative CT Perfusion Parameters in Preclinical Tumor Models
| Perfusion Parameter | Description | Typical Value Range (Untreated Tumors) | Reference |
| Blood Flow (BF) | Rate of blood delivery to the tumor tissue (mL/100g/min) | 20 - 150 | [2][9] |
| Blood Volume (BV) | Total volume of blood in a given tumor volume (mL/100g) | 2 - 10 | [2][9] |
| Permeability Surface Area Product (PS) | Rate of contrast agent leakage from vessels to extravascular space (mL/100g/min) | 5 - 30 | [2][9] |
| Mean Transit Time (MTT) | Average time for blood to pass through the tumor vasculature (seconds) | 5 - 20 | [2][9] |
Experimental Protocols
Protocol 1: Dynamic Contrast-Enhanced CT (DCE-CT) for Tumor Vascularity Assessment in a Mouse Xenograft Model
This protocol describes a general procedure for performing DCE-CT to quantify tumor vascularity in mice bearing subcutaneous xenograft tumors.
1. Animal Preparation:
- Use immunodeficient mice (e.g., nude or SCID) with subcutaneously implanted human tumor xenografts (e.g., A431, Calu-6, A549).[10]
- Ensure tumors reach a suitable size for imaging (e.g., 5-8 mm in diameter).
- Anesthetize the mouse using an appropriate anesthetic regimen (e.g., isoflurane (B1672236) inhalation).
- Place a catheter in the lateral tail vein for intravenous administration of the contrast agent.
- Position the mouse on the CT scanner bed and ensure it is kept warm to maintain stable physiology.
2. Imaging Equipment and Parameters:
- Use a high-resolution preclinical micro-CT scanner.
- Pre-contrast scan: Acquire a baseline scan of the tumor region before contrast administration.
- CT parameters (representative):
- Tube voltage: 80 kV[7]
- Tube current: 160-190 mAs[6][7]
- Slice thickness: 0.5 - 2.5 mm[1]
- Matrix size: 512 x 512[7]
3. Contrast Administration:
- Prepare a solution of this compound (e.g., Conray® 60).[8]
- Warm the contrast agent to body temperature.[3][8]
- Administer a bolus injection of this compound via the tail vein catheter at a controlled rate. The typical dose is 1-2 mL/kg.[5]
4. Dynamic Image Acquisition:
- Begin dynamic scanning immediately upon injection of the contrast agent.
- Acquire a series of images of the tumor region over time. A suggested sequence is:
- Every 2 seconds for the first 80 seconds to capture the first pass of the contrast agent.[7]
- Every 20-30 seconds for the next 5-10 minutes to observe the washout phase.[7]
5. Data Analysis:
- Reconstruct the CT images.
- Define a region of interest (ROI) encompassing the entire tumor and another ROI in a major artery (e.g., aorta) to obtain the arterial input function (AIF).
- Generate time-density curves (TDCs) for the tumor ROI, which plot the change in Hounsfield Units (HU) over time.
- Apply a pharmacokinetic model (e.g., two-compartment Patlak model) to the tumor TDC and AIF to calculate quantitative perfusion parameters such as blood flow, blood volume, and permeability surface area product.[6]
// Nodes
animal_prep [label="Animal Preparation\n(Tumor Xenograft, Anesthesia, Catheterization)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
pre_scan [label="Pre-Contrast CT Scan", fillcolor="#FBBC05", fontcolor="#202124"];
injection [label="this compound Injection\n(IV Bolus)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
dynamic_scan [label="Dynamic CT Image Acquisition", fillcolor="#FBBC05", fontcolor="#202124"];
recon [label="Image Reconstruction", fillcolor="#34A853", fontcolor="#FFFFFF"];
roi [label="ROI Definition\n(Tumor and Artery)", fillcolor="#34A853", fontcolor="#FFFFFF"];
tdc [label="Time-Density Curve Generation", fillcolor="#34A853", fontcolor="#FFFFFF"];
modeling [label="Pharmacokinetic Modeling", fillcolor="#34A853", fontcolor="#FFFFFF"];
results [label="Quantitative Vascular Parameters\n(BF, BV, PS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
animal_prep -> pre_scan;
pre_scan -> injection;
injection -> dynamic_scan;
dynamic_scan -> recon;
recon -> roi;
roi -> tdc;
tdc -> modeling;
modeling -> results;
}
Caption: Experimental workflow for DCE-CT imaging of tumor vascularity.
Protocol 2: Histological Validation of Tumor Vascularity
To validate the imaging findings, it is recommended to perform histological analysis of the tumor tissue to assess microvessel density (MVD).
1. Tissue Collection and Preparation:
- Immediately after the final imaging session, euthanize the animal according to institutional guidelines.
- Excise the tumor and fix it in 10% neutral buffered formalin.
- Embed the tumor in paraffin (B1166041) and section it into 5 µm slices.
2. Immunohistochemistry (IHC):
- Perform IHC staining for an endothelial cell marker, such as CD31 or CD34, to identify blood vessels.[9]
- Briefly, deparaffinize and rehydrate the tissue sections.
- Perform antigen retrieval.
- Incubate with a primary antibody against CD31.
- Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Add a chromogenic substrate (e.g., DAB) to visualize the stained vessels.
- Counterstain with hematoxylin.
3. MVD Quantification:
- Acquire digital images of the stained tissue sections using a microscope.
- Identify "hot spots" of high vascularity within the tumor.
- Count the number of stained microvessels in several high-power fields.
- Calculate the average MVD, expressed as the number of vessels per mm².
- Correlate the MVD values with the quantitative vascular parameters obtained from the DCE-CT analysis.
Applications in Drug Development
-
Baseline Characterization: Establish the initial vascular profile of different tumor models.
-
Efficacy of Anti-angiogenic Therapies: Monitor the changes in tumor vascularity in response to treatment with angiogenesis inhibitors. A decrease in blood flow, blood volume, and permeability can indicate a positive therapeutic effect.[2]
-
Vascular Disrupting Agents: Assess the acute effects of vascular disrupting agents on tumor blood flow.
-
Dose-Response Studies: Evaluate the effect of different drug doses on the tumor vasculature.
-
Pharmacodynamic Biomarkers: Use quantitative vascular parameters as pharmacodynamic biomarkers to guide drug development and clinical trial design.
Safety and Precautions
This compound is a relatively safe contrast agent for preclinical use. However, it is important to consider the following:
-
Hydration: Ensure animals are well-hydrated before administration to minimize the risk of renal toxicity.[11]
-
Dosage: Use the appropriate dose for the animal's weight to avoid overdose. The intravenous LD50 in mice and rats is high, ranging from 5.7 to 11.2 g/kg of iodine.[3][8]
-
Hypersensitivity: Although rare in animals, be aware of the potential for hypersensitivity reactions.
-
Extravasation: Take care to avoid extravasation of the contrast agent during injection, as it can cause tissue irritation.[8]
By following these detailed protocols and application notes, researchers can effectively utilize this compound for the in vivo imaging and quantification of tumor vascularity, thereby advancing our understanding of tumor biology and accelerating the development of novel anti-cancer therapies.
References
- 1. In-vivo monitoring of angiogenesis-inhibitory treatment effects by contrast-enhanced dynamic CT in a xenograft tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CTA Combined with CT Perfusion for Assessing the Efficacy of Anti-angiogenic Therapy in Rabbit VX2 Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Imaging of Tumor Angiogenesis: Functional or Targeted? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Dynamic contrast-enhanced computed tomography to assess antitumor treatment effects: comparison of two contrast agents with different pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dynamic, Contrast-Enhanced CT of Human Brain Tumors: Quantitative Assessment of Blood Volume, Blood Flow, and Microvascular Permeability: Report of Two Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Quantification of angiogenesis by CT perfusion imaging in liver tumor of rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Micro-CT Imaging of Tumor Angiogenesis: Quantitative Measures Describing Micromorphology and Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-lactancia.org [e-lactancia.org]
Application Notes and Protocols for Iothalamate Meglumine in Contrast-Enhanced CT of the Liver
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of iothalamate meglumine (B1676163), an iodinated ionic monomer contrast agent, for preclinical contrast-enhanced computed tomography (CT) of the liver. The following sections detail the pharmacology of iothalamate meglumine, experimental protocols for rodent and large animal models, and expected quantitative outcomes for normal and pathological liver tissue.
Introduction to this compound for Liver CT
This compound is a water-soluble, iodinated contrast agent that enhances the visibility of vascular structures and organs during X-ray-based imaging procedures like CT.[1] Its mechanism of action is based on the high atomic number of iodine, which effectively attenuates X-rays, leading to increased radiodensity of the tissues and fluids where it is distributed.[1] Following intravenous administration, this compound is rapidly distributed in the extracellular fluid space and is primarily excreted unchanged by glomerular filtration.[1] In the liver, this results in enhancement of the hepatic vasculature and parenchyma, allowing for the detection and characterization of lesions based on their vascularity and enhancement patterns over time.
Quantitative Data Presentation
The following tables summarize quantitative data for this compound-enhanced liver CT, providing expected Hounsfield Unit (HU) values and timing parameters.
Table 1: Pharmacokinetic and Dosing Parameters for this compound.
| Parameter | Value | Species | Reference |
| Formulation | 600 mg/mL this compound (282 mg/mL iodine) | N/A | [1] |
| Typical Adult Human Dose | 0.5 - 1.0 mL/kg | Human | [1] |
| Typical Injection Rate (Clinical) | 2 mL/second | Human | [1] |
| Preclinical Dose (Mini-pig) | 1.5 - 3.0 mL/kg | Mini-pig | |
| Preclinical Injection Rate (Mini-pig) | 1.5 - 7.5 mL/s | Mini-pig | |
| Plasma Half-life (alpha phase) | ~10 minutes | Human | [1] |
| Plasma Half-life (beta phase) | ~90 minutes | Human | [1] |
Table 2: Liver and Vascular Enhancement in a Preclinical Large Animal Model (Mini-pig).
| Parameter | 3 mL/s Injection Rate | 6 mL/s Injection Rate | Reference |
| Peak Aortic Enhancement | Not specified | Increased with higher rate | |
| Peak Liver Enhancement | ~55-58 HU | ~54-61 HU | |
| Time to Peak Liver Enhancement | Longer | Shorter |
Table 3: Representative Hounsfield Unit (HU) Values in Preclinical Rodent Liver CT.
| Tissue/Lesion Type | Pre-Contrast (HU) | Post-Contrast Arterial Phase (HU) | Post-Contrast Portal Venous Phase (HU) | Post-Contrast Delayed Phase (HU) | Animal Model | Reference |
| Normal Liver Parenchyma | 50 - 70 | 100 - 150 | 150 - 200 | 100 - 130 | Rat/Mouse | [2] |
| Hepatocellular Carcinoma (HCC) | 40 - 60 | Hyper-enhancement (e.g., >150) | Washout (e.g., <120) | Hypo-enhancement | Rat/Mouse | [3][4] |
| Liver Metastases (Hypovascular) | 30 - 50 | Hypo-enhancement (e.g., <100) | Hypo-enhancement | Hypo-enhancement | Rat/Mouse | [2] |
| Liver Fibrosis | 50 - 70 | Heterogeneous enhancement | Increased extracellular volume | Increased extracellular volume | Rat | [1] |
Note: HU values are approximate and can vary based on the specific animal model, CT scanner, and contrast protocol.
Experimental Protocols
Preclinical Contrast-Enhanced Liver CT in a Rodent Model (Rat)
This protocol is adapted from methodologies for iodinated contrast agents in rat models of liver disease.[1][2]
3.1.1. Animal Preparation
-
Animal Model: Male Sprague-Dawley rats (250-300g). For pathological studies, liver fibrosis can be induced by carbon tetrachloride (CCl4) administration, or hepatocellular carcinoma can be induced using diethylnitrosamine (DEN) or by orthotopic implantation of HCC cells.[1][4]
-
Anesthesia: Induce anesthesia with isoflurane (B1672236) (5% for induction, 1-2% for maintenance) delivered in oxygen. Alternatively, a combination of ketamine (80-100 mg/kg) and xylazine (B1663881) (5-10 mg/kg) can be administered intraperitoneally.
-
Catheterization: Place a 24-gauge catheter into a lateral tail vein for intravenous administration of the contrast agent. Secure the catheter with tape.
-
Physiological Monitoring: Throughout the imaging procedure, monitor the animal's respiratory rate and maintain body temperature using a heating pad.
3.1.2. Imaging Protocol
-
CT Scanner: A high-resolution micro-CT scanner suitable for small animals.
-
Pre-Contrast Scan: Acquire a baseline non-contrast scan of the abdominal region covering the entire liver.
-
Scanner Settings (Example): 80 kVp, 500 µA, 100-200 ms (B15284909) exposure time, 50-100 µm isotropic voxel size.
-
-
Contrast Administration:
-
Agent: this compound (e.g., 60% solution).
-
Dosage: 2 mL/kg body weight.
-
Injection: Administer as a bolus via the tail vein catheter over 5-10 seconds using an automated injector for consistency.
-
-
Post-Contrast Scans (Dynamic Imaging):
-
Arterial Phase: Begin scanning 15-25 seconds after the start of injection.
-
Portal Venous Phase: Begin scanning 60-70 seconds after the start of injection.
-
Delayed (Equilibrium) Phase: Begin scanning 3-5 minutes after the start of injection.
-
-
Image Analysis:
-
Reconstruct CT images.
-
Draw regions of interest (ROIs) on the liver parenchyma (avoiding major vessels), aorta, portal vein, and any visible lesions on pre- and post-contrast images at each phase.
-
Calculate the mean HU for each ROI.
-
Preclinical Contrast-Enhanced Liver CT in a Large Animal Model (Mini-pig)
This protocol is based on a study investigating the effects of injection rate and volume on liver enhancement.
3.2.1. Animal Preparation
-
Animal Model: Female mini-pigs (approx. 30 kg).
-
Anesthesia: Anesthetize the animal following an appropriate and approved institutional protocol (e.g., induction with ketamine/xylazine, maintenance with isoflurane).
-
Catheterization: Place a large-bore intravenous catheter (e.g., 18-gauge) in a suitable vein, such as the auricular vein.
-
Physiological Monitoring: Monitor vital signs (heart rate, respiratory rate, blood pressure, temperature) throughout the procedure.
3.2.2. Imaging Protocol
-
CT Scanner: A clinical multidetector CT (MDCT) scanner.
-
Pre-Contrast Scan: Acquire a non-contrast scan of the abdomen.
-
Contrast Administration:
-
Agent: this compound.
-
Dosage: 1.5 mL/kg, 2 mL/kg, or 3 mL/kg.
-
Injection Rate: 1.5, 3, 4.5, 6, or 7.5 mL/s using a power injector.
-
-
Post-Contrast Scans (Dynamic Imaging):
-
Acquire a series of scans at short intervals (e.g., every 2-3 seconds) starting from the beginning of the contrast injection to capture the full time-enhancement curve for the aorta, portal vein, and liver.
-
-
Image Analysis:
-
Define ROIs in the aorta, portal vein, and liver parenchyma.
-
Plot time-density curves (HU vs. time) for each ROI.
-
Determine peak enhancement, time to peak enhancement, and duration of enhancement for each injection protocol.
-
Visualizations
Experimental Workflow
Caption: Workflow for preclinical contrast-enhanced liver CT.
Physiological Process of Liver Contrast Enhancement
Caption: Physiological pathway of liver enhancement with this compound.
References
- 1. Hepatic fibrosis: evaluation with semiquantitative contrast-enhanced CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanoscaled iodized oil emulsion as a CT contrast agent for the detection of experimental liver tumors in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time course of contrast enhancement by micro-CT with dedicated contrast agents in normal mice and mice with hepatocellular carcinoma: comparison of one iodinated and two nanoparticle-based agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
Application Notes and Protocols: Use of Iothalamate Meglumine in Pediatric Renal Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate assessment of the Glomerular Filtration Rate (GFR) is crucial in pediatric nephrology for diagnosing and managing kidney disease, as well as for appropriate dosing of renally cleared medications. Iothalamate meglumine (B1676163), an iodinated contrast agent, serves as an exogenous filtration marker for the measurement of GFR. Its clearance from the plasma provides a reliable measure of renal function. This document provides detailed application notes and experimental protocols for the use of iothalamate meglumine in pediatric renal function studies, intended for researchers, scientists, and drug development professionals. The protocols described herein are based on established methodologies and are designed to ensure accurate and reproducible GFR measurements in the pediatric population.
Data Presentation
The following tables summarize quantitative data on GFR measurements using this compound in various pediatric populations.
| Table 1: Comparison of GFR Measurement Methods in a Pediatric Population | |||
| Method | Number of Patients | Mean GFR ± SD (mL/min/1.73 m²) | Correlation with Standard Renal Clearance |
| Constant Subcutaneous Infusion of Iothalamate | 14 | Ratio of 0.99 ± 0.1 | Not Applicable |
| Conventional Renal Clearance of Iothalamate | 14 | Not directly reported | Not Applicable |
Data from a study comparing constant subcutaneous infusion with conventional renal clearance of iothalamate in 14 children and young adults. The mean discrepancy between the two methods was 8.5% ± 4.7%[1].
| Table 2: Iothalamate-Measured GFR in a Specific Pediatric Population | ||
| Patient Population | Number of Patients | Median GFR (mL/min/1.73 m²) |
| Pediatric Bone Marrow Transplant Candidates | 20 | 136 |
This data provides a snapshot of GFR in a specific pediatric cohort as measured by ¹²⁵I-iothalamate clearance.
| Table 3: GFR in Children with Solid Tumors Measured by Iothalamate Infusion | ||
| Gender | Age > 2 years (Mean ± SD) | GFR (mL/min/1.73 m²) |
| Males | 7.95 years | 131.3 ± 22.5 |
| Females | 7.95 years | 126.8 ± 24.4 |
This study provides normal GFR values for children with nonhematogenous malignancies, which can serve as a reference for a pediatric population without primary renal disease[2].
Experimental Protocols
Two primary methods for measuring GFR using this compound in children are the single subcutaneous injection method and the constant subcutaneous infusion method.
Protocol 1: Single Subcutaneous Injection Method
This protocol is adapted from established clinical procedures and research studies for the determination of GFR following a single injection of iothalamate.
Materials:
-
This compound (radiolabeled, e.g., ¹²⁵I-iothalamate, or non-radiolabeled)
-
Syringes and needles for subcutaneous injection
-
Blood collection tubes (e.g., heparinized tubes)
-
Urine collection containers
-
Centrifuge
-
Gamma counter (for radiolabeled iothalamate) or appropriate analytical instrument for non-radiolabeled iothalamate (e.g., HPLC)
-
Bladder scanner (optional, but recommended)
Procedure:
-
Patient Preparation:
-
Ensure the patient is well-hydrated. Oral hydration is typically encouraged before and during the test.
-
Record the patient's height and weight for body surface area (BSA) calculation.
-
A baseline blood sample and a complete pre-injection urine collection (U0) are recommended. A bladder scan can confirm complete emptying.
-
-
Iothalamate Administration:
-
Equilibration Period:
-
Allow for an equilibration period of 30 to 60 minutes after injection for the iothalamate to distribute throughout the extracellular fluid.
-
-
Sample Collection:
-
Urine Collection: Following the equilibration period, the bladder should be emptied completely, and the urine discarded. Timed urine collections are then initiated. For accurate measurements, at least one timed urine collection of approximately 60 minutes is recommended. The start and end times of the collection and the total volume should be precisely recorded.
-
Blood Collection: Blood samples are typically drawn at the midpoint of each urine collection period. For plasma clearance calculations without urine collection, multiple blood samples are drawn at timed intervals (e.g., 2, 3, 4, and 5 hours post-injection).
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Measure the concentration of iothalamate in plasma and urine samples using a gamma counter for radiolabeled compounds or another validated analytical method for non-radiolabeled iothalamate.
-
-
GFR Calculation:
-
Renal Clearance (with urine collection): GFR (mL/min) = (Urine Concentration × Urine Flow Rate) / Plasma Concentration. The result is then normalized to a standard body surface area of 1.73 m².
-
Plasma Clearance (without urine collection): GFR is calculated from the plasma disappearance curve of iothalamate using appropriate pharmacokinetic modeling (e.g., a two-compartment model).
-
Protocol 2: Constant Subcutaneous Infusion Method
This method allows for GFR measurement without the need for timed urine collections, which can be challenging in infants and young children.
Materials:
-
This compound
-
Syringe pump
-
Subcutaneous infusion set
-
Blood collection tubes
-
Centrifuge
-
Analytical instrument for iothalamate quantification
Procedure:
-
Patient Preparation:
-
Ensure the patient is well-hydrated.
-
Record the patient's height and weight.
-
-
Iothalamate Administration:
-
A priming (bolus) dose of this compound is administered subcutaneously.
-
Immediately following the priming dose, a constant subcutaneous infusion of iothalamate is initiated using a syringe pump. The infusion rate is calculated to maintain a steady-state plasma concentration of iothalamate.
-
-
Steady-State Period:
-
Allow a period of at least 90 minutes for the plasma concentration of iothalamate to reach a steady state.
-
-
Blood Sample Collection:
-
Once steady state is achieved, two to three blood samples are collected at timed intervals (e.g., 30 minutes apart).
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Measure the steady-state plasma concentration of iothalamate.
-
-
GFR Calculation:
-
GFR (mL/min) = Infusion Rate / Steady-State Plasma Concentration. The result is then normalized to a standard body surface area of 1.73 m².
-
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the single-injection and constant infusion GFR measurement protocols.
References
- 1. Infusion clearance of subcutaneous iothalamate versus standard renal clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glomerular filtration rate in children with solid tumors: normative values and a new method for estimation. [vivo.health.unm.edu]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. 125Iodine-iothalamate clearance in children. A simple method to measure glomerular filtration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Iothalamate Plasma Clearance: Duration of Study Affects Quality of GFR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bolus vs. Infusion of Iothalamate Meglumine for Dynamic CT
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iothalamate meglumine (B1676163) is an iodinated ionic contrast agent widely utilized in dynamic contrast-enhanced computed tomography (DCE-CT) to visualize and assess tissue vascularity and perfusion.[1] The method of administration, either as a rapid bolus injection or a slower infusion, significantly influences the pharmacokinetics of the contrast agent and, consequently, the quality and utility of the acquired imaging data. The choice between a bolus and an infusion protocol is critical and depends on the specific diagnostic objectives, the organ of interest, and the desired temporal resolution of the enhancement pattern.
A bolus injection delivers a concentrated volume of contrast media rapidly, leading to a sharp and high peak arterial enhancement, which is ideal for angiographic studies and capturing the arterial phase of tissue enhancement.[2] In contrast, an infusion administers the contrast agent over a more extended period, resulting in a lower but more sustained plateau of enhancement. This can be advantageous for prolonging the window for scanning and for studies where the equilibrium phase of contrast distribution is of primary interest.[2][3] This document provides detailed application notes, comparative data, and experimental protocols for both bolus and infusion administration of iothalamate meglumine in dynamic CT studies.
Data Presentation: Bolus vs. Infusion Parameters
The following tables summarize the quantitative parameters for bolus and infusion administration of this compound for various dynamic CT applications, compiled from product information and clinical studies.
Table 1: this compound Administration Parameters for Body CT
| Parameter | Bolus Injection | Rapid Infusion | Combined Bolus and Infusion |
| Typical Application | Vascular opacification, arterial phase imaging | Prolonged venous phase enhancement, specific lesion enhancement | Combination of early arterial and sustained enhancement |
| Total Volume | 25 - 50 mL (may be repeated)[2][4] | 150 mL[2][4] | 200 - 250 mL total[4] |
| Administration Rate | Not specified, but implied to be rapid | "Rapid infusion"[2][4] | Bolus followed by rapid infusion[4] |
| Example Protocol | 25-50 mL injection[2][4] | 150 mL infusion[2][4] | 50-100 mL bolus followed by 100-150 mL infusion[4] |
| Product Concentration | Conray® (60%) or Conray® 43 (43%)[4][5] | Conray® (60%) or Conray® 43 (43%)[4][5] | Conray® (60%) or Conray® 43 (43%)[4] |
Table 2: this compound Administration Parameters for Cranial Computerized Angiotomography
| Parameter | Bolus Injection | Combined Bolus and Infusion |
| Typical Application | Cerebral vessel delineation[6] | Enhanced delineation of cerebral vasculature[6] |
| Dosage | 0.5 - 1.0 mL/kg[4] | Not applicable |
| Total Volume | Not to exceed 200 mL in adults[4] | 200 mL total |
| Administration Rate | 2 mL/second[4] | Bolus followed by rapid infusion[4] |
| Example Protocol | 0.5 - 1.0 mL/kg at 2 mL/sec[4] | 50 mL bolus followed by 150 mL rapid infusion OR 100 mL bolus followed by 100 mL rapid infusion[4] |
| Product Concentration | Conray® (60%)[4] | Conray® (60%)[4] |
Experimental Protocols
The following are generalized protocols for the administration of this compound in dynamic CT studies. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Bolus Injection Protocol for Dynamic CT
This protocol is designed to achieve a high peak arterial contrast concentration.
3.1.1 Materials
-
This compound Injection (e.g., Conray® 60%)[6]
-
Power injector
-
Intravenous catheter (18-20 gauge)
-
Saline flush
-
Dynamic CT scanner
3.1.2 Procedure
-
Patient/Subject Preparation: Ensure adequate hydration of the subject.[2] Obtain pre-contrast scans of the region of interest.
-
Catheter Placement: Insert an intravenous catheter into a large antecubital vein.
-
Power Injector Setup: Load the power injector with the calculated dose of this compound followed by a saline flush (e.g., 20-40 mL).
-
Contrast Administration: Administer this compound as a bolus at a rate of 2-5 mL/second. For cranial angiotomography, a typical rate is 2 mL/second.[4]
-
Scanning: Initiate dynamic CT scanning immediately upon commencement of the bolus injection.[7] The scanning parameters (slice thickness, rotation time, and scan duration) should be optimized for the specific application.
Infusion Protocol for Dynamic CT
This protocol is designed to achieve a sustained plateau of contrast enhancement.
3.2.1 Materials
-
This compound Injection (e.g., Conray® 60%)[6]
-
Infusion pump or power injector with infusion capability
-
Intravenous catheter (18-20 gauge)
-
Saline flush
-
Dynamic CT scanner
3.2.2 Procedure
-
Patient/Subject Preparation: Ensure adequate hydration of the subject.[2] Obtain pre-contrast scans of the region of interest.
-
Catheter Placement: Insert an intravenous catheter into a large antecubital vein.
-
Infusion Pump Setup: Load the infusion pump or power injector with the desired volume of this compound.
-
Contrast Administration: Infuse the this compound at a controlled rate over a predetermined period. For example, a total volume of 150 mL can be infused over several minutes.[2]
-
Scanning: Initiate CT scanning at a point during the infusion that corresponds to the desired phase of enhancement (e.g., late venous or equilibrium phase).
Visualizations
Experimental Workflow
Caption: Experimental workflow for dynamic CT with bolus or infusion of this compound.
Pharmacokinetic Profiles
Caption: Theoretical pharmacokinetic profiles of bolus vs. infusion of this compound.
Conclusion
The choice between bolus and infusion of this compound for dynamic CT is a critical determinant of the resulting diagnostic information. A bolus administration is preferable for applications requiring high arterial contrast and precise timing of the arterial phase, such as angiography and the detection of hypervascular lesions.[8] Conversely, an infusion protocol offers a longer scanning window and is more suited for studies focusing on the venous and equilibrium phases of contrast enhancement or when a sustained level of contrast is necessary.[2] The protocols and data presented in these application notes provide a foundation for researchers and clinicians to select and optimize their dynamic CT imaging strategies based on the specific scientific or clinical question at hand. Careful consideration of the principles outlined herein will contribute to the acquisition of high-quality, reproducible, and diagnostically valuable dynamic CT data.
References
- 1. This compound (injection route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 2. Conray (this compound Injection, USP 43%): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. ajronline.org [ajronline.org]
- 4. UpToDate 2018 [doctorabad.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. 2/2023 Conray® (this compound Injection USP 60%) [dailymed.nlm.nih.gov]
- 8. The efficacy of contrast protocol in hepatic dynamic computed tomography: multicenter prospective study in community hospitals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iothalamate Meglumine in Veterinary Nephrology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iothalamate meglumine (B1676163) is a water-soluble, iodinated contrast agent that has been utilized in veterinary medicine as a marker for the measurement of Glomerular Filtration Rate (GFR), a key indicator of renal function.[1][2] Its properties, including being freely filtered by the glomerulus with no significant tubular reabsorption or secretion, make it a suitable exogenous marker for assessing renal clearance.[2][3] This document provides detailed application notes and protocols for the use of iothalamate meglumine in veterinary nephrology research, with a focus on GFR determination in canine and feline models.
Physiological Effect of this compound on Renal Hemodynamics
This compound, particularly when administered as a hyperosmolar solution, can induce biphasic changes in renal vascular resistance (RVR).[4] An initial transient vasodilation is often followed by a more sustained period of vasoconstriction.[5][6] This vasoconstriction can lead to a reduction in renal blood flow and, consequently, a decrease in GFR.[5][6] The mechanism is thought to be related to the downregulation of nitric oxide synthesis in both the renal cortex and medulla, contributing to the observed decrease in microvascular blood flow.[7]
Quantitative Data Summary
The following tables summarize quantitative data on iothalamate clearance from veterinary studies. It is important to note that data, particularly for canine models, is limited in recent literature.
Table 1: Iothalamate Clearance in Feline Models
| Subject | This compound Dose | Clearance Method | Mean Plasma Disappearance Rate (μg/mL/min) | Reference |
| Clinically Healthy Cats | 113.8 mg/kg IV | Single-Injection | 4.10 ± 1.00 x 10⁻³ | [8] |
| Cats with Induced Renal Failure | 113.8 mg/kg IV | Single-Injection | 2.16 ± 0.240 x 10⁻³ | [8] |
Table 2: Iothalamate Clearance Compared to Inulin in Canine Models
| Parameter | Value | Reference |
| Mean Iothalamate/Inulin Renal Clearance Ratio | ~0.84 (range: 0.72-0.95) | [1] |
| Mean Non-Renal Clearance (% of plasma clearance) | 18% (range: 9-25%) | [1] |
| Plasma Protein Binding | 4-26% | [1] |
Experimental Protocols
The following are adapted protocols for the measurement of GFR using this compound in canine and feline subjects. These are based on established principles of renal clearance studies and available literature. Researchers should optimize these protocols for their specific study needs.
Protocol 1: Bolus Intravenous Administration for Plasma Clearance of Iothalamate
This method is generally less invasive and more practical for clinical research settings.
1. Animal Preparation:
-
Fast the animal for 12 hours, with free access to water to ensure normal hydration.
-
Record the animal's body weight on the day of the study.
-
Place an intravenous catheter in a peripheral vein (e.g., cephalic or saphenous) for iothalamate administration and a second catheter in the contralateral vein for blood sampling to avoid contamination.
2. Iothalamate Administration:
-
Aseptically draw up the calculated dose of this compound. A suggested starting dose for cats is 113.8 mg/kg.[8] For dogs, a similar dose can be considered, subject to pilot studies.
-
Administer the iothalamate as a rapid intravenous bolus over 1-2 minutes.
-
Flush the catheter with sterile saline to ensure the full dose is delivered.
-
Record the exact time of the injection.
3. Blood Sampling:
-
Collect a pre-injection (baseline) blood sample.
-
Collect timed blood samples post-injection. Suggested time points for a detailed pharmacokinetic curve are 5, 15, 30, 60, 120, 180, and 240 minutes. For a simplified protocol in dogs, samples at 5 and 120 minutes, and in cats at 20 and 180 minutes have been used with other markers and could be adapted.[3]
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
4. Sample Handling and Processing:
-
Immediately after collection, gently invert the blood tubes to mix with the anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Harvest the plasma and store it at -20°C or colder until analysis.
5. Iothalamate Concentration Analysis:
-
Iothalamate concentrations in plasma can be determined using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
6. GFR Calculation:
-
Plot the plasma iothalamate concentration versus time on a semi-logarithmic scale.
-
Calculate the Area Under the Curve (AUC) from time zero to infinity using the trapezoidal rule and extrapolation.
-
Calculate GFR using the following formula: GFR = Dose / AUC.
-
For dogs, consider correcting for plasma protein binding.[1]
Protocol 2: Continuous Intravenous Infusion for Renal Clearance of Iothalamate
This method is considered a gold standard for GFR measurement as it aims to achieve a steady-state plasma concentration of the marker.
1. Animal Preparation:
-
Follow the same preparation steps as for the bolus administration protocol.
-
Urinary catheterization is required for complete urine collection.
2. Iothalamate Infusion:
-
Administer a loading dose of this compound to rapidly achieve the desired plasma concentration.
-
Immediately follow with a constant rate infusion using a syringe pump. The infusion rate should be calculated to maintain a steady-state plasma concentration.
-
Allow for an equilibration period (e.g., 60-90 minutes) after starting the infusion before beginning sample collection.
3. Sample Collection:
-
Collect timed urine samples via the urinary catheter. Ensure complete bladder emptying at the end of each collection period.
-
Collect blood samples at the midpoint of each urine collection period.
4. Sample Handling and Processing:
-
Measure the exact volume of each urine sample.
-
Process blood samples to obtain plasma as described in the bolus protocol.
-
Store plasma and urine samples at -20°C or colder until analysis.
5. Iothalamate Concentration Analysis:
-
Determine the iothalamate concentration in both plasma and urine samples using HPLC or LC-MS/MS.
6. GFR Calculation:
-
Calculate the GFR for each collection period using the following formula: GFR = (U x V) / P
- U = Urinary iothalamate concentration
- V = Urine flow rate (volume/time)
- P = Plasma iothalamate concentration
-
The average GFR from multiple collection periods is reported.
References
- 1. Renal and non-renal clearances of iothalamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Iothalamate Sodium I-125? [synapse.patsnap.com]
- 3. An overview of glomerular filtration rate testing in dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of sodium iothalamate on the vascular resistance of the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of iothalamate on renal medullary perfusion and oxygenation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of meglumine iothalamate on renal hemodynamics and function in the diabetic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iodinated contrast induced renal vasoconstriction is due in part to the downregulation of renal cortical and medullary nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The iothalamate clearance in cats with experimentally induced renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting variability in iothalamate GFR measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using iothalamate for glomerular filtration rate (GFR) measurements.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for iothalamate GFR measurement?
A1: The two primary methods for iothalamate GFR measurement are plasma clearance and urinary clearance.[1][2][3]
-
Plasma Clearance: This method involves administering a bolus intravenous injection or continuous infusion of iothalamate and measuring its disappearance from the blood over time.[1][4] It is often favored for its precision and convenience as it can be performed without urine collection.[1][5]
-
Urinary Clearance: Considered a gold standard by many, this method requires the collection of urine over a specific period to measure the excretion of iothalamate.[2][6] However, it is prone to errors from incomplete bladder emptying and inaccurate urine volume measurement.[6][7]
Q2: Which analytical technique is best for quantifying iothalamate concentrations?
A2: Several analytical methods are available, each with its own advantages and limitations.
-
High-Performance Liquid Chromatography (HPLC): A widely used and robust method for the analysis of iothalamate in plasma and urine.[8][9]
-
Capillary Electrophoresis (CE-UV): While effective, this method can be susceptible to interferences from other substances in the sample.[10][11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method that can overcome the interference issues seen with other techniques, making it a reliable choice for accurate quantification.[10][11][12]
Q3: Is there a difference between radioactive and non-radioactive iothalamate for GFR measurement?
A3: Both radiolabeled (e.g., 125I-iothalamate) and non-radiolabeled ("cold") iothalamate can be used to accurately measure GFR.[13][14] The choice often depends on laboratory capabilities, safety regulations, and study design. Non-radioactive methods eliminate concerns about radiation exposure for both patients and personnel.[5]
Troubleshooting Guide
Issue 1: High Variability or Poor Reproducibility in GFR Measurements
Potential Causes:
-
Inconsistent Sampling Duration: The length of the plasma sampling period significantly impacts GFR results. Shorter durations, particularly less than 5 hours, can lead to an overestimation of GFR and decreased precision.[1]
-
Physiological Fluctuations: GFR can naturally vary from day to day and throughout the day.[6]
-
Inadequate Hydration: Dehydration can cause a temporary decrease in GFR.[15]
-
Analytical Method Imprecision: The analytical method used to measure iothalamate may have inherent variability.
Solutions:
-
Standardize Sampling Protocols: For plasma clearance, use a longer sampling duration, ideally 5 hours or more, especially in subjects with suspected low GFR.[1] A suggested sampling schedule includes time points at 5, 15, 30, 45, 60, 120, 240, and 360 minutes after the bolus injection.[1]
-
Ensure Proper Hydration: Advise subjects to be well-hydrated before and during the study. Standardized hydration protocols should be followed.[15][16]
-
Validate Analytical Methods: Ensure the chosen analytical method is validated for precision and accuracy according to established guidelines.[8][9] Consider using a more robust method like LC-MS/MS if interference is suspected.[10][11]
-
Repeat Measurements: To account for physiological variability, performing multiple GFR measurements on different days can provide a more stable baseline.[6]
Issue 2: GFR Results Appear Inaccurate (e.g., higher than expected)
Potential Causes:
-
Short Sampling Duration: As noted above, this is a major cause of GFR overestimation.[1]
-
Plasma Clearance Bias: Plasma clearance methods can be positively biased compared to renal clearance due to non-renal elimination of iothalamate.[4][17]
-
Tubular Secretion: Although minor, some tubular secretion of iothalamate can occur, leading to a slight overestimation of GFR when using urinary clearance.[2]
-
Analytical Interferences: Certain substances in a patient's plasma or urine can interfere with the iothalamate assay, leading to falsely elevated readings.[10][11]
Solutions:
-
Optimize Sampling Duration: Extend the plasma sampling period to better capture the elimination phase of iothalamate.[1]
-
Apply Correction Factors: For plasma clearance, consider using a validated correction factor to account for non-renal clearance and improve agreement with renal clearance.[4]
-
Use a Highly Specific Analytical Method: Employing LC-MS/MS can minimize the risk of analytical interferences.[10][11][12]
-
Compare with a Reference Method: If feasible, compare results with a reference method like inulin (B196767) clearance to assess the degree of bias.[18]
Data Presentation
Table 1: Impact of Sampling Duration on GFR Measurement Precision
| Sampling Duration | Coefficient of Variation (%) |
| 10 hours | 1.67 |
| 5 hours | 3.48 |
| 2 hours | 7.07 |
Data adapted from a study on patients with chronic kidney disease, demonstrating that precision increases with longer sampling durations.[1]
Table 2: Overestimation of GFR with Shorter Sampling Durations Compared to 10-hour Reference
| GFR Group | Sampling Duration | Average GFR (ml/min/1.73m²) | Overestimation (%) |
| Higher GFR (>30 ml/min/1.73m²) | 10 hours | 40.3 | - |
| 5 hours | 47.1 | 17 | |
| 2 hours | 62.1 | 54 | |
| Lower GFR (<30 ml/min/1.73m²) | 10 hours | 22.2 | - |
| 5 hours | 30.2 | 36 | |
| 2 hours | 50.2 | 126 |
This table illustrates the significant overestimation of GFR with shorter sampling times, especially in individuals with lower renal function.[1]
Experimental Protocols
Protocol: Iothalamate GFR Measurement by Plasma Clearance (Bolus Injection)
-
Subject Preparation:
-
Ensure the subject is well-hydrated. A typical protocol involves the subject drinking 750 ml of water over 10-15 minutes before the iothalamate injection.[1]
-
Fasting prior to the study is recommended to standardize conditions.[16]
-
Establish intravenous access for both iothalamate administration and blood sampling.
-
-
Iothalamate Administration:
-
Blood Sampling:
-
Sample Processing and Analysis:
-
Data Analysis:
-
The plasma concentration-time data is fitted to a two-compartment pharmacokinetic model to calculate the clearance.[1]
-
GFR is calculated from the clearance value and corrected for body surface area.
-
Visualizations
Caption: Troubleshooting workflow for variable iothalamate GFR measurements.
Caption: Standard experimental workflow for iothalamate plasma clearance.
References
- 1. Assessment of Iothalamate Plasma Clearance: Duration of Study Affects Quality of GFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measured Glomerular Filtration Rate: The Query for a Workable Golden Standard Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. societaitalianatrapiantidiorgano.com [societaitalianatrapiantidiorgano.com]
- 4. Comparison of iothalamate clearance methods for measuring GFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ambulatory GFR measurement with cold iothalamate in adults with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imprecision of Urinary Iothalamate Clearance as a Gold Standard Measure of GFR Decreases the Diagnostic Accuracy of Kidney Function Estimating Equations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HPLC estimation of iothalamate to measure glomerular filtration rate in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iothalamate quantification by tandem mass spectrometry to measure glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Measured GFR in Routine Clinical Practice – The Promise of Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of radioactive and non-radioactive iothalamate and hippuran to assess kidney function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessing the impact of inadequate hydration on isotope-GFR measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Iothalamate clearance and its use in large-scale clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. accpjournals.onlinelibrary.wiley.com [accpjournals.onlinelibrary.wiley.com]
- 18. Comparison of inulin, iothalamate, and 99mTc-DTPA for measurement of glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Iothalamate Meglumine Dose for Minimizing Nephrotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing iothalamate meglumine (B1676163) dosage to minimize nephrotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of iothalamate meglumine-induced nephrotoxicity?
A1: this compound-induced nephrotoxicity, a form of contrast-induced acute kidney injury (CI-AKI), is multifactorial. The primary mechanisms include:
-
Direct Tubular Cytotoxicity: The hyperosmolarity of this compound can directly damage renal tubular epithelial cells, leading to apoptosis and necrosis.[1][2]
-
Renal Vasoconstriction: Administration of this compound can cause a reduction in renal blood flow, leading to medullary hypoxia and ischemic injury.[2][3] This is mediated by an imbalance of vasoactive substances, including increased endothelin and reduced nitric oxide and prostaglandins.[2]
-
Oxidative Stress: The generation of reactive oxygen species (ROS) in renal cells is a significant contributor to cellular damage.[4]
Q2: What are the key risk factors for developing this compound-induced nephrotoxicity in experimental animal models?
A2: Several factors can increase the risk of nephrotoxicity in animal models, including:
-
Pre-existing Renal Impairment: Animals with baseline renal dysfunction are significantly more susceptible to further injury.[5][6]
-
Dehydration: Inadequate hydration before and after contrast administration can exacerbate nephrotoxic effects.[6][7]
-
Dose and Osmolality: Higher doses and the high osmolality of this compound are directly correlated with an increased risk of nephrotoxicity.[1][8]
-
Concomitant Use of Nephrotoxic Drugs: Co-administration of other nephrotoxic agents can have an additive or synergistic negative effect on renal function.[9]
-
Diabetes: Diabetic animal models have shown an altered and more severe response to this compound.[3]
Q3: How can I minimize the risk of nephrotoxicity when using this compound in my experiments?
A3: To mitigate the risk of nephrotoxicity, consider the following strategies:
-
Hydration: Ensure adequate hydration of the animal subjects before, during, and after the administration of this compound.[5][6]
-
Dose Optimization: Use the lowest possible dose of this compound that achieves the desired imaging contrast.
-
Use of Lower Osmolality Contrast Media: When possible, consider using low- or iso-osmolar contrast agents as alternatives to the hyperosmolar this compound, as they have been associated with a lower risk of nephrotoxicity.[1][10]
-
Avoid Concurrent Nephrotoxins: Discontinue any non-essential nephrotoxic medications before the procedure.[9]
Troubleshooting Guides
Problem: Inconsistent or unexpectedly high levels of nephrotoxicity markers (e.g., serum creatinine (B1669602), BUN) in the control group receiving this compound.
| Possible Cause | Troubleshooting Step |
| Dehydration of animals | Review and standardize the hydration protocol. Ensure consistent and adequate fluid intake for all animals before and after the procedure.[6][7] |
| Variability in baseline renal function | Screen animals for baseline renal function and exclude any with pre-existing renal impairment.[5] |
| Incorrect dosing | Double-check all dose calculations and the concentration of the this compound solution. Ensure accurate and consistent administration volumes. |
| Stress-induced physiological changes | Acclimatize animals to the experimental procedures and environment to minimize stress, which can affect physiological parameters. |
Problem: Difficulty in establishing a clear dose-response relationship between this compound and nephrotoxicity.
| Possible Cause | Troubleshooting Step |
| Insufficient dose range | Broaden the range of doses being tested to include both lower and higher concentrations to better define the dose-response curve. |
| Timing of sample collection | Optimize the time points for collecting blood and urine samples. Serum creatinine levels typically peak 24-72 hours after contrast administration.[2][9] |
| Insensitive biomarkers | Incorporate more sensitive and earlier-detecting biomarkers of kidney injury, such as KIM-1 or NGAL, in addition to traditional markers like creatinine and BUN.[8][11][12] |
| Small sample size | Increase the number of animals per group to enhance the statistical power of the study. |
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Rat Model of Nephrotoxicity
This table provides a hypothetical example of the expected dose-dependent effects of this compound on key renal biomarkers 48 hours post-administration.
| This compound Dose (g iodine/kg) | Mean Serum Creatinine (mg/dL) ± SD | Mean BUN (mg/dL) ± SD | Mean Urinary KIM-1 (ng/mL) ± SD |
| 0 (Saline Control) | 0.5 ± 0.1 | 20 ± 3 | 1.0 ± 0.3 |
| 1.0 | 0.8 ± 0.2 | 35 ± 5 | 5.0 ± 1.5 |
| 2.0 | 1.5 ± 0.4 | 60 ± 8 | 15.0 ± 4.0 |
| 4.0 | 2.8 ± 0.7 | 100 ± 15 | 40.0 ± 10.0 |
Note: These are illustrative values and will vary based on the specific animal model and experimental conditions.
Experimental Protocols
Protocol: In Vivo Assessment of this compound-Induced Nephrotoxicity in a Rat Model
This protocol outlines a procedure for inducing and assessing nephrotoxicity following the administration of this compound in rats.
-
Animal Model:
-
Use male Sprague-Dawley rats (250-300g).
-
Acclimatize animals for at least one week before the experiment.
-
House animals in standard conditions with free access to food and water.
-
-
Experimental Groups:
-
Group 1: Control (intravenous injection of sterile saline).
-
Group 2: Low-dose this compound (e.g., 1 g iodine/kg).
-
Group 3: Mid-dose this compound (e.g., 2 g iodine/kg).
-
Group 4: High-dose this compound (e.g., 4 g iodine/kg).
-
-
Procedure:
-
Fast animals overnight with free access to water.
-
Anesthetize rats (e.g., with isoflurane).
-
Administer the assigned treatment (saline or this compound) via the tail vein over a period of 1-2 minutes.
-
Maintain hydration with subcutaneous or intraperitoneal injections of sterile saline.
-
House animals in metabolic cages for urine collection.
-
-
Sample Collection and Analysis:
-
Collect blood samples via the tail vein or cardiac puncture at baseline (0h), 24h, 48h, and 72h post-injection.
-
Collect urine samples over a 24-hour period.
-
Analyze serum for creatinine and blood urea (B33335) nitrogen (BUN) levels.
-
Analyze urine for biomarkers of kidney injury such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) using ELISA kits.
-
-
Histopathological Analysis:
-
At the end of the experiment (e.g., 72h), euthanize the animals and perfuse the kidneys with saline followed by 10% neutral buffered formalin.
-
Embed the kidneys in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).
-
Evaluate the sections for signs of tubular injury, such as tubular necrosis, cast formation, and loss of brush border.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced nephrotoxicity.
Caption: Experimental workflow for assessing this compound nephrotoxicity.
References
- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. Advances in predictive in vitro models of drug-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of meglumine iothalamate on renal hemodynamics and function in the diabetic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism and reversal of drug-induced nephrotoxicity on a chip - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (injection route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 8. Qualified kidney injury biomarkers demonstrate value during early clinical drug development [pubmed.ncbi.nlm.nih.gov]
- 9. Development rat models of nephrotoxic: A pre-clinical test model to discover nephroprotective agents | Pharmacy Education [pharmacyeducation.fip.org]
- 10. Executive Summary - Contrast-Induced Nephropathy - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Biomarkers of drug-induced acute kidney injury in the adult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Next-generation biomarkers for detecting kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Iothalamate Meglumine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the High-Performance Liquid Chromatography (HPLC) analysis of iothalamate meglumine (B1676163).
Troubleshooting Guide: Matrix Effects
Matrix effects, which are the alteration of analyte signal response due to co-eluting compounds from the sample matrix, can significantly impact the accuracy, precision, and sensitivity of HPLC assays.[1][2][3] Iothalamate meglumine is often analyzed in complex biological matrices like plasma and urine, making the mitigation of these effects critical.[4][5]
Common symptoms of matrix effects include poor peak shape, shifting retention times, and inaccurate or irreproducible quantitative results.[6][7] Below are common issues, their potential causes, and recommended solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, Splitting) | - Co-eluting matrix components interfering with analyte interaction with the stationary phase.[7]- Column contamination or degradation from matrix buildup.[7][8]- Inappropriate mobile phase pH for the ionic nature of iothalamate.[8] | - Optimize Sample Preparation: Employ more rigorous cleanup like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple protein precipitation.[9]- Use a Guard Column: Protect the analytical column from strongly adsorbed matrix components.[8]- Adjust Mobile Phase: Modify pH or ionic strength to improve peak shape. For ionic compounds, small pH changes can significantly alter retention.[8] |
| Retention Time (RT) Variability | - Inconsistent sample matrix composition affecting analyte-stationary phase interaction.- Buildup of matrix components on the column over a sequence of injections.[7]- Insufficient column equilibration time between runs.[6] | - Improve Sample Cleanup: Consistent and effective sample preparation is key to reducing matrix variability.[9]- Implement Column Washing: Introduce a robust column wash step between injections or at the end of a sequence to remove contaminants.[7]- Ensure Equilibration: Increase the column equilibration time to ensure the column is ready for the next injection.[6] |
| Ion Suppression/Enhancement (Low or High Recovery) | - Co-eluting compounds in the matrix competing with iothalamate for ionization (in LC-MS) or absorbing at the same UV wavelength (in HPLC-UV).[1][10]- Inefficient sample extraction leading to loss of analyte or concentration of interfering substances. | - Modify Chromatographic Conditions: Adjust the gradient or mobile phase composition to separate the analyte from interfering peaks.[9]- Dilute the Sample: Simple dilution can sometimes reduce the concentration of interfering matrix components.[9]- Use a Stable Isotope-Labeled Internal Standard (for LC-MS): This is the most effective way to compensate for ion suppression as the internal standard is affected similarly to the analyte. |
| Increased Backpressure | - Particulates from the sample matrix blocking the column inlet frit.[7]- Precipitation of matrix components (e.g., proteins) on the column due to solvent mismatch.[8] | - Filter Samples: Use a 0.22 µm or 0.45 µm syringe filter before injection.- Use an In-line Filter and Guard Column: These will protect the analytical column from particulates and strongly retained compounds.[7]- Optimize Sample Preparation: Ensure the final sample solvent is compatible with the mobile phase to prevent precipitation.[8] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: The "matrix" refers to all components in a sample (e.g., plasma, urine) other than the analyte of interest, iothalamate.[1] Matrix effects occur when these components interfere with the measurement of iothalamate, causing the detector response to be artificially suppressed or enhanced. This leads to inaccurate quantification.[1][9] For instance, endogenous compounds in plasma that co-elute with iothalamate can affect its peak area and, consequently, the calculated concentration.
Q2: How can I quantitatively assess matrix effects for my iothalamate assay?
A2: The most common method is the post-extraction spike analysis.[11][12] This involves comparing the peak area of iothalamate in two different samples:
-
Set A: A blank matrix (e.g., plasma) is extracted, and then a known amount of iothalamate standard is added to the clean extract.
-
Set B: A pure solvent (with no matrix) is spiked with the same amount of iothalamate standard.
The matrix effect is calculated using the following formula: Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100
A value below 100% indicates signal suppression, while a value above 100% indicates signal enhancement.
| Parameter | Formula | Interpretation |
| Matrix Effect (ME) | (Peak Area of post-spiked sample / Peak Area in neat solution) x 100% | ME < 100%: Ion SuppressionME > 100%: Ion Enhancement |
| Recovery (RE) | (Peak Area of pre-spiked sample / Peak Area of post-spiked sample) x 100% | Measures the efficiency of the extraction procedure. |
| Process Efficiency (PE) | (Peak Area of pre-spiked sample / Peak Area in neat solution) x 100% | Overall efficiency of the entire analytical process (ME x RE). |
This table summarizes common calculations used in bioanalytical method validation to evaluate matrix effects and sample preparation efficiency.
Q3: What is the most common sample preparation technique for iothalamate in plasma and how does it relate to matrix effects?
A3: Protein precipitation (PPT) with acetonitrile (B52724) is a widely used method for preparing plasma and urine samples for iothalamate analysis.[4][5][13] While fast and simple, PPT is a non-selective cleanup method that can leave behind many matrix components, such as phospholipids, which are known to cause significant matrix effects, particularly ion suppression in LC-MS/MS. If you are experiencing issues with a PPT method, consider a more selective technique like solid-phase extraction (SPE).[9]
Q4: Can optimizing chromatographic conditions help reduce matrix effects?
A4: Yes. Since matrix effects are caused by co-eluting substances, improving the chromatographic separation between iothalamate and interfering matrix components can eliminate the issue.[9] This can be achieved by adjusting the mobile phase gradient, changing the column chemistry (e.g., from a standard C18 to one with a different selectivity), or modifying the mobile phase pH.
Experimental Protocols & Workflows
Protocol: Acetonitrile Protein Precipitation for Iothalamate in Plasma
This protocol is adapted from established methods for iothalamate quantification in biological fluids.[4][5][13]
Objective: To extract iothalamate from human plasma while removing the majority of proteins.
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) working solution (e.g., Allopurinol, 0.1 mg/mL)[4]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to the tube to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at room temperature.[13]
-
Carefully collect the supernatant, which contains the iothalamate and internal standard.
-
Transfer the supernatant to an autosampler vial for injection into the HPLC system.
Below is a diagram illustrating the general workflow for troubleshooting matrix effects in an HPLC method.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 3. researchgate.net [researchgate.net]
- 4. HPLC estimation of iothalamate to measure glomerular filtration rate in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iothalamate quantification by tandem mass spectrometry to measure glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. eijppr.com [eijppr.com]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
Reducing adverse reactions to iothalamate meglumine in animal studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize and manage adverse reactions to iothalamate meglumine (B1676163) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse reactions to iothalamate meglumine observed in animal studies?
A1: this compound, an ionic, high-osmolar iodinated contrast agent, can induce two main types of adverse reactions in animal models:
-
Anaphylactoid Reactions: These are allergy-like reactions that are not dependent on a prior sensitization. They can manifest as changes in heart rate and blood pressure, erythema (skin redness), edema, and gastrointestinal upset.[1][2] In severe cases, profound cardiovascular changes, bronchospasm, and shock can occur.[2][3] These reactions are thought to be caused by the direct release of histamine (B1213489) and other vasoactive mediators from mast cells and basophils.[4]
-
Contrast-Induced Acute Kidney Injury (CI-AKI): This is a significant decline in renal function following the administration of a contrast agent.[5] The high osmolality of this compound can contribute to renal injury through direct toxicity to renal tubular cells, renal vasoconstriction leading to medullary hypoxia, and the production of reactive oxygen species (ROS).
Q2: How can we prevent or reduce the incidence of anaphylactoid reactions?
A2: A key strategy is premedication to block the effects of histamine. While protocols can vary based on the animal species and institutional guidelines, a combination of H1 and H2 receptor antagonists is often recommended. Corticosteroids may also be used, particularly in animals with a known history of allergic reactions.[6][7][8]
Q3: What measures can be taken to mitigate the risk of Contrast-Induced Acute Kidney Injury (CI-AKI)?
A3: The primary strategies to prevent CI-AKI are:
-
Hydration: Ensuring the animal is well-hydrated is crucial. Intravenous hydration with isotonic saline (e.g., 0.9% NaCl) before and after contrast administration helps maintain renal blood flow and promotes the excretion of the contrast agent.
-
Antioxidant Therapy: Pre-treatment with antioxidants, such as N-acetylcysteine (NAC), has been shown in some animal studies to protect the kidneys by reducing oxidative stress and improving renal hemodynamics.[9][10]
Q4: Are there safer alternatives to this compound?
A4: Yes. Non-ionic, low-osmolar, or iso-osmolar contrast agents are generally considered to have a better safety profile than ionic, high-osmolar agents like this compound.[11] They are associated with a lower incidence of both anaphylactoid reactions and CI-AKI. If the experimental design allows, using a non-ionic agent is a primary way to reduce the risk of adverse events.
Q5: What should be done if an animal shows signs of an acute adverse reaction during the procedure?
A5: Immediate cessation of the this compound infusion is the first critical step. Treatment should be symptomatic and supportive. For anaphylactoid reactions, this may include aggressive intravenous fluid therapy, administration of epinephrine (B1671497) in cases of severe hypotension or bronchospasm, and antihistamines.[2][3] For suspected CI-AKI, continued intravenous fluid therapy to support renal function is essential. Continuous monitoring of vital signs is paramount.
Troubleshooting Guides
Troubleshooting Anaphylactoid Reactions
| Observed Issue | Potential Cause | Recommended Action |
| Sudden drop in blood pressure (hypotension) and increase in heart rate (tachycardia) during or immediately after injection. | Histamine release leading to vasodilation. | 1. Stop the injection immediately. 2. Administer a rapid intravenous bolus of isotonic crystalloid fluids.3. If unresponsive, consider vasopressor therapy (e.g., phenylephrine).[3] |
| Sudden rise in blood pressure (hypertension) and drop in heart rate (bradycardia). | A less common, but reported, severe reaction.[3] | 1. Stop the injection immediately. 2. Discontinue anesthesia if safe to do so.3. Provide supportive care, including mechanical ventilation if necessary to ensure oxygenation.[3] |
| Skin flushing (erythema), hives (urticaria), or swelling (edema), particularly around the face. | Cutaneous mast cell degranulation. | 1. Monitor vital signs closely to ensure it is not progressing to a more severe reaction.2. Administer an H1 antagonist (e.g., diphenhydramine). |
| Difficulty breathing, wheezing, or evidence of bronchospasm. | Histamine-induced bronchoconstriction. | 1. Stop the injection immediately. 2. Ensure a patent airway and provide 100% oxygen.3. In severe cases, administer epinephrine.[2] |
Troubleshooting Contrast-Induced Acute Kidney Injury (CI-AKI)
| Observed Issue | Potential Cause | Recommended Action |
| Reduced urine output in the hours following the procedure. | Developing acute kidney injury. | 1. Ensure adequate hydration with intravenous fluids.2. Monitor renal function parameters (serum creatinine (B1669602) and BUN) at 24 and 48 hours post-procedure.3. Avoid administration of other nephrotoxic drugs. |
| Elevated serum creatinine (>25% increase from baseline) 24-48 hours post-procedure. | Confirmed CI-AKI. | 1. Provide supportive care with continued intravenous fluid therapy to maintain renal perfusion.2. Monitor urine output and electrolytes.3. In most cases, CI-AKI is transient and resolves with supportive care.[3] |
Quantitative Data on Preventative Strategies
The following tables summarize data from studies on various contrast agents, as specific quantitative data for premedication strategies with this compound in animal models is limited. These findings can, however, inform experimental design.
Table 1: Effect of N-acetylcysteine (NAC) on Renal Injury in a Rat Model of Radiocontrast Nephropathy
| Group | Treatment | Frequency of Severe Tubular Lesions (%) |
| Control | No Contrast, No NAC | 0% |
| Contrast Only | Ioxaglate (10 ml/kg) | 40% |
| Contrast + NAC | Ioxaglate (10 ml/kg) + NAC (50 mg/kg) | 20.2% |
Data adapted from a study by Yenicerioglu et al., demonstrating that NAC halved the frequency of severe tubular lesions in rats treated with a contrast agent.[9]
Table 2: Incidence of Adverse Reactions in Anesthetized Dogs with Different Contrast Media
| Contrast Agent Type | Number of Dogs | Mild Reactions (%) | Moderate Reactions (%) | Severe Reactions (%) |
| Iohexol (Non-ionic) | 356 | 18.0% | 18.3% | 0.8% |
| Gadobutrol (Gadolinium-based) | 425 | 9.9% | 20.5% | 0.2% |
This table from a retrospective study by Scarabelli et al. highlights that while severe reactions are rare, moderate reactions are common.[12] It also suggests differences in reaction profiles between contrast agent classes.
Experimental Protocols
Protocol 1: Premedication to Reduce Anaphylactoid Reactions in a Canine Model
This protocol is a suggested starting point and should be adapted based on the specific animal model, institutional guidelines, and in consultation with a veterinarian.
-
Objective: To reduce the risk of histamine-mediated adverse reactions to this compound.
-
Materials:
-
Diphenhydramine (B27) (H1 antagonist)
-
Cimetidine (B194882) or Famotidine (B1672045) (H2 antagonist)
-
This compound
-
Intravenous catheters, syringes, and infusion equipment.
-
-
Procedure:
-
60 minutes prior to contrast administration: Administer diphenhydramine (e.g., 2 mg/kg, IM).
-
60 minutes prior to contrast administration: Administer an H2 antagonist (e.g., cimetidine 5-10 mg/kg, slow IV or IM; or famotidine 0.5-1.0 mg/kg, slow IV).
-
Place an intravenous catheter and begin a slow infusion of isotonic saline to ensure venous access and promote hydration.
-
Administer any planned sedatives or anesthetics according to your experimental protocol.[13][14][15]
-
Administer this compound at the planned dose and rate.
-
Monitor heart rate, blood pressure, respiratory rate, and clinical signs closely throughout the procedure and for at least 60 minutes post-administration.
-
Protocol 2: Hydration and N-acetylcysteine (NAC) for Prevention of CI-AKI in a Rodent Model
-
Objective: To mitigate the risk of renal injury from this compound.
-
Materials:
-
N-acetylcysteine (NAC)
-
0.9% Sterile Saline
-
This compound
-
-
Procedure:
-
12 hours prior to contrast administration: Administer NAC (e.g., 50 mg/kg, enterally).[9] Repeat doses may be considered based on the experimental design.
-
1 hour prior to contrast administration: Administer 0.9% saline intravenously or subcutaneously at a volume appropriate for the animal's size (e.g., 10 ml/kg).
-
Administer this compound.
-
Post-contrast administration: Continue intravenous or subcutaneous saline administration for 4-6 hours.
-
Collect blood samples at baseline, 24, and 48 hours to measure serum creatinine and BUN.
-
At the study endpoint, collect kidney tissue for histopathological analysis to assess for tubular necrosis, cast formation, and other signs of injury.
-
Visualizations
References
- 1. Suspected anaphylactoid reaction following intravenous administration of a gadolinium-based contrast agent in three dogs undergoing magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Severe (grade IV) hypersensitivity to iodinated contrast agent in an anesthetized dog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. In vitro histamine release induced by magnetic resonance imaging and iodinated contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (injection route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 6. UpToDate 2018 [doctorabad.com]
- 7. heartlandradiology.net [heartlandradiology.net]
- 8. The prevention of anaphylactoid reactions to iodinated radiological contrast media: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of N-acetylcysteine on radiocontrast nephropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-acetylcysteine for Prevention of Contrast-Induced Nephropathy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. radiopaedia.org [radiopaedia.org]
- 12. Adverse reactions following administration of contrast media for diagnostic imaging in anaesthetized dogs and cats: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization of contrast-enhanced multidetector abdominal computed tomography in sedated canine patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bsavalibrary.com [bsavalibrary.com]
- 15. scispace.com [scispace.com]
Technical Support Center: Iothalamate Meglumine Clearance Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing iothalamate meglumine (B1676163) for the determination of Glomerular Filtration Rate (GFR). The following information addresses specific issues that may arise during experimentation, with a focus on the impact of subject hydration status.
Frequently Asked Questions (FAQs)
Q1: How does the hydration status of a subject affect iothalamate meglumine clearance and the resulting GFR measurement?
A1: A subject's hydration status is a critical factor that can significantly influence the accuracy of GFR measurements using this compound. Dehydration can lead to a temporary decrease in GFR.[1] This is primarily due to a reduction in renal blood flow and alterations in kidney hemodynamics as the body attempts to conserve water.[1] Consequently, a dehydrated state is likely to result in an underestimation of the true GFR when measured by iothalamate clearance. Conversely, while less extensively studied, overhydration may also introduce variability. Therefore, maintaining a state of euhydration (normal hydration) is crucial for obtaining accurate and reproducible results.
Q2: What are the physiological mechanisms by which dehydration impacts GFR?
A2: Dehydration triggers a cascade of physiological responses aimed at conserving body fluid. These include:
-
Reduced Renal Perfusion: A decrease in circulating blood volume due to dehydration leads to lower renal blood flow as blood is redirected to vital organs.[1]
-
Neurohormonal Activation: The renin-angiotensin-aldosterone system (RAAS) and vasopressin (antidiuretic hormone) are activated.[1] This leads to vasoconstriction of the efferent arteriole in the glomerulus, which is a compensatory mechanism to maintain filtration pressure, but overall GFR can still be reduced.
-
Increased Tubular Reabsorption: Vasopressin increases water reabsorption in the collecting ducts, leading to more concentrated urine.[1]
These mechanisms collectively reduce the rate of filtration at the glomerulus, which is the physiological basis of the GFR measurement.
Q3: Are there any specific recommendations for patient/subject hydration in standard iothalamate clearance protocols?
A3: Yes, most standard protocols for iothalamate clearance emphasize the importance of adequate hydration. For example, some protocols specify that subjects should drink a standardized amount of water (e.g., 750 ml) over a short period before the procedure.[2] The goal is to ensure a good urine flow rate, which can help in obtaining more consistent and accurate results, especially for urinary clearance methods. It is crucial to standardize the hydration protocol across all subjects in a study to minimize variability.
Troubleshooting Guide
Issue 1: High variability in GFR measurements between subjects in the same experimental group.
-
Possible Cause: Inconsistent hydration status among subjects.
-
Troubleshooting Steps:
-
Standardize Hydration Protocol: Implement a strict, standardized hydration protocol for all subjects. This should specify the volume of fluid to be consumed and the timing relative to the iothalamate administration.
-
Assess Hydration Status: If feasible, assess baseline hydration status using measures like urine specific gravity or plasma osmolality to ensure subjects begin the experiment from a similar state.
-
Document Fluid Intake: Instruct subjects to document their fluid intake for a set period (e.g., 24 hours) prior to the study to account for variations in their baseline hydration.
-
Issue 2: Measured GFR is lower than expected based on other clinical or experimental data.
-
Possible Cause: The subject may have been dehydrated during the measurement.
-
Troubleshooting Steps:
-
Review Hydration Protocol Adherence: Verify that the subject adhered to the prescribed hydration protocol.
-
Check for Confounding Factors: Inquire about factors that could lead to dehydration, such as fasting for other procedures, recent strenuous exercise, or diuretic use.
-
Repeat Measurement Under Controlled Hydration: If GFR measurement is critical and dehydration is suspected, consider repeating the measurement after ensuring the subject is adequately hydrated.
-
Issue 3: Difficulty in collecting adequate urine volume for urinary clearance measurements.
-
Possible Cause: Inadequate hydration.
-
Troubleshooting Steps:
-
Encourage Oral Fluid Intake: Provide water to the subject during the urine collection period, as allowed by the protocol, to promote adequate urine production.
-
Pre-Hydration: Ensure the subject is well-hydrated before the start of the iothalamate infusion or bolus injection.
-
Consider Plasma Clearance Method: If consistent issues with urine collection arise, the plasma clearance method for iothalamate may be a more reliable alternative as it does not require urine collection.
-
Data Presentation
The following tables summarize the potential impact of hydration status on GFR measurements.
Table 1: Quantitative Impact of Dehydration on GFR
| Hydration Status | GFR Measurement Method | Number of Subjects | Key Finding | Reference |
| 12-hour "nil-by-mouth" (dehydrated) vs. Normally Hydrated | Isotope GFR | 12 healthy volunteers | Average absolute GFR fell from 108 ml/min to 97 ml/min (a statistically significant 10.2% decrease). | [1] |
Table 2: Influence of Hydration on Iothalamate Clearance Protocol Parameters
| Parameter | Euhydration (Normal Hydration) | Hypohydration (Dehydration) | Hyperhydration (Over-hydration) |
| Expected GFR | Baseline/Normal | Potentially Decreased | Variable, may be slightly increased or unchanged |
| Urine Flow Rate | Adequate | Low | High |
| Iothalamate Concentration in Urine | Normal | Increased | Decreased |
| Potential for Measurement Error | Low | High (risk of underestimation of GFR) | Moderate (potential for variability) |
Experimental Protocols
Protocol 1: Iothalamate Clearance Measurement with Controlled Hydration (Bolus Injection Method)
This protocol is designed to assess the impact of a standardized hydration state on this compound clearance.
-
Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the study.
-
Instruct subjects to drink 10-20 ounces of water 1 hour before the start of the procedure to ensure adequate hydration. The exact volume can be standardized based on body weight.
-
-
Baseline Sample Collection:
-
Collect a baseline blood sample and a urine sample before the administration of this compound.
-
-
Iothalamate Administration:
-
Administer a precisely measured dose of this compound via intravenous bolus injection over 15 seconds. The dose is typically calculated based on the subject's body surface area.
-
-
Post-Injection Blood Sampling:
-
Collect blood samples at specific time points after the injection. A typical schedule includes samples at 5, 10, 20, 30, 45, 60, 90, 120, 150, 180, 240, and 300 minutes post-injection.[2]
-
-
Plasma Analysis:
-
Analyze the plasma concentration of iothalamate in each sample using a validated method such as high-performance liquid chromatography (HPLC).
-
-
GFR Calculation:
-
Calculate the GFR from the plasma clearance of iothalamate using a two-compartment pharmacokinetic model. The clearance is calculated from the dose administered divided by the area under the plasma concentration-time curve.
-
Mandatory Visualization
Caption: Logical flow of how hydration status impacts GFR and its measurement.
Caption: Experimental workflow for iothalamate clearance with controlled hydration.
References
Correcting for incomplete urine collection in iothalamate GFR studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting glomerular filtration rate (GFR) studies using iothalamate.
Frequently Asked Questions (FAQs)
Q1: What is the impact of incomplete urine collection on iothalamate GFR results?
Incomplete urine collection is a significant source of error in GFR measurements that rely on urinary clearance of iothalamate.[1][2][3][4] Under-collection of urine will lead to an underestimation of the true GFR, which could result in misclassification of chronic kidney disease (CKD) stages and potentially lead to inappropriate treatment decisions.[1][2][3] The variability in GFR measurements is considerably higher with uncorrected urine collections, which negatively impacts the precision of long-term studies monitoring GFR decline.[4]
Q2: How can I detect an incomplete urine collection?
Several methods can be employed to assess the completeness of a urine collection:
-
Use of a second marker: Simultaneously administering a marker that is also cleared by the kidneys, such as 131I-hippuran, allows for a correction factor to be calculated.[1][2][3][4]
-
Creatinine (B1669602) excretion: For 24-hour urine collections, comparing the measured 24-hour creatinine excretion to an estimated value based on the patient's weight, sex, race, and age can help identify incomplete collections.[5] A significant discrepancy suggests an under-collection.[5] A theoretical model using duplicate consecutive 24-hour urine collections can also be used to detect and correct for discrepant creatinine excretions due to missed or over-collected volumes.[6][7][8]
-
Bladder ultrasound: After voiding, a bladder ultrasound can be used to check for residual urine.[9] Acceptable residual volume is typically low (e.g., ≤ 10 mL or ≤ 10% of the voided volume, but not > 50 mL).[9]
Q3: Are there alternative methods to measure GFR with iothalamate that do not require urine collection?
Yes, plasma clearance methods are a common alternative to urinary clearance and eliminate the need for urine collection.[10][11][12][13] These methods involve administering a bolus injection or a continuous infusion of iothalamate and measuring its disappearance from the plasma over time.[10][11][12][13] Plasma clearance techniques are generally considered more precise than urinary clearance methods.[10][11] However, it's important to note that plasma clearance can sometimes overestimate GFR.[10][11][12]
Q4: What is the best practice if an incomplete urine collection is suspected?
If an incomplete collection is suspected and a correction method (like the use of 131I-hippuran) was not part of the original protocol, the GFR measurement from that period should be considered unreliable. Depending on the study's protocol and objectives, options include:
-
Discarding the data point: If the collection is clearly compromised, it may be best to exclude the data from analysis to maintain the integrity of the study.
-
Repeating the measurement: If feasible, repeating the GFR measurement with strict adherence to collection protocols is the most reliable solution.
-
Applying a mathematical correction (with caution): If duplicate 24-hour collections were performed, a model based on creatinine excretion might be used to adjust the results.[6][7][8] However, the validity of such corrections should be carefully considered.
Troubleshooting Guides
Issue 1: High variability between GFR measurements in a longitudinal study.
-
Possible Cause: Inaccurate and inconsistent urine collections between study visits.
-
Troubleshooting Steps:
-
Review Collection Procedures: Ensure that standardized and rigorous urine collection protocols are in place and that staff and participants are thoroughly trained.[9][14][15]
-
Implement Quality Control: Incorporate methods to check for incomplete collections at each visit, such as bladder ultrasound post-voiding or the use of a correction marker.[1][9]
-
Consider Plasma Clearance: For future studies or if variability remains high, switching to a plasma clearance method for GFR determination can improve precision.[10][11]
-
Issue 2: GFR results are unexpectedly low and do not correlate with other clinical markers.
-
Possible Cause: Under-collection of urine leading to an artificially low calculated GFR.
-
Troubleshooting Steps:
-
Assess Collection Completeness: If not already done, use available data (e.g., 24-hour creatinine excretion) to assess the likelihood of an incomplete collection.[5]
-
Investigate the Collection Process: Interview the patient and/or clinical staff to identify any potential deviations from the collection protocol.
-
Utilize a Correction Method: If a secondary marker like 131I-hippuran was used, apply the correction to the GFR calculation.[1][2][3] This has been shown to improve the accuracy of GFR measurements.[1][2][3]
-
Data Presentation
Table 1: Comparison of GFR Measurement Methods
| Method | Description | Advantages | Disadvantages | Precision/Accuracy |
| Iothalamate Urinary Clearance (Uncorrected) | GFR is calculated from the concentration of iothalamate in urine and plasma, and the urine flow rate. | Direct measure of renal clearance. | Prone to significant errors from incomplete urine collection.[1][2][3][4] | Lower precision, with a higher coefficient of variation.[1][4] Can lead to underestimation of GFR.[1][2][3] |
| Iothalamate Urinary Clearance (Corrected with 131I-hippuran) | GFR is measured using 125I-iothalamate, with simultaneous infusion of 131I-hippuran to correct for inaccurate urine collection.[1][2][3][4] | Significantly improves the precision and accuracy of GFR measurement.[1][4] Reduces intratest and intertest variability.[4] | Requires handling of two radioisotopes. | High precision (intraclass correlation coefficient of 0.98).[1][2] Accuracy of 2.1 ml/min and precision of 6.5 ml/min.[1][2] |
| Iothalamate Plasma Clearance (Bolus Injection) | GFR is determined by analyzing the rate of iothalamate disappearance from the blood after a single intravenous injection.[11][12] | Eliminates the need for urine collection, leading to improved precision.[10][11] | May slightly overestimate GFR compared to the standard infusion method.[11][12] | Precise (8.8%, 95% CI 6.5-11.1%).[11] |
| Iothalamate Plasma Clearance (Continuous Infusion) | A priming dose of iothalamate is followed by a constant-rate infusion to achieve a steady-state plasma concentration.[11][12] | Avoids the need for urine collection. | Can be more time-consuming than the bolus method. | Positively biased; values exceeded standard renal clearance by 10.5+/-12.5 ml/min/1.73 m2.[11][12] |
Experimental Protocols
Protocol 1: Iothalamate GFR Measurement with Correction for Incomplete Urine Collection
This protocol is based on the simultaneous infusion of 125I-iothalamate and 131I-hippuran.[1][2][3][4]
-
Patient Preparation: Patients should be well-hydrated. Oral water loading is often performed before and during the study.
-
Tracer Administration: A priming dose of 125I-iothalamate and 131I-hippuran is administered intravenously, followed by a continuous infusion of both tracers at a constant rate.
-
Equilibration Period: Allow for an equilibration period (e.g., 90 minutes) for the tracers to distribute throughout the body.[16]
-
Urine Collection:
-
The patient should completely empty their bladder at the beginning of the clearance period. This urine is discarded.
-
Collect all urine for two or more timed periods (e.g., two 2-hour periods).[2]
-
Record the exact start and end times and the total volume of each urine collection.
-
-
Blood Sampling: Collect blood samples at the midpoint of each urine collection period.
-
Sample Analysis: Measure the concentrations of 125I-iothalamate and 131I-hippuran in both plasma and urine samples.
-
GFR Calculation:
-
Calculate the uncorrected GFR using the standard urinary clearance formula for 125I-iothalamate.
-
Calculate a correction factor based on the ratio of the plasma clearance to the urinary clearance of 131I-hippuran.
-
Multiply the uncorrected GFR by the correction factor to obtain the corrected GFR.
-
Protocol 2: Iothalamate GFR Measurement by Plasma Clearance (Bolus Injection)
This protocol avoids the need for urine collection.[11][12]
-
Patient Preparation: Ensure the patient is adequately hydrated.
-
Tracer Administration: Administer a single intravenous bolus injection of iothalamate. The exact dose should be recorded.
-
Blood Sampling: Collect a series of venous blood samples at precisely timed intervals after the injection. A typical schedule might include samples at 5, 10, 15, 30, 45, 60, 90, 120, 150, and 180 minutes post-injection.[12]
-
Sample Analysis: Measure the concentration of iothalamate in the plasma of each blood sample.
-
GFR Calculation:
-
Plot the plasma iothalamate concentration versus time.
-
Use a two-compartment pharmacokinetic model to fit the data and calculate the plasma clearance of iothalamate, which represents the GFR.
-
Mandatory Visualization
Caption: Workflow for iothalamate GFR measurement with urine collection and quality control checks.
Caption: Decision tree for handling suspected incomplete urine collections in GFR studies.
References
- 1. Glomerular filtration rate measurements by 125I-iothalamate should be corrected for inaccurate urine collections with 131I-hippuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glomerular filtration rate measurements by 125I-iothalamate should be corrected for inaccurate urine collections with 131I-hippuran. | Semantic Scholar [semanticscholar.org]
- 4. Precision of glomerular filtration rate determinations for long-term slope calculations is improved by simultaneous infusion of 125I-iothalamate and 131I-hippuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Addressing the problem of inaccuracy of measured 24-hour urine collections due to incomplete collection. [vivo.weill.cornell.edu]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. biochemia-medica.com [biochemia-medica.com]
- 8. researchgate.net [researchgate.net]
- 9. mayocliniclabs.com [mayocliniclabs.com]
- 10. Assessment of Iothalamate Plasma Clearance: Duration of Study Affects Quality of GFR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of iothalamate clearance methods for measuring GFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accpjournals.onlinelibrary.wiley.com [accpjournals.onlinelibrary.wiley.com]
- 13. Ambulatory GFR measurement with cold iothalamate in adults with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glomerular filtration rate measurements in clinical trials. Modification of Diet in Renal Disease Study Group and the Diabetes Control and Complications Trial Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glomerular Filtration Rate Measurements in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of radioactive and non-radioactive iothalamate and hippuran to assess kidney function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Iothalamate Meglumine Injection Protocol for Small Animals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing iothalamate meglumine (B1676163) for glomerular filtration rate (GFR) assessment in small animals.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental procedures involving iothalamate meglumine injections in small animals.
| Issue | Potential Cause | Recommended Solution |
| Variable/Inconsistent GFR Results | Improper injection technique leading to extravasation or incorrect dosage. | Ensure proper intravenous administration, typically via the tail vein in rodents.[1] Practice proper restraint to minimize animal movement. Verify accurate calculation of the injected dose. |
| Timing of blood sampling is not optimal. | Plasma clearance of iothalamate follows a two-compartment model with a rapid distribution phase and a slower elimination phase.[2][3] Shorter sampling times can lead to an overestimation of GFR.[3] For accurate results, especially in animals with impaired renal function, extend the sampling duration. A multi-sample approach is recommended over a single-sample method.[3][4] | |
| Animal stress affecting renal function. | Acclimatize animals to handling and restraint procedures before the experiment to minimize stress-induced physiological changes.[5] | |
| Adverse Reactions During or After Injection (e.g., changes in heart rate, blood pressure, lethargy) | This compound is an ionic, high-osmolar contrast agent which can cause systemic reactions.[6] | While severe reactions are less commonly reported in rodents than in larger animals like dogs, it is crucial to monitor the animal's vital signs during and after the injection.[7] Consider using a non-ionic, lower-osmolarity contrast agent like iohexol (B1672079) if adverse events are a concern.[5] In case of a reaction, provide supportive care and document the event thoroughly. |
| Overdose | The adverse effects of an overdose can be life-threatening, affecting the pulmonary and cardiovascular systems.[2][8] Symptoms may include cyanosis, bradycardia, acidosis, and convulsions.[2][8] Treatment should be directed toward supporting vital functions. Iothalamate is dialyzable.[2][8] | |
| Difficulty with Intravenous Injection | Small and fragile veins, particularly in mice. | Use a small gauge needle (e.g., 27-30G). Warming the tail with a heat lamp or warm water can help dilate the veins, making them easier to access.[1] |
| Inaccurate GFR Measurement Compared to Inulin (B196767) | Iothalamate can undergo some tubular secretion, which may lead to an overestimation of GFR compared to inulin, the gold standard.[6][9] | Be aware of this potential for overestimation when comparing results to studies using inulin. For the most accurate GFR measurements, inulin or iohexol clearance are often considered more reliable, although iothalamate is more affordable and easier to use.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in small animals for GFR studies?
A1: The recommended route for GFR determination is intravenous (IV) injection, typically into the lateral tail vein for mice and rats.[1] This ensures the entire dose enters the systemic circulation for accurate clearance measurements. While subcutaneous injection has been explored, it may lead to variable absorption and less precise GFR calculations.[10][11][12][13]
Q2: What is a typical dosage of this compound for GFR measurement in rodents?
A2: A specific, universally validated dose for rodent GFR measurement is not consistently reported across literature. However, based on toxicity studies, the intravenous LD50 in mice ranges from 5.7 to 8.9 g/kg, and in rats, it is 9.8 to 11.2 g/kg.[2][14] The experimental dose should be significantly lower than these values. It is recommended to perform pilot studies to determine the optimal dose for your specific experimental conditions and analytical methods.
Q3: How should I prepare the this compound solution for injection?
A3: this compound solutions like Conray® are typically supplied in a sterile, ready-to-use form.[14] It is advisable to bring the solution to body temperature before injection to minimize discomfort to the animal.[2][15]
Q4: What is the optimal blood sampling schedule after a single bolus injection?
A4: The plasma concentration of iothalamate follows a two-compartment pharmacokinetic model.[3] To accurately capture both the distribution and elimination phases, a series of blood samples is recommended. A suggested schedule for rodents includes a pre-dose sample and then samples at 2, 5, 10, 20, 30, 60, 90, and 120 minutes post-injection.[1] Simplified two-sample methods (e.g., 30 and 90 minutes) have also been reported to be accurate in some cases.[1] However, be aware that shorter sampling durations can lead to an overestimation of GFR.[3]
Q5: Can I use anesthesia during the procedure?
A5: Anesthesia can be used to minimize animal stress and facilitate injections and blood sampling. However, it is important to be aware that some anesthetic agents can affect renal function and hemodynamics. Choose an anesthetic with minimal impact on kidney function and maintain consistent anesthesia depth throughout the experiment.
Q6: Are there alternatives to this compound for GFR measurement in small animals?
A6: Yes, several alternatives are available. Inulin is considered the gold standard for GFR measurement but can be more challenging to work with.[5] Iohexol, a non-ionic contrast agent, is considered more accurate and reliable than iothalamate.[5] Fluorescent markers like FITC-inulin or FITC-sinistrin are also widely used and are considered safe and effective.[5]
Quantitative Data Summary
Table 1: Comparative Overview of GFR Markers in Small Animals
| Marker | Type | Advantages | Disadvantages |
| Inulin | Polysaccharide | Gold standard, not secreted or reabsorbed.[5] | Operationally complex, expensive, poor solubility.[5] |
| This compound | Ionic Contrast Agent | Affordable, easy to use.[5] | Less accurate than inulin, potential for tubular secretion leading to GFR overestimation.[5][6][9] |
| Iohexol | Non-ionic Contrast Agent | More accurate and reliable than iothalamate, safe.[5] | More expensive than iothalamate. |
| FITC-Inulin/Sinistrin | Fluorescent Marker | Safe, effective, allows for non-radioactive detection.[5] | Requires specialized equipment for fluorescence detection. |
Table 2: Acute Intravenous Toxicity of this compound
| Species | LD50 (g/kg) |
| Mouse | 5.7 - 8.9 |
| Rat | 9.8 - 11.2 |
| (Data sourced from product information sheets)[2][14] |
Experimental Protocols
Protocol 1: Single Bolus Injection Method for GFR Measurement in Mice
This protocol provides a general framework. Specific timings and volumes may need to be optimized for your particular study.
1. Animal Preparation:
-
Acclimatize mice to the experimental environment and handling for several days prior to the study.
-
Ensure animals have free access to water to maintain normal hydration.
-
Weigh each mouse on the day of the experiment to calculate the precise injection volume.
2. This compound Administration:
-
Warm the this compound solution to body temperature.
-
Restrain the mouse using an appropriate method.
-
Administer a single bolus of this compound solution via the lateral tail vein. Use a small gauge needle (e.g., 27-30G) to minimize tissue damage.
3. Blood Sampling:
-
Collect a pre-dose blood sample (approximately 10-20 µL) from the saphenous vein or tail tip.
-
Collect post-injection blood samples at multiple time points. A suggested schedule is 2, 5, 10, 20, 30, 60, 90, and 120 minutes.[1]
-
Collect blood into appropriate anticoagulant-coated tubes.
4. Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Determine the concentration of iothalamate in the plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).
5. GFR Calculation:
-
Calculate the GFR by dividing the administered dose of iothalamate by the area under the plasma concentration-time curve (AUC).[1] The plasma concentration of iothalamate typically follows a two-compartment pharmacokinetic model.[1][3]
Visualizations
Caption: Experimental workflow for GFR measurement using the single bolus injection method.
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Assessment of Iothalamate Plasma Clearance: Duration of Study Affects Quality of GFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measured GFR in murine animal models: review on methods, techniques, and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Effect of meglumine iothalamate on renal hemodynamics and function in the diabetic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UpToDate 2018 [doctorabad.com]
- 9. Measured Glomerular Filtration Rate: The Query for a Workable Golden Standard Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of inulin, iothalamate, and 99mTc-DTPA for measurement of glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Single subcutaneous injection of iothalamate sodium I 125 to measure glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GFR determined by nonradiolabeled iothalamate using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of glomerular filtration rate utilizing a single subcutaneous injection of 125I-iothalamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. pdf.hres.ca [pdf.hres.ca]
Technical Support Center: Stability of Iothalamate Meglumine in Frozen Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of iothalamate meglumine (B1676163) in frozen plasma samples. It includes frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is iothalamate meglumine and why is its stability in plasma important?
A1: this compound is an iodinated contrast agent used in medical imaging, particularly for assessing glomerular filtration rate (GFR). Its stability in plasma is crucial for accurate pharmacokinetic and toxicokinetic studies, as degradation can lead to erroneous measurements of its concentration and, consequently, an incorrect assessment of renal function.
Q2: What are the recommended storage temperatures for plasma samples containing this compound?
A2: For long-term storage, it is recommended to store plasma samples at ultra-low temperatures, such as -70°C or -80°C.[1] While storage at -20°C is common, some studies suggest that lower temperatures are optimal for preserving the stability of various analytes in plasma over extended periods. For instance, a study on the stability of coagulation factors in frozen plasma demonstrated better long-term stability at -80°C compared to -40°C.[1]
Q3: How long can I store plasma samples containing this compound in the freezer?
A3: While specific long-term stability data for this compound in frozen plasma is not extensively published, studies on similar iodinated contrast agents, such as iohexol (B1672079), provide valuable insights. Iohexol has been shown to be stable in serum for up to 7 days at -20°C.[2] Another study on iohexol indicated that it is perfectly stable at room temperature, -20°C, and -80°C, suggesting good overall stability.[3] Based on this and general best practices for analyte stability, this compound is expected to be stable for extended periods when stored at -80°C. For critical studies, it is advisable to conduct your own stability assessments for the intended storage duration.
Q4: What is a freeze-thaw cycle, and how can it affect the stability of this compound?
A4: A freeze-thaw cycle is the process of freezing a sample and then thawing it. Repeated freeze-thaw cycles can negatively impact the stability of analytes in plasma by causing changes in pH, leading to protein precipitation, and potentially promoting degradation of the compound of interest.[4] It is recommended to minimize the number of freeze-thaw cycles. A validation study for iohexol demonstrated stability for up to three freeze-thaw cycles.[2]
Q5: Are there any specific handling procedures I should follow when thawing frozen plasma samples?
A5: Yes, proper thawing is critical. It is recommended to thaw plasma samples rapidly, for example, in a room temperature water bath, to minimize the time the sample spends in a semi-frozen state where enzymatic activity and degradation can accelerate.[5][6] After thawing, samples should be mixed gently but thoroughly before analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected iothalamate concentrations in stored samples. | 1. Degradation due to improper storage temperature: Storage at -20°C for extended periods may not be sufficient. 2. Multiple freeze-thaw cycles: Repeatedly taking the sample in and out of the freezer can lead to degradation. 3. Slow thawing process: Prolonged thawing can increase the chance of enzymatic degradation. | 1. Store samples at -80°C for long-term studies. [1] 2. Aliquot samples into single-use vials before freezing to avoid multiple freeze-thaw cycles. 3. Thaw samples rapidly in a controlled environment (e.g., room temperature water bath) and process immediately. [5][6] |
| High variability in results between aliquots of the same sample. | 1. Incomplete mixing after thawing: The analyte may not be evenly distributed in the thawed plasma. 2. Precipitate formation: Thawing may cause some plasma proteins to precipitate, potentially trapping the analyte. | 1. Ensure thorough but gentle mixing of the sample after thawing. 2. Centrifuge the thawed sample to pellet any precipitate before taking an aliquot for analysis. |
| Interference peaks in the analytical chromatogram. | 1. Degradation products of iothalamate: Improper storage or handling may lead to the formation of degradation products. 2. Matrix effects: Components of the plasma may interfere with the analysis. | 1. Review storage and handling procedures. If degradation is suspected, a stability-indicating analytical method should be used to separate the parent drug from any degradants. 2. Optimize the sample preparation (e.g., protein precipitation, solid-phase extraction) and chromatographic conditions of the analytical method (e.g., LC-MS/MS) to minimize matrix effects. |
Quantitative Data Summary
While specific long-term stability data for this compound in frozen plasma is limited in publicly available literature, the following table provides stability data for the analogous iodinated contrast agent, iohexol, which can serve as a conservative reference.
Table 1: Stability of Iohexol in Frozen and Refrigerated Serum [2]
| Storage Temperature | Duration | Analyte Recovery |
| -20°C | Up to 7 days | Acceptable (within 85-115% of initial concentration) |
| 10°C | Up to 7 days | Acceptable (within 85-115% of initial concentration) |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of Iothalamate in Frozen Plasma
This protocol outlines a general procedure for evaluating the long-term stability of this compound in frozen plasma.
-
Preparation of Spiked Plasma Samples:
-
Obtain a pool of human plasma from healthy donors.
-
Spike the plasma with a known concentration of this compound. Prepare at least two concentration levels (low and high) representative of the expected concentrations in study samples.
-
Aliquot the spiked plasma into a sufficient number of cryovials for all planned time points and storage conditions.
-
-
Storage:
-
Store the aliquots at the desired temperatures (e.g., -20°C and -80°C).
-
Designate a set of "time zero" (T0) samples for immediate analysis.
-
-
Sample Analysis:
-
At each designated time point (e.g., 1, 3, 6, 12, and 24 months), retrieve a set of aliquots from each storage temperature.
-
Thaw the samples rapidly and process them for analysis using a validated analytical method, such as LC-MS/MS or HPLC.
-
Analyze the samples alongside freshly prepared calibration standards and quality control (QC) samples.
-
-
Data Evaluation:
-
Calculate the mean concentration of iothalamate in the stored samples at each time point.
-
Determine the percent recovery by comparing the mean concentration of the stored samples to the mean concentration of the T0 samples.
-
The analyte is considered stable if the mean concentration is within ±15% of the nominal (T0) concentration.
-
Protocol 2: Freeze-Thaw Stability Assessment of Iothalamate in Frozen Plasma
This protocol describes the procedure to evaluate the stability of this compound after multiple freeze-thaw cycles.
-
Preparation of Spiked Plasma Samples:
-
Prepare spiked plasma samples at low and high QC concentrations as described in Protocol 1.
-
Aliquot the samples into cryovials.
-
-
Freeze-Thaw Cycles:
-
Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
This completes one freeze-thaw cycle. Repeat this process for a minimum of three cycles. For one of the cycles, the samples should be frozen for at least 24 hours.
-
-
Sample Analysis:
-
After the final thaw, analyze the samples using a validated analytical method alongside freshly prepared calibration standards and QC samples that have not undergone freeze-thaw cycles.
-
-
Data Evaluation:
-
Calculate the mean concentration of iothalamate in the freeze-thaw samples.
-
The analyte is considered stable if the mean concentration is within ±15% of the concentration of the control QC samples.
-
References
- 1. Effects of frozen storage conditions and freezing rate on the stability of coagulation proteins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accuracy-Based Glomerular Filtration Rate Assessment by Plasma Iohexol Clearance in Kidney Transplant Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iohexol plasma clearance for measuring glomerular filtration rate in clinical practice and research: a review. Part 1: How to measure glomerular filtration rate with iohexol? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 5. mdpi.com [mdpi.com]
- 6. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Interference in the Electrochemical Detection of Iothalamate
Welcome to the technical support center for the electrochemical detection of iothalamate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to interference in electrochemical analysis.
A Note on the Direct Electrochemical Detection of Iothalamate:
Direct electrochemical detection of iothalamate is not a widely documented method in scientific literature. The primary methods for its quantification, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are often preferred due to significant interference from endogenous species in biological matrices like plasma and urine.[1][2] This guide, therefore, focuses on general principles and strategies for minimizing interference when detecting small organic molecules electrochemically, using iothalamate as a case study for these challenges. The following information is intended to guide researchers in developing and troubleshooting electrochemical sensors for complex samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the electrochemical analysis of biological samples?
In biological fluids such as plasma and urine, several endogenous and exogenous compounds can interfere with the electrochemical detection of a target analyte. The most common interferents are electroactive species that oxidize or reduce at potentials similar to the analyte of interest. These include:
-
Ascorbic Acid (Vitamin C): A strong reducing agent present in significant concentrations.
-
Uric Acid: The end product of purine (B94841) metabolism, which is readily oxidized.
-
Creatinine: A metabolite of creatine (B1669601) phosphate (B84403) in muscle tissue.
-
Acetaminophen (Paracetamol): A common analgesic that is electroactive.
-
Other substances can include dopamine (B1211576) and various drug metabolites.
Q2: How can I determine if my electrochemical signal is affected by interference?
Interference can manifest in several ways:
-
Inaccurate Readings: The measured concentration of your analyte is higher or lower than expected.
-
Poor Reproducibility: Significant variation in measurements of the same sample.
-
Overlapping Peaks in Voltammetry: The voltammetric peaks of the analyte and interferent are not well-resolved.
-
Signal Drift: A continuous, slow change in the baseline current.
A standard method to confirm interference is to perform a recovery study. Spike a blank sample matrix (e.g., synthetic urine) with a known concentration of your analyte and the suspected interferent. If the measured concentration of your analyte deviates significantly from the known concentration, interference is likely occurring.
Q3: What are the general strategies to minimize interference in electrochemical detection?
There are three primary strategies to combat interference:
-
Sample Pretreatment: Physically or chemically remove the interfering species from the sample before analysis.
-
Electrode Surface Modification: Modify the working electrode to enhance selectivity for the target analyte or repel interferents.
-
Signal-Based Discrimination: Utilize advanced electrochemical techniques or data analysis to distinguish the analyte signal from the interference signal.
The choice of strategy depends on the nature of the analyte, the interferent, and the sample matrix.
Troubleshooting Guides
Issue 1: Overlapping Voltammetric Peaks
Problem: The cyclic voltammogram (CV) or differential pulse voltammogram (DPV) shows poorly resolved or overlapping peaks, making it difficult to quantify the analyte.
Possible Cause: The oxidation/reduction potentials of the analyte and one or more interferents are very close.
Solutions:
-
pH Optimization: The redox potentials of many organic molecules, including uric acid and ascorbic acid, are pH-dependent. By systematically varying the pH of the supporting electrolyte, it may be possible to shift the peak potential of the interferent away from that of the analyte.
-
Electrode Modification:
-
Permselective Membranes: Coat the electrode with a polymer membrane that selectively allows the analyte to pass while blocking charged interferents. Nafion, a cation-exchange polymer, is commonly used to repel negatively charged species like ascorbic acid and uric acid at neutral pH.
-
Electrocatalytic Materials: Modify the electrode with nanomaterials (e.g., metal oxides, carbon nanotubes) that catalyze the oxidation/reduction of the analyte at a lower potential, thereby shifting its peak away from the interferent.
-
-
Advanced Voltammetric Techniques: Techniques like square-wave voltammetry (SWV) can offer better resolution and sensitivity compared to CV.
Issue 2: Falsely High or Low Analyte Concentration
Problem: The measured concentration of the analyte is consistently and significantly different from the expected value.
Possible Cause: An interferent is contributing to the measured current (falsely high) or passivating the electrode surface (falsely low).
Solutions:
-
Sample Dilution: Diluting the sample can reduce the concentration of the interfering species. However, this may also decrease the analyte concentration below the limit of detection.
-
Sample Pretreatment:
-
Solid-Phase Extraction (SPE): Use an SPE cartridge that selectively retains the analyte while allowing interferents to pass through (or vice-versa).
-
Enzymatic Degradation: If the interferent is a substrate for a specific enzyme, it can be enzymatically converted to an electro-inactive product. For example, ascorbate (B8700270) oxidase can be used to eliminate ascorbic acid.
-
-
Standard Addition Method: This calibration method can help compensate for matrix effects. The sample is spiked with known concentrations of the analyte, and the unknown initial concentration is determined by extrapolation.
Quantitative Data Summary
The following tables provide typical concentration ranges for iothalamate and major interferents in plasma and urine, which is crucial for designing interference mitigation strategies.
Table 1: Typical Concentrations of Iothalamate and Major Interferents
| Compound | Matrix | Typical Concentration Range |
| Iothalamate | Plasma | 10 - 100 µg/mL |
| Urine | 0.5 - 5 mg/mL | |
| Ascorbic Acid | Plasma | 0.4 - 2.0 mg/dL (23 - 114 µM) |
| Urine | 20 - 50 mg/day | |
| Uric Acid | Plasma | 2.5 - 7.5 mg/dL (149 - 446 µM) |
| Urine | 250 - 750 mg/day | |
| Creatinine | Plasma | 0.6 - 1.2 mg/dL (53 - 106 µM) |
| Urine | 1.0 - 2.0 g/day |
Table 2: Comparison of Interference Mitigation Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Sample Dilution | Reduces interferent concentration | Simple, fast | May reduce analyte signal below detection limit |
| pH Adjustment | Shifts redox potential of interferents | Inexpensive, easy to implement | May affect analyte stability or signal |
| Solid-Phase Extraction (SPE) | Chromatographic separation | High selectivity, can concentrate analyte | Time-consuming, requires consumables |
| Nafion Coating | Repels anionic interferents | Effective for ascorbic and uric acid, simple application | Can reduce sensitivity, may not be effective for all interferents |
| Electropolymerized Films | Creates a size- or charge-selective barrier | Tunable properties, good adhesion | Can be complex to optimize, may foul over time |
| Enzymatic Pre-treatment | Specific degradation of interferent | Highly selective | Requires specific enzyme, may be costly, enzyme stability issues |
Experimental Protocols
Protocol 1: Application of a Nafion Permselective Membrane
This protocol describes a general method for coating a working electrode with a Nafion film to reduce interference from anionic species.
Materials:
-
Working electrode (e.g., glassy carbon, screen-printed carbon)
-
Nafion solution (e.g., 5% in a mixture of lower aliphatic alcohols and water)
-
Micropipette
-
Drying oven or hot plate
-
Phosphate-buffered saline (PBS)
Procedure:
-
Electrode Pre-treatment: Ensure the electrode surface is clean and polished according to the manufacturer's instructions.
-
Nafion Application: Using a micropipette, carefully drop-cast a small, precise volume (e.g., 1-5 µL) of the Nafion solution onto the active surface of the electrode. Ensure the entire surface is covered evenly.
-
Drying/Curing: Allow the solvent to evaporate at room temperature or by gentle heating (e.g., 50-70°C) for a specified time (e.g., 10-15 minutes). This forms a thin, protective film.
-
Conditioning: Before use, condition the Nafion-coated electrode in PBS for at least 30 minutes to ensure it is fully hydrated.
Protocol 2: Interference Test Using Standard Addition
This protocol allows for the quantification of an analyte in a complex matrix while accounting for interference.
Materials:
-
Calibrated electrochemical sensor and potentiostat
-
Sample containing the unknown analyte concentration
-
Standard solution of the analyte with a known high concentration
-
Supporting electrolyte
Procedure:
-
Initial Measurement: Add a known volume of the sample to the electrochemical cell containing the supporting electrolyte. Record the electrochemical signal (e.g., peak current in DPV).
-
First Spike: Add a small, known volume of the standard analyte solution to the cell. Mix well and record the new signal.
-
Subsequent Spikes: Repeat the spiking process 2-3 more times, recording the signal after each addition.
-
Data Analysis: Plot the measured signal (y-axis) against the concentration of the added standard (x-axis). The initial concentration of the analyte in the sample is determined by the absolute value of the x-intercept of the linear regression line.
Visualizations
Caption: A workflow for troubleshooting interference in electrochemical measurements.
Caption: Principle of a Nafion membrane for selective detection.
References
Technical Support Center: Iothalamate Clearance for GFR Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing iothalamate clearance to measure Glomerular Filtration Rate (GFR).
Frequently Asked Questions (FAQs)
Q1: What is the impact of shortening the plasma sampling duration on the accuracy of GFR measurement using iothalamate clearance?
A1: Shortening the plasma sampling duration can lead to a significant overestimation of the Glomerular Filtration Rate (GFR).[1][2] This is particularly pronounced in patients with lower GFR.[1][2] The error arises because shorter sampling times may not adequately capture the complete distribution and elimination phases of iothalamate from the plasma.[1][2]
Q2: How significant is the overestimation of GFR with shorter sampling times?
A2: The degree of overestimation is substantial and varies with the sampling duration and the patient's baseline GFR. For instance, in one study, a 5-hour sampling period resulted in a 17% to 36% overestimation compared to a 10-hour period.[1][2] A 2-hour sampling period led to an even greater overestimation of 54% to 126%.[1][2]
Q3: What is the optimal duration for plasma sampling in an iothalamate clearance study?
A3: While the optimal duration can vary, longer sampling periods with multiple data points generally yield more precise and accurate GFR measurements.[1][2] Studies have shown that extending sampling from 2 or 5 hours to 10 hours improves the precision of the GFR estimate.[1][2] A review of published work indicates that sampling durations have ranged from 2 to 10 hours.[1]
Q4: How does the number of plasma samples affect the accuracy of the GFR measurement?
A4: A greater number of plasma samples taken over a longer duration allows for a more accurate characterization of the iothalamate pharmacokinetic curve, leading to a more precise GFR calculation.[1][2] Using fewer samples, especially over a short period, can lead to underdiagnosis of low GFR.[3][4]
Q5: Are there specific patient populations where sampling time is particularly critical?
A5: Yes, the impact of sampling duration is more pronounced in patients with lower GFR (e.g., <30 ml/min/1.73m²).[1][2] In these individuals, the overestimation of GFR with shorter sampling times is significantly higher.[1][2]
Troubleshooting Guide
Issue: My measured GFR values seem unexpectedly high.
Possible Cause 1: Inadequate Sampling Duration.
-
Troubleshooting: As demonstrated in multiple studies, sampling durations of less than 5 hours can lead to a significant overestimation of GFR.[1][2] If your protocol uses a short sampling window (e.g., 2 hours), the results are likely inflated.
-
Recommendation: Extend the sampling duration to at least 5 hours, with 10 hours being preferable for the highest accuracy, especially in subjects with suspected renal impairment.[1][2]
Possible Cause 2: Insufficient Number of Samples.
-
Troubleshooting: A low number of data points, particularly in the early distribution phase and the later elimination phase, can lead to an inaccurate curve fit and an overestimated GFR.
-
Recommendation: Increase the number of samples collected throughout the study period to better define the pharmacokinetic profile of iothalamate. A study protocol with 12 samples over 5 hours and 17 samples over 10 hours has been shown to provide good precision.[1]
Issue: High variability in GFR measurements for the same subject.
Possible Cause: Inconsistent Sampling Times or Protocol Adherence.
-
Troubleshooting: Variability can be introduced by inconsistent timing of blood draws, incomplete bladder emptying in urinary clearance methods, or variations in hydration status.[5]
-
Recommendation: Ensure strict adherence to the standardized protocol for all subjects and at all time points.[6] This includes precise timing of sample collection, standardized hydration protocols, and ensuring complete urine collection if applicable.[7][8]
Data Summary
The following tables summarize the quantitative impact of sampling duration on GFR estimation as reported in a key study.[1][2]
Table 1: Overestimation of GFR with Shorter Sampling Durations Compared to 10-hour Measurement
| Estimated GFR Group | 5-hour GFR Overestimation | 2-hour GFR Overestimation |
| >30 ml/min/1.73m² | 17% | 54% |
| <30 ml/min/1.73m² | 36% | 126% |
Table 2: Precision of GFR Measurement by Sampling Duration
| Sampling Duration | Coefficient of Variation |
| 10 hours | 1.67% |
| 5 hours | 3.48% |
| 2 hours | 7.07% |
Experimental Protocols
Detailed Methodology for a 10-Hour Iothalamate Plasma Clearance Study [1]
-
Patient Preparation: Patients should be in a fasting state and well-hydrated. Subjects are typically asked to drink 750 ml of water over 10 to 15 minutes before the injection.[1]
-
Iothalamate Administration: A bolus of non-radioactive iothalamate is injected intravenously over 15 seconds. The syringe is weighed before and after injection to precisely calculate the administered dose.[1]
-
Plasma Sampling: Blood samples are collected at multiple time points to capture the distribution and elimination phases. A typical schedule for a 10-hour study includes samples at 5, 10, 20, 30, 45, 60, 90, 120, 150, 180, 240, 300, 360, 420, 480, 540, and 600 minutes post-injection.[1]
-
Sample Handling: Blood samples are collected on ice, and plasma is separated in a refrigerated centrifuge. Plasma aliquots are stored at -86°C until analysis.[1]
-
Analysis: Iothalamate concentrations in plasma are determined using a validated method such as High-Performance Liquid Chromatography (HPLC).[9]
-
GFR Calculation: The plasma concentration-time data is fitted to a two-compartment pharmacokinetic model to calculate the GFR.[1]
Visualizations
Caption: Experimental workflow for iothalamate-based GFR measurement.
Caption: Impact of sampling duration on GFR measurement accuracy and precision.
References
- 1. Assessment of Iothalamate Plasma Clearance: Duration of Study Affects Quality of GFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of iothalamate plasma clearance: duration of study affects quality of GFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of truncating blood sampling in measuring glomerular filtration rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Imprecision of Urinary Iothalamate Clearance as a Gold Standard Measure of GFR Decreases the Diagnostic Accuracy of Kidney Function Estimating Equations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iothalamate clearance and its use in large-scale clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. Glomerular filtration rate measurements by 125I-iothalamate should be corrected for inaccurate urine collections with 131I-hippuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC estimation of iothalamate to measure glomerular filtration rate in humans - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Iothalamate Meglumine and Iohexol for Glomerular Filtration Rate (GFR) Measurement
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of the Glomerular Filtration Rate (GFR) is paramount in clinical research and drug development for assessing kidney function. While inulin (B196767) clearance remains the gold-standard, its complexity has led to the widespread use of alternative exogenous filtration markers. Among these, iothalamate meglumine (B1676163) and iohexol (B1672079) are two of the most commonly employed agents. This guide provides an objective comparison of their performance in GFR measurement, supported by experimental data, to aid researchers in selecting the appropriate marker for their studies.
At a Glance: Iothalamate vs. Iohexol for GFR Measurement
| Feature | Iothalamate Meglumine | Iohexol | Key Considerations |
| Bias vs. Gold Standard | Tends to slightly overestimate GFR compared to inulin, with reported clearance ratios of 1.00 to 1.018.[1][2] | Generally considered to have less bias, though direct comparisons to inulin are less frequent in recent literature. | The potential for tubular secretion of iothalamate may contribute to this overestimation.[3] |
| Direct Comparison Bias | GFR measurements are consistently higher than those obtained with iohexol.[3][4] | GFR measurements are consistently lower than those obtained with iothalamate.[4][5] | A proportional bias of approximately 0.85 (iohexol to iothalamate) has been reported, indicating a systematic difference.[4][5] |
| Precision | Demonstrates good precision, with intra-individual coefficients of variation around 6-10% in large-scale studies.[6] | Exhibits high precision with intra-individual coefficients of variation reported as low as 5.59%.[7] | Both markers are suitable for longitudinal studies, but the higher precision of iohexol may be advantageous for detecting small changes in GFR. |
| Methodologies | Both urinary and plasma clearance methods are well-established.[8] | Both urinary and plasma clearance methods are widely used.[9] | Plasma clearance methods are less cumbersome than urinary clearance, but sampling time is a critical factor for accuracy with both agents.[10][11] |
| Safety and Handling | Generally well-tolerated. Radioactive labeling (¹²⁵I-iothalamate) is common, requiring appropriate handling and facilities.[6] | Known for its good safety profile and is non-radioactive, simplifying handling and disposal.[9][12] | The non-radioactive nature of iohexol is a significant practical advantage in many research settings. |
Quantitative Data Summary
The following table summarizes key quantitative findings from studies directly comparing iothalamate and iohexol for GFR measurement.
| Study Parameter | This compound | Iohexol | Study Population & Notes |
| Mean Urinary Clearance (mL/min/1.73 m²) | 60 ± 34 | 52 ± 28 | 150 participants with a wide range of GFRs. This study highlighted a significant and consistent difference between the two markers.[4][5] |
| Proportional Bias (Iohexol to Iothalamate) | - | 0.85 (95% CI, 0.83-0.88) | The urinary clearance of iohexol was proportionally lower than that of iothalamate across the GFR range.[4][5] |
| Relative Bias (Plasma Clearance) | -2% ± 13% (vs. Iohexol by HPLC) | - | Comparison of plasma clearances in 102 patients. The analytical method for iohexol (HPLC vs. LC-MS/MS) was found to influence the results.[13] |
| Relative Bias (Plasma Clearance) | - | -11% ± 9% (vs. Iothalamate) | When iohexol was measured by LC-MS/MS, its clearance was significantly lower than iothalamate clearance.[13] |
Experimental Protocols: A Generalized Workflow
While specific protocols vary between studies, the following outlines the general methodology for GFR measurement using either iothalamate or iohexol via plasma clearance.
Subject Preparation:
-
Fasting: Subjects are typically required to fast overnight to ensure a standardized metabolic state.
-
Hydration: Adequate hydration is crucial. Subjects are often instructed to drink a specific volume of water before and during the procedure to ensure a stable urine flow rate, although this is more critical for urinary clearance methods.
-
Baseline Sample: A baseline blood sample is collected prior to the administration of the filtration marker.
Marker Administration:
-
Dosage: A precisely measured dose of either this compound or iohexol is administered as an intravenous bolus injection.
-
Timing: The exact time of injection is meticulously recorded, as it serves as the starting point for all subsequent measurements.
Sample Collection (Plasma Clearance):
-
Timing: Blood samples are collected at predetermined time points post-injection. The timing and number of samples are critical for accuracy.
-
Multi-sample Method: Multiple blood samples (e.g., at 2, 3, 4, and 5 hours post-injection) are collected to accurately model the clearance curve.[11]
-
Single-sample Method: In some protocols, particularly for populations with relatively normal GFR, a single blood sample at a specific time point (e.g., 3 or 4 hours) may be used to estimate GFR.[11]
-
-
Processing: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
Sample Analysis:
-
Quantification: The concentration of iothalamate or iohexol in the plasma samples is measured using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][13]
GFR Calculation:
-
Clearance Models: The GFR is calculated from the rate of disappearance of the marker from the plasma.
-
Multi-sample Method: The data are fitted to a one- or two-compartment pharmacokinetic model to calculate the clearance. Corrections, such as the Bröchner-Mortensen formula, are often applied to account for the initial distribution phase.
-
Single-sample Method: GFR is estimated using formulas that incorporate the marker concentration at a single time point, along with patient-specific variables.
-
Visualizing the Process and Comparison
GFR Measurement Workflow
Caption: Generalized workflow for GFR measurement using an exogenous filtration marker.
Key Property Comparison: Iothalamate vs. Iohexol
Caption: Core differences between Iothalamate and Iohexol for GFR measurement.
Conclusion
Both this compound and iohexol are valuable tools for the accurate measurement of GFR in research settings. The choice between them may depend on the specific requirements of the study.
-
Iohexol is increasingly favored due to its non-radioactive nature, excellent safety profile, and evidence suggesting it provides a less biased measure of GFR, likely due to its minimal interaction with renal tubules.[3][9] Its high precision makes it particularly suitable for studies aiming to detect subtle changes in renal function.[7]
-
Iothalamate has a longer history of use and is well-validated, particularly in large-scale clinical trials.[6] However, researchers must be aware of its tendency to overestimate GFR compared to both inulin and iohexol, which is a critical consideration when interpreting results and comparing data across studies that use different markers.[3][4][5]
Ultimately, the decision should be guided by the study's objectives, the required level of precision and accuracy, and practical considerations such as the availability of radiopharmacies and analytical platforms. For most applications where the highest degree of accuracy and practical convenience are desired, iohexol presents a compelling choice.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ahajournals.org [ahajournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Discordance Between Iothalamate and Iohexol Urinary Clearances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Iothalamate clearance and its use in large-scale clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of iothalamate clearance methods for measuring GFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Accuracy-Based Glomerular Filtration Rate Assessment by Plasma Iohexol Clearance in Kidney Transplant Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Iothalamate Plasma Clearance: Duration of Study Affects Quality of GFR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accuracy of iohexol plasma clearance for GFR-determination: a comparison between single and dual sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GFR measured by iohexol: the best choice from a laboratory perspective - Carrara - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 13. orbi.uliege.be [orbi.uliege.be]
A Comparative Analysis of Iothalamate and Inulin Clearance for Glomerular Filtration Rate Assessment in Canines
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the Glomerular Filtration Rate (GFR) is paramount in preclinical canine studies for assessing renal function and the potential nephrotoxic effects of novel therapeutic agents. Inulin (B196767) clearance has long been upheld as the gold standard for GFR measurement due to its physiological properties of being freely filtered by the glomerulus without tubular secretion or reabsorption. However, the methodological complexities of the inulin assay have prompted researchers to seek more accessible alternatives. This guide provides an objective comparison of iothalamate clearance with the traditional inulin clearance method in canines, supported by experimental data and detailed protocols.
Performance Comparison: Iothalamate vs. Inulin
Experimental evidence from canine studies indicates a strong correlation between iothalamate and inulin clearance, suggesting that iothalamate is a reliable alternative for GFR assessment. Studies have reported that the clearances of inulin and radio-labeled iothalamate (¹²⁵I-iothalamate) are "virtually identical".[1]
One study involving the simultaneous measurement of both clearances in five dogs found a mean iothalamate/inulin renal clearance ratio of approximately 0.84.[2] The deviation from unity was primarily attributed to the plasma protein binding of iothalamate in canines, a factor that should be considered when interpreting results.[2] Despite this, the correlation between the two methods remains high.
The choice between iothalamate and inulin may ultimately depend on laboratory capacity, cost, and the specific requirements of the study protocol. While inulin remains the benchmark, iothalamate offers a viable and often more practical alternative for GFR determination in canine models.
Data Presentation
| Parameter | Iothalamate Clearance | Inulin Clearance | Species | Key Findings | Reference |
| Clearance Comparison | Virtually identical to inulin clearance | Gold standard for GFR measurement | Canine (Mongrel) | The clearances of inulin and ¹²⁵I-iothalamate were found to be virtually identical. | [1] |
| Renal Clearance Ratio | Mean ratio of ~0.84 to inulin | - | Canine | The lower ratio is attributed to plasma protein binding of iothalamate in dogs. | [2] |
| Correlation | High correlation with inulin clearance | - | Canine | Single injection iothalamate clearance showed a high degree of correlation (r < 0.95) with continuous infusion inulin clearance. | [3] |
Experimental Protocols
Constant Infusion Method for Simultaneous Inulin and Iothalamate Clearance
This protocol is adapted from studies performing simultaneous clearance measurements.
a. Animal Preparation:
-
Healthy adult male Beagle dogs are fasted overnight with free access to water.
-
On the day of the experiment, a priming dose of inulin and iothalamate is administered intravenously.
b. Marker Administration:
-
Following the priming dose, a constant intravenous infusion of both inulin and iothalamate is initiated and maintained throughout the experiment to achieve steady-state plasma concentrations.
c. Sampling:
-
Urine is collected via an indwelling bladder catheter in timed intervals (e.g., 30-minute periods).
-
Blood samples are collected at the midpoint of each urine collection period.
d. Sample Analysis:
-
Plasma and urine concentrations of inulin are determined using a colorimetric method (e.g., resorcinol-based assay) or high-performance liquid chromatography (HPLC).
-
Plasma and urine concentrations of iothalamate are measured using HPLC with UV detection or by quantifying a radiolabel if ¹²⁵I-iothalamate is used.
e. Clearance Calculation:
-
Renal clearance (C) for each marker is calculated using the formula: C = (U × V) / P
-
U: Concentration of the marker in urine
-
V: Urine flow rate (volume/time)
-
P: Concentration of the marker in plasma
-
Single Bolus Injection Method
This method offers a less invasive alternative to the constant infusion technique.
a. Animal Preparation:
-
Similar to the constant infusion method, dogs are fasted overnight with ad libitum water.
b. Marker Administration:
-
A single intravenous bolus of inulin and/or iothalamate is administered.
c. Sampling:
-
Serial blood samples are collected at predetermined time points (e.g., 5, 15, 30, 60, 90, 120, 180, 240 minutes) post-injection.
d. Sample Analysis:
-
Plasma concentrations of inulin and iothalamate are measured as described above.
e. Clearance Calculation:
-
Plasma clearance is calculated from the area under the plasma concentration-time curve (AUC), which is determined from the serial blood sample measurements. The clearance is calculated as: Clearance = Dose / AUC .
Visualizations
Caption: Constant Infusion GFR Measurement Workflow.
Caption: Single Bolus Injection GFR Measurement Workflow.
References
A Head-to-Head Comparison of Iothalamate and Diatrizoate Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two widely used ionic, high-osmolar iodinated contrast agents: iothalamate and diatrizoate. The following sections detail their physicochemical properties, pharmacokinetic profiles, and safety considerations, supported by experimental data and methodologies.
Physicochemical and Pharmacokinetic Properties
Iothalamate and diatrizoate, both derivatives of tri-iodinated benzoic acid, share a common mechanism of action for radiocontrast, relying on the high atomic number of iodine to attenuate X-rays.[1] However, subtle differences in their chemical structures lead to variations in their physicochemical and pharmacokinetic properties, which can influence their clinical performance and safety profiles. The key parameters are summarized below.
| Property | Iothalamate Meglumine (B1676163) | Diatrizoate Meglumine/Sodium |
| Molecular Weight | 809.1 g/mol [2] | 809.13 g/mol [3] |
| Osmolality | ~1400 mOsm/kg | 1551 mOsm/kg[4] |
| Viscosity (at 25°C) | 6 cP | 16.4 cP[4] |
| Viscosity (at 37°C) | 4 cP | 10.5 cP[4] |
| Protein Binding | Binds to plasma proteins[2] | Poorly binds to albumin[5] |
| Elimination Half-life | Not specified | Approximately 100 minutes[4][5] |
Safety and Adverse Effects Profile
The administration of iodinated contrast media is associated with a risk of adverse reactions, which can be broadly categorized as chemotoxic or idiosyncratic.[6] Chemotoxic reactions are related to the physicochemical properties of the contrast agent, such as its osmolality and viscosity, while idiosyncratic reactions are unpredictable and not dose-dependent.
A direct comparison of complication rates in cerebral angiography from an earlier study indicated that both iothalamate meglumine and sodium diatrizoate had comparable safety profiles in this specific application.[7] More recent comparative data is limited, however, studies comparing these high-osmolar agents to lower-osmolar contrast media have consistently shown a higher incidence of adverse effects with the former. For instance, a study comparing diatrizoate meglumine with the low-osmolar agent iohexol (B1672079) found that 63% of patients receiving diatrizoate experienced at least one adverse reaction, compared to 39% in the iohexol group.[8] These reactions included sensations of heat, flushing, and bad taste.[8] When these discomfort-related reactions were excluded, 33% of patients in the diatrizoate group still reported at least one adverse event.[8]
In terms of neurotoxicity, animal studies have suggested that iothalamate salts may be less toxic than diatrizoate salts in systemic use.[9]
Experimental Protocols
Determination of Viscosity
The viscosity of contrast media is a critical parameter influencing injection pressures and potentially contributing to hemodynamic effects. A common method for its determination is through the use of a rotational viscometer.
Protocol:
-
Sample Preparation: The contrast agent is brought to the desired temperature (e.g., 25°C and 37°C) in a temperature-controlled water bath.
-
Instrumentation: A calibrated rotational viscometer is used for the measurement.
-
Measurement: A defined volume of the contrast agent is placed in the viscometer's sample cup. The spindle is then immersed in the sample and rotated at a series of defined speeds.
-
Data Acquisition: The torque required to rotate the spindle at each speed is measured, from which the dynamic viscosity is calculated in centipoise (cP) or millipascal-seconds (mPa·s).
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C18H26I3N3O9 | CID 656642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diatrizoate meglumine | TargetMol [targetmol.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Gastrografin, Renocal 76 (diatrizoate meglumine/diatrizoate sodium) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. Contrast Agents | Radiology Key [radiologykey.com]
- 7. The comparison of the complication rates of meglumine iothalamate and sodium diatrizoate in cerebral angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of iohexol 300 and diatrizoate meglumine 60 for body CT: image quality, adverse reactions, and aborted/repeated examinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Head-to-Head Comparison: Validating Iothalamate GFR Measurement Against the 51Cr-EDTA Gold Standard
For researchers, scientists, and drug development professionals, the accurate measurement of Glomerular Filtration Rate (GFR) is paramount in assessing kidney function. While 51Cr-EDTA (Chromium-51 labeled ethylenediaminetetraacetic acid) has long been regarded as a gold-standard for GFR determination, non-radioactive methods employing agents like iothalamate are gaining traction due to safety and logistical advantages. This guide provides an objective comparison of GFR measurement using iothalamate against the 51Cr-EDTA method, supported by available experimental data.
Performance Comparison: Iothalamate vs. 51Cr-EDTA
A key study directly comparing the two methods in a cohort of diabetic patients demonstrated a strong correlation between GFR values obtained by iothalamate and 51Cr-EDTA. The research indicated that while the two methods yield comparable results, slight variations exist.
A study involving a subgroup of 17 diabetic patients compared the renal clearance of iothalamate with the plasma clearance of 51Cr-EDTA.[1] The results showed a high correlation between the two methods, with a squared correlation coefficient (r²) of 0.913.[1] However, the GFR values from 51Cr-EDTA plasma clearance were, on average, slightly higher than those from the renal clearance of iothalamate, though this difference was not statistically significant.[1] The precision of the continuous infusion method was found to be similar for both markers, with coefficients of variation of 7.5% for iothalamate and 7.4% for 51Cr-EDTA.[1]
| Parameter | Iothalamate (Renal Clearance) | 51Cr-EDTA (Plasma Clearance) | Reference |
| Mean GFR (mL/min/1.73 m²) | 82.8 ± 7.3 | 84.7 ± 7.3 | [1] |
| Correlation (r²) | \multicolumn{2}{c | }{0.913} | [1] |
| Coefficient of Variation (Continuous Infusion) | 7.5 ± 1.9% | 7.4 ± 1.2% | [1] |
Experimental Protocols
The following are generalized experimental protocols for GFR measurement using iothalamate and 51Cr-EDTA, based on methodologies described in comparative studies.
Iothalamate GFR Measurement (Renal Clearance via Continuous Infusion)
This method involves the continuous intravenous infusion of non-radiolabeled iothalamate to achieve a steady-state plasma concentration, followed by the collection of urine and blood samples to calculate renal clearance.
-
Patient Preparation: Patients are typically asked to be well-hydrated to ensure adequate urine flow.
-
Priming Dose: A priming (bolus) dose of iothalamate is administered intravenously to rapidly achieve the target plasma concentration.
-
Continuous Infusion: Immediately following the priming dose, a continuous infusion of iothalamate is started and maintained at a constant rate for a period of several hours (e.g., 2.5 hours).
-
Equilibration Period: An equilibration period (e.g., 60-90 minutes) is allowed for the iothalamate to distribute throughout the body and for its plasma concentration to stabilize.
-
Sample Collection: Following equilibration, precisely timed urine samples are collected (often via bladder catheterization to ensure complete collection) over several consecutive periods (e.g., three 30-minute periods). Blood samples are drawn at the midpoint of each urine collection period.
-
Sample Analysis: The concentration of iothalamate in plasma and urine samples is determined, typically using high-performance liquid chromatography (HPLC).
-
GFR Calculation: The renal clearance of iothalamate is calculated for each collection period using the standard clearance formula: GFR = (Urine Iothalamate Concentration × Urine Flow Rate) / Plasma Iothalamate Concentration. The final GFR is often reported as the average of the clearance periods.
51Cr-EDTA GFR Measurement (Plasma Clearance)
This method involves a single intravenous injection of 51Cr-EDTA followed by the collection of multiple blood samples to determine the rate of its disappearance from the plasma.
-
Patient Preparation: Similar to the iothalamate method, adequate hydration is recommended.
-
Injection: A precisely known amount of 51Cr-EDTA is injected intravenously as a bolus.
-
Blood Sampling: Blood samples are collected from the contralateral arm at multiple time points after injection. The timing of these samples is crucial and can vary, but a common schedule includes samples at 2, 3, and 4 hours post-injection.
-
Sample Analysis: The radioactivity of 51Cr in the plasma samples is measured using a gamma counter.
-
GFR Calculation: The GFR is calculated from the plasma clearance of 51Cr-EDTA. This is typically done by plotting the plasma concentration of 51Cr-EDTA against time and calculating the area under the curve (AUC). The clearance is then calculated as the injected dose divided by the AUC. Various formulas and correction factors (e.g., the Brøchner-Mortensen correction) are often applied to improve accuracy, especially when using a limited number of samples.
Experimental Workflow Comparison
The following diagram illustrates the key steps in a comparative study validating iothalamate GFR measurement against 51Cr-EDTA.
Conclusion
The available data suggests that iothalamate is a valid alternative to 51Cr-EDTA for the measurement of GFR. The strong correlation and similar precision between the two methods, particularly when using continuous infusion for iothalamate, support its use in clinical and research settings. The primary advantage of iothalamate lies in its non-radioactive nature, which eliminates concerns related to radiation exposure for both patients and healthcare professionals, as well as the logistical challenges and costs associated with handling and disposal of radioactive materials. However, it is important to note that direct comparative studies are limited, and the choice of method may depend on the specific clinical or research question, patient population, and available resources. Further head-to-head comparisons in diverse populations would be beneficial to strengthen the evidence base for the interchangeability of these two markers.
References
A Comparative Guide to Renal Function Assessment: Iothalamate Meglumine vs. Creatinine Clearance
For Researchers, Scientists, and Drug Development Professionals
Accurate assessment of the glomerular filtration rate (GFR) is critical in clinical research and drug development for staging kidney disease, determining drug dosage, and monitoring nephrotoxicity. The two most common methods for this assessment are the clearance of an exogenous marker, iothalamate meglumine (B1676163), and an endogenous marker, creatinine (B1669602). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
Quantitative Comparison of Performance
The choice between iothalamate meglumine and creatinine clearance often depends on the trade-off between accuracy and convenience. Iothalamate clearance is considered a gold-standard measurement of GFR, while creatinine clearance is more widely used in clinical practice due to its simplicity. However, as the data below indicates, creatinine clearance, particularly when estimated, can be less accurate.
| Parameter | This compound Clearance | Creatinine Clearance | Key Findings |
| Gold Standard Comparison | Considered a reference method for GFR measurement, with results showing high correlation with inulin (B196767) clearance, the gold standard.[1][2] | Tends to overestimate GFR, especially in patients with mild to advanced renal failure.[1][3][4] | In patients with mild renal failure, creatinine clearance can overestimate GFR by up to 18%, and in advanced renal failure, by up to 32%.[1][3][4] |
| Reproducibility | Reproducibility has been reported to be around 18.5%.[5] | Reproducibility has been reported to be around 12.2%.[5] | Creatinine clearance demonstrated slightly better reproducibility in one head-to-head comparison.[5] |
| Bias | Urinary clearance of 125I-iothalamate may have a small positive bias compared to inulin clearance, possibly due to minor tubular secretion.[1] | Consistently overestimates GFR by a constant proportion due to tubular secretion of creatinine.[5] The overestimation is negligible in patients with normal or borderline plasma creatinine.[1][3][4] | Both methods can have biases, but the overestimation with creatinine clearance is more pronounced in impaired renal function. |
| Accuracy of Estimated vs. Measured | Not applicable, as it is a direct measurement. | Estimated creatinine clearance (e.g., using the Cockcroft-Gault formula) is an inaccurate predictor of measured GFR (by iothalamate clearance).[6] | Direct measurement of GFR using iothalamate is superior to estimations based on creatinine.[6] |
Experimental Protocols
The methodologies for performing this compound and creatinine clearance are distinct, with the former requiring the administration of an external agent and the latter relying on an endogenous marker.
This protocol is based on the procedure for 125I-iothalamate clearance measurement.
-
Patient Preparation:
-
Patients should be well-hydrated.
-
A period of fasting (e.g., 4 hours) may be required.[7]
-
-
Iothalamate Administration:
-
Sample Collection:
-
Timed urine collections are performed over specific intervals (e.g., two short periods of 1 and 2 hours).[5]
-
Blood samples are taken to determine the plasma concentration of iothalamate.
-
-
Analysis:
-
The concentration of 125I-iothalamate in both plasma and urine is measured.
-
The GFR is calculated using the standard clearance formula: GFR = (Urine Concentration x Urine Flow Rate) / Plasma Concentration.
-
This protocol outlines the traditional method for measuring creatinine clearance.
-
Patient Instruction:
-
The patient is instructed to empty their bladder completely at the beginning of the collection period and to discard this urine. This is the start time.
-
All urine voided for the next 24 hours must be collected in a provided container and kept refrigerated.
-
The patient should void one last time at the end of the 24-hour period and add this to the collection.
-
-
Blood Sample:
-
A blood sample is drawn at some point during the 24-hour collection period to measure serum creatinine levels.
-
-
Analysis:
-
The total volume of the 24-hour urine collection is measured.
-
The creatinine concentration in both the urine and serum is determined.
-
Creatinine clearance is calculated using the formula: CrCl (mL/min) = ([Urine Creatinine (mg/dL) x Urine Volume (mL)] / [Serum Creatinine (mg/dL) x Time of Collection (minutes)]).
-
Visualizing the Methodologies
The following diagrams illustrate the workflows for both this compound and creatinine clearance assessments.
Caption: Workflow for GFR assessment using iothalamate and creatinine.
Caption: Relationship between true GFR and its measurement methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Imprecision of Urinary Iothalamate Clearance as a Gold Standard Measure of GFR Decreases the Diagnostic Accuracy of Kidney Function Estimating Equations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 125I-iothalamate and creatinine clearances in patients with chronic renal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Comparison of simultaneous renal clearances of true endogenous creatinine and subcutaneously administered iothalamate in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inaccuracy of estimated creatinine clearance for prediction of iothalamate glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayocliniclabs.com [mayocliniclabs.com]
A Comparative Study of Ionic vs. Non-Ionic Contrast Media in Preclinical Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ionic and non-ionic contrast media for preclinical imaging applications. The information presented is supported by experimental data to assist researchers in selecting the appropriate contrast agent for their studies.
Executive Summary
The choice between ionic and non-ionic contrast media in preclinical imaging hinges on a trade-off between cost and biocompatibility. Ionic contrast agents, the first generation of iodinated contrast media, are characterized by their high osmolality, which is a measure of the osmotic pressure they exert. This high osmolality is a direct result of their chemical structure, which dissociates into charged particles (ions) in solution.[1][2] In contrast, non-ionic contrast media do not dissociate and therefore have a lower osmolality, closer to that of physiological fluids.[1][2] This fundamental difference in physicochemical properties underpins the observed variations in their performance and safety profiles.
Preclinical studies consistently demonstrate that the lower osmolality of non-ionic contrast agents translates to a superior safety profile, with a reduced incidence and severity of adverse effects.[3] These effects include diminished cardiovascular responses and a lower risk of nephrotoxicity. While both classes of contrast media are effective in enhancing image contrast in X-ray-based imaging modalities like computed tomography (CT), the improved tolerability of non-ionic agents often makes them the preferred choice, particularly in sensitive animal models or longitudinal studies where repeated imaging is necessary.
Data Presentation: Performance and Biocompatibility
The following tables summarize quantitative data from preclinical studies, comparing key performance and biocompatibility parameters of ionic and non-ionic contrast media.
Table 1: Cardiovascular Effects in a Canine Model
| Parameter | Ionic Contrast Medium (Diatrizoate) | Non-Ionic Contrast Medium (Iopamidol) | Reference |
| Effect on Coronary Diameter | [4] | ||
| 2 ml dose | 102 ± 20 µm increase | 64 ± 19 µm increase | [4] |
| 5 ml dose | 114 ± 18 µm increase | 66 ± 19 µm increase | [4] |
| Effect on Coronary Blood Flow | [4] | ||
| 2 ml dose | 87 ± 32% increase | 35 ± 10% increase | [4] |
| 5 ml dose | 107 ± 26% increase | 61 ± 18% increase | [4] |
| Myocardial Dehydration | Considerably greater alteration in plasma osmolality and subsequent dehydration | Less alteration in plasma osmolality and dehydration | [5] |
| Cardiac Performance | Decrease in left ventricular compliance and cardiac performance | Milder and more transient effects on coronary circulation | [4][5] |
Table 2: Renal Effects in Rodent Models
| Parameter | Ionic Contrast Medium | Non-Ionic Contrast Medium | Reference |
| Tubular Epithelial Cell Vacuolization | More pronounced | Less pronounced | [6] |
| Urinary Kidney Injury Molecule-1 (Kim-1) Levels | Significantly elevated post-administration | Lower elevation compared to ionic media | [7] |
| Urinary Neutrophil Gelatinase-Associated Lipocalin (NGAL) Levels | Significantly elevated post-administration | Lower elevation compared to ionic media | [8] |
Table 3: Imaging Performance in Micro-CT
| Parameter | Ionic Contrast Media | Non-Ionic Contrast Media | Reference |
| Image Enhancement in Brain (SNR) | Lower | Higher | [9][10] |
| Image Enhancement in Kidney (SNR) | Lower | Higher | [9][10] |
| Visualization of Microvascular Structures | Less detailed | Superior visualization of smaller vessels | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to enable reproducibility and critical evaluation of the findings.
In Vivo Micro-CT Imaging of Rodent Vasculature
This protocol outlines the general procedure for comparing the in vivo imaging performance of ionic and non-ionic contrast media in a mouse model using micro-CT.
-
Animal Preparation:
-
House female nude athymic mice (n=8) in accordance with institutional guidelines.
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Place a catheter in the tail vein for contrast agent administration.
-
-
Contrast Agent Administration:
-
Divide the mice into two groups (n=4 per group).
-
Group 1: Administer an ionic contrast agent (e.g., Diatrizoate meglumine) at a dose of 1 ml/kg body weight.
-
Group 2: Administer a non-ionic contrast agent (e.g., Iohexol) at a dose of 1 ml/kg body weight.
-
-
Micro-CT Scanning:
-
Perform a baseline scan prior to contrast administration.
-
Acquire a series of scans at multiple time points post-injection (e.g., 1, 5, 15, and 30 minutes) to assess the pharmacokinetics and contrast enhancement dynamics.
-
Use a high-resolution in vivo micro-CT scanner with appropriate settings for small animal imaging.
-
-
Image Analysis:
-
Reconstruct the acquired projection data into 3D volumes.
-
Define regions of interest (ROIs) in major organs (e.g., aorta, kidneys, liver).
-
Calculate the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) for each ROI at each time point to quantify image enhancement.
-
Histopathological Analysis of Renal Tissue in a Rat Model
This protocol describes the methodology for assessing renal tissue damage following the administration of ionic and non-ionic contrast media in rats.
-
Animal Model and Contrast Administration:
-
Use male Sprague-Dawley rats (n=12).
-
Induce mild renal impairment, if required by the study design, to increase sensitivity to contrast-induced nephropathy.
-
Divide the rats into three groups (n=4 per group): Control (saline injection), Ionic Contrast Medium, and Non-Ionic Contrast Medium.
-
Administer the respective agents intravenously.
-
-
Tissue Collection and Preparation:
-
Euthanize the rats at 48 hours post-injection.
-
Perfuse the kidneys with phosphate-buffered saline (PBS) followed by 10% neutral buffered formalin.
-
Excise the kidneys and fix them in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissues through graded alcohols and xylene, and embed in paraffin.
-
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining:
-
Section the paraffin-embedded kidneys at 5 µm thickness.
-
Deparaffinize the sections in xylene and rehydrate through a series of graded alcohols to water.
-
Stain with hematoxylin to visualize cell nuclei.
-
Counterstain with eosin to visualize the cytoplasm and extracellular matrix.
-
Dehydrate the stained sections and mount with a coverslip.
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
Score the degree of tubular injury, including vacuolization, necrosis, and cast formation, in a blinded manner.
-
Measurement of Urinary Kidney Injury Biomarkers in a Rat Model
This protocol details the procedure for quantifying urinary biomarkers of acute kidney injury (AKI) following contrast media administration.
-
Urine Collection:
-
House rats in metabolic cages for 24-hour urine collection at baseline and at specified time points after contrast agent administration.
-
Centrifuge the collected urine to remove debris and store the supernatant at -80°C until analysis.
-
-
Biomarker Quantification (KIM-1 and NGAL):
-
Use commercially available ELISA kits for rat Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL).
-
Thaw the urine samples on ice and dilute as per the kit instructions.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to a microplate pre-coated with a capture antibody.
-
Incubating to allow the biomarker to bind.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme.
-
Incubating and washing again.
-
Adding a substrate that reacts with the enzyme to produce a color change.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of KIM-1 and NGAL in the urine samples based on the standard curve.
-
Normalize the biomarker concentrations to urinary creatinine (B1669602) levels to account for variations in urine dilution.
-
Mandatory Visualization
Signaling Pathways in Contrast Media-Induced Cellular Effects
Iodinated contrast media, both ionic and non-ionic, can modulate several intracellular signaling pathways, leading to cellular stress, apoptosis, and altered cell proliferation. The diagram below illustrates the key pathways involved. High osmolality and direct chemotoxicity of contrast agents can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This, in turn, can activate stress-activated protein kinase pathways, such as p38 and JNK, which promote apoptosis. Concurrently, pro-survival pathways like the mTOR and ERK pathways can be downregulated, further tipping the balance towards cell death.
Caption: Signaling pathways affected by iodinated contrast media.
Experimental Workflow for Preclinical Comparison
The following diagram illustrates a typical experimental workflow for the comparative evaluation of ionic and non-ionic contrast media in a preclinical setting. The process begins with the selection of the animal model and contrast agents, followed by in vivo imaging to assess performance. Subsequently, biological samples are collected for biocompatibility and toxicity analysis, including blood chemistry, urinalysis, and histopathology.
Caption: Experimental workflow for preclinical contrast media comparison.
References
- 1. Ionic contrast media vs non-ionic contrast media - Suppliers, Exporters, and Manufacturers China Medicine [wamin.com]
- 2. difference.wiki [difference.wiki]
- 3. Ionic versus nonionic contrast use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Histopathological Evaluation of Contrast-Induced Acute Kidney Injury Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of micro-CT image enhancement after use of different vascular casting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Battle: Cross-Validation of HPLC and LC-MS/MS for Iothalamate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of iothalamate, a key marker for glomerular filtration rate (GFR) assessment, is paramount. The choice of analytical methodology directly impacts the reliability of clinical and pharmacokinetic data. This guide provides a comprehensive cross-validation comparison of two powerhouse techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The determination of GFR is crucial in diagnosing and monitoring kidney disease. Iothalamate clearance is a gold-standard method for this assessment, necessitating robust and reliable analytical methods for its quantification in biological matrices like plasma and urine.[1][2] While HPLC-UV has been a traditional workhorse, LC-MS/MS has emerged as a highly sensitive and specific alternative.[3][4] This guide delves into the experimental protocols and quantitative performance of both methods to aid in the selection of the most appropriate technique for specific research needs.
Experimental Protocols
A successful bioanalytical assay hinges on a well-defined and validated experimental protocol. Below are detailed methodologies for both HPLC-UV and LC-MS/MS for the quantification of iothalamate.
Iothalamate Quantification by HPLC-UV
This method relies on the separation of iothalamate from other components in the sample matrix using an HPLC system, followed by detection using an ultraviolet (UV) detector.[1]
Sample Preparation:
-
To a 100 µL aliquot of human plasma or urine, add acetonitrile (B52724) for deproteination and extraction of iothalamate.[1]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.[1]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Synergi-hydro, 250 × 4.6 mm, 4 µm).[1]
-
Mobile Phase: A mixture of methanol (B129727) and 50 mM sodium phosphate (B84403) (10:90; v/v).[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Detection: UV detector set at 254 nm.[1]
Iothalamate Quantification by LC-MS/MS
This technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[5][6]
Sample Preparation:
-
For plasma samples, perform protein precipitation by adding methanol spiked with an internal standard (e.g., iohexol) to the plasma sample.[5]
-
For urine samples, dilute with water containing the internal standard.[5]
-
Vortex and centrifuge the samples.
-
Dry the supernatant from plasma extractions under a stream of nitrogen and reconstitute in a suitable solvent like ammonium (B1175870) acetate-formic acid-water.[5] Diluted urine samples can be directly analyzed.[5][6]
LC-MS/MS Conditions:
-
Chromatography: A water:methanol gradient is often used for separation on a suitable column.[2][6]
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[5]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5][6]
-
MRM Transitions for Iothalamate: m/z 614.8 → 487.0 and 614.8 → 456.0.[6]
-
Quantitative Performance Comparison
The choice between HPLC and LC-MS/MS often comes down to the required sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the key quantitative performance parameters for each method based on published data.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range (Plasma) | 1 - 150 µg/mL[1] | 1 mg/L (imprecision study concentration)[6] |
| Linearity Range (Urine) | 25 - 1500 µg/mL[1] | 1 mg/L (imprecision study concentration)[6] |
| Lower Limit of Detection (LLOD) | 0.5 µg/mL (plasma and urine)[1] | Not explicitly stated, but high sensitivity is a key feature.[3] |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL (plasma)[1] | 1 mg/L (used to assess imprecision)[7] |
| Precision (Intra-day & Inter-day) | Within 15%[1] | ≤15%[6] |
| Accuracy | Within 15%[1] | 90% - 110% mean recovery[2][6] |
Key Differences and Considerations
| Feature | HPLC-UV | LC-MS/MS |
| Selectivity | Good, but susceptible to interference from co-eluting compounds.[2] | Excellent, due to the use of specific MRM transitions, minimizing matrix effects.[2][6] |
| Sensitivity | Good for many applications. | Superior, allowing for the detection of very low concentrations.[3] |
| Analysis Time | Can have longer run times.[2] | Generally shorter run times, enabling higher throughput.[8] |
| Cost & Complexity | Less expensive and simpler to operate and maintain.[8] | More expensive initial investment and requires more specialized expertise.[4] |
| Interference | More prone to interferences from substances in the biological matrix.[2][6] | Circumvents issues with interfering substances that can affect other methods.[2][6] |
Experimental Workflow for Cross-Validation
A systematic approach is essential when cross-validating two analytical methods to ensure the results are reliable and interchangeable.
Caption: General workflow for the cross-validation of two analytical methods.
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are robust methods for the quantification of iothalamate. The choice between the two is contingent on the specific requirements of the study.
-
LC-MS/MS is the superior choice for bioanalytical applications demanding high sensitivity and selectivity, particularly for pharmacokinetic studies where low concentrations of the analyte are expected.[8] Its ability to minimize matrix interference makes it the gold standard for complex biological samples.[2][6]
-
HPLC-UV offers a cost-effective and reliable alternative for applications where analyte concentrations are higher and the sample matrix is less complex.[1][8] For routine clinical monitoring where ultra-high sensitivity is not the primary concern, HPLC can be a practical and efficient option.
Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to make an informed decision that best suits their analytical needs and ensures the generation of high-quality, reliable data.
References
- 1. HPLC estimation of iothalamate to measure glomerular filtration rate in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 4. rajithperera.com [rajithperera.com]
- 5. Quantitation of iothalamate in urine and plasma using liquid chromatography electrospray tandem mass spectrometry (HPLC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iothalamate quantification by tandem mass spectrometry to measure glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Iothalamate Meglumine and Evans Blue for Assessing Blood-Brain Barrier Disruption
The integrity of the blood-brain barrier (BBB) is crucial for maintaining the homeostasis of the central nervous system. Its disruption is a key pathological feature in numerous neurological diseases. Assessing the permeability of the BBB is therefore a critical aspect of preclinical research. This guide provides a detailed comparison of two distinct tracers used for this purpose: Iothalamate Meglumine (B1676163), a small-molecule radiographic contrast agent, and Evans Blue, a dye that binds to serum albumin to form a large-molecular-weight complex.
This comparison focuses on their physicochemical properties, principles of detection, experimental protocols, and the type of data each method generates, providing researchers with the necessary information to select the appropriate tool for their specific experimental needs.
Physicochemical and Methodological Comparison
The fundamental difference between iothalamate meglumine and Evans blue lies in their size and mechanism of detection. Iothalamate is a small molecule that can reveal subtle openings in the BBB, while the Evans blue-albumin complex is a large tracer indicating more significant barrier damage that permits protein extravasation.
| Feature | This compound | Evans Blue-Albumin Complex |
| Tracer Type | Small-molecule, water-soluble | Large-molecule, protein-bound complex |
| Molecular Weight | ~809 Da | ~67 kDa (bound to albumin) |
| Principle of Detection | Extravasation of a radiographic contrast agent into the brain parenchyma. | Extravasation of an albumin-bound dye into the brain parenchyma. |
| Detection Method | Computed Tomography (CT), measuring contrast enhancement. | Spectrophotometry or fluorometry of brain tissue homogenate; fluorescence microscopy. |
| Indication | Permeability to small molecules. | Permeability to macromolecules (plasma proteins). |
| Quantification | Hounsfield Units (HU) on CT scans. | µg of dye per gram of brain tissue. |
| Key Advantage | In vivo, real-time imaging potential; sensitivity to subtle BBB leaks. | Widely established, highly reliable for detecting significant BBB breakdown.[1][2] |
| Key Disadvantage | Can itself induce BBB disruption at high concentrations/osmolality.[3] | Post-mortem analysis required for quantification; potential for tissue binding artifacts.[4] |
Principles of Blood-Brain Barrier Assessment
The choice of tracer dictates the type of BBB disruption that can be detected. A small molecule like iothalamate can pass through less compromised tight junctions, whereas the much larger Evans blue-albumin complex requires a more substantial breach.
Caption: Conceptual model of tracer extravasation across a disrupted BBB.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for assessing BBB permeability using Evans Blue and a conceptual protocol for this compound.
Protocol 1: Evans Blue Extravasation Assay
This protocol is a widely used method to quantify BBB disruption by measuring the amount of dye that has leaked into the brain tissue.[1][2][5]
Materials:
-
Evans blue dye (Sigma-Aldrich)
-
Sterile 0.9% saline
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Perfusion pump and buffer (e.g., ice-cold PBS)
-
Trichloroacetic acid (TCA) or formamide
-
Spectrophotometer or fluorometer
-
Homogenizer
Procedure:
-
Preparation of Dye: Prepare a 2% solution of Evans blue in sterile 0.9% saline and filter-sterilize.
-
Animal Preparation: Anesthetize the animal (e.g., mouse or rat) and record its body weight.
-
Dye Administration: Inject the Evans blue solution (e.g., 4 mL/kg) intravenously (typically via the tail vein or jugular vein).[6]
-
Circulation: Allow the dye to circulate for a defined period (e.g., 1-2 hours).[1][5]
-
Perfusion: Deeply anesthetize the animal and perform transcardial perfusion with ice-cold PBS until the fluid running from the right atrium is clear of blood. This step is critical to remove intravascular dye.
-
Brain Extraction: Carefully dissect and remove the brain. The brain can be divided into hemispheres or specific regions of interest.
-
Homogenization and Extraction:
-
Quantification:
-
Collect the supernatant.
-
Measure the absorbance of the supernatant at ~610-620 nm using a spectrophotometer.[5]
-
Calculate the concentration of Evans blue in the sample using a standard curve prepared from known concentrations of the dye.
-
Express the results as µg of Evans blue per gram of brain tissue.
-
Protocol 2: this compound-based CT Imaging (Conceptual)
This protocol describes a conceptual workflow for using a small-molecule contrast agent to assess BBB disruption in vivo. The specific parameters would depend on the CT scanner and animal model.
Materials:
-
This compound solution (e.g., Conray)
-
Anesthetic agent
-
In vivo CT scanner
-
Catheter for intravenous injection
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the CT scanner. Secure a catheter in a vein (e.g., tail vein) for contrast injection.
-
Baseline Scan: Perform a non-contrast CT scan of the head to obtain baseline Hounsfield unit (HU) values for brain tissue.
-
Contrast Administration: Administer a bolus injection of this compound. The dose and injection rate are critical parameters.
-
Dynamic or Post-Contrast Scanning:
-
Dynamic Scanning: Acquire a series of rapid scans immediately following injection to observe the kinetics of contrast agent passage.
-
Static Post-Contrast Scanning: Acquire scans at one or more time points after injection (e.g., 5, 15, 30 minutes) to assess for parenchymal enhancement.
-
-
Image Analysis and Quantification:
-
Co-register the pre- and post-contrast images.
-
Define regions of interest (ROIs) in specific brain areas.
-
Measure the change in HU in the ROIs between the pre- and post-contrast scans.
-
An increase in HU in the brain parenchyma indicates extravasation of the contrast agent and thus, BBB disruption. The magnitude of the change can be used as a quantitative measure of permeability.
-
Experimental Workflow Visualization
The general workflow for assessing BBB disruption involves several key stages, from the initial insult or model creation to the final data analysis.
Caption: Generalized experimental workflow for BBB permeability assessment.
Conclusion and Recommendations
This compound and Evans blue are not interchangeable tools but rather complementary methods for probing different aspects of BBB integrity.
-
Choose this compound (or other small-molecule tracers) when the research question involves detecting subtle or early-stage BBB disruption, assessing permeability to small molecules, or when non-invasive, longitudinal in vivo imaging is required.
-
Choose Evans Blue when the goal is to detect significant, pathological breakdown of the BBB that results in the extravasation of plasma proteins. It is a robust, reliable, and widely validated endpoint for severe BBB damage.[1][2]
Ultimately, the selection of a tracer should be driven by the specific hypothesis being tested regarding the nature and magnitude of the suspected blood-brain barrier disruption. In some cases, using both a small and a large tracer in parallel studies can provide a more complete picture of the BBB's condition.
References
- 1. researchgate.net [researchgate.net]
- 2. Using Evans Blue Dye to Determine Blood‐Brain Barrier Integrity in Rodents | Semantic Scholar [semanticscholar.org]
- 3. Comparison of blood-brain barrier disruption by intracarotid iopamidol and methylglucamine iothalamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Markers for blood-brain barrier integrity: how appropriate is Evans blue in the twenty-first century and what are the alternatives? [frontiersin.org]
- 5. Assessment of Evans blue extravasation [bio-protocol.org]
- 6. Comparison Evans Blue Injection Routes: Intravenous vs. Intraperitoneal, for Measurement of Blood-Brain Barrier in a Mice Hemorrhage Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Single-Sample Iothalamate GFR Methods for Researchers
An objective evaluation of the precision and practicality of single-sample iothalamate glomerular filtration rate (GFR) measurement in comparison to alternative methods, supported by experimental data and detailed protocols for scientific and drug development professionals.
The accurate measurement of the glomerular filtration rate (GFR) is crucial in clinical research and drug development for assessing kidney function. While multi-sample plasma clearance methods using exogenous markers like iothalamate are considered highly accurate, single-sample methods offer a less burdensome and more cost-effective alternative. This guide provides a comprehensive comparison of the precision of single-sample iothalamate GFR methods against multi-sample techniques and other common GFR assessment methods.
Data Presentation: Performance of GFR Measurement Methods
The precision and accuracy of GFR measurement methods are commonly evaluated by comparing them to a reference or "gold standard" method, such as inulin (B196767) clearance or a multi-sample plasma clearance of an exogenous marker. Key performance metrics include bias (the systematic difference from the reference method), precision (the random error or variability), and accuracy (the closeness to the reference value), often expressed as the percentage of measurements falling within a certain percentage (e.g., 30%) of the reference GFR (P30).
Table 1: Comparison of Single-Sample vs. Multi-Sample Plasma Clearance Methods
| Method | Marker(s) | Comparison Metric | Result | Source |
| Single-Sample (240 min) vs. Multi-Sample | Iohexol or 51Cr-EDTA | Concordance within 10% | 91.4% | [1][2] |
| Single-Sample (300 min) vs. Multi-Sample | Iohexol or 51Cr-EDTA | Concordance within 10% | 96.0% | [1][2] |
| Single-Sample (4 hours) vs. Multi-Sample | 51Cr-EDTA and Iohexol | Precision (SD of mean difference) | 6.9 mL/min | [3] |
| Multi-Sample vs. Multi-Sample | 51Cr-EDTA and Iohexol | Precision (SD of mean difference) | 7.9 mL/min | [3] |
| Single-Sample (low GFR <30 mL/min) vs. Multi-Sample | Iohexol or 51Cr-EDTA | Observation | Systematically higher results than multi-sample method (except for 300 min time point) | [2] |
Table 2: Accuracy of Various GFR Measurement Methods Compared to a Reference Method
| Method | Reference Method | Accuracy Metric (P30) | Result | Source |
| Plasma Clearance of Iohexol | Inulin-based GFR | P30 | 84% | [4] |
| Plasma Clearance of Iothalamate | Inulin-based GFR | P30 | 61% | [4] |
| CKD-EPI (creatinine) | Iothalamate mGFR | P30 | 87% | [4] |
| CKD-EPI (creatinine) | Inulin mGFR | P30 | 78% | [4] |
| MDRD Study Equation | Measured GFR (mGFR) | 1 - P30 | 12.1% | [5][6] |
| CKD-EPI (Cystatin C) | Measured GFR (mGFR) | 1 - P30 | 17.1% | [5][6] |
| CKD-EPI (Creatinine-Cystatin C) | Measured GFR (mGFR) | 1 - P30 | 8.3% | [5][6] |
Experimental Protocols
A standardized protocol is essential for ensuring the precision and accuracy of single-sample iothalamate GFR measurements.
Protocol for Single-Sample Iothalamate GFR Measurement
1. Patient Preparation:
-
Patients should fast for at least 4 hours prior to the procedure (2 hours for diabetic patients) to ensure a stable metabolic state.[7]
-
Ensure the patient has not had a colonoscopy within the last 12 hours to avoid dehydration.[7]
-
Verify that the patient has no known sensitivity to contrast media.[7]
-
Record the patient's height and weight without shoes.[7]
2. Iothalamate Administration:
-
A bolus intravenous injection of nonradioactive iothalamate is administered.[8] The exact volume injected should be calculated based on the density of the iothalamate solution.[8]
-
The injection should be followed by a sterile normal saline flush.[9]
3. Hydration:
-
To ensure adequate urine flow for potential parallel urinary clearance measurements and to maintain stable hydration, patients are typically asked to drink a standardized volume of water (e.g., 750 ml) over a short period.[8]
4. Blood Sampling:
-
A single blood sample is collected at a precisely timed interval after the iothalamate injection. The optimal timing of this sample is crucial for accuracy and depends on the expected GFR.[1][2]
-
The blood sample should be drawn from the arm opposite to the injection site to avoid contamination.[7]
-
Samples should be stored on ice, and plasma should be separated in a refrigerated centrifuge and stored at -86°C until analysis.[8]
5. Iothalamate Concentration Analysis:
-
The concentration of iothalamate in the plasma sample is measured using a validated method, such as high-performance liquid chromatography (HPLC).[8][9]
6. GFR Calculation:
-
The GFR is calculated from the plasma iothalamate concentration using a formula that accounts for the injected dose and the time of the blood draw. The Jacobsson formula is a commonly used method for single-sample GFR calculation.[2]
Visualizations
Caption: Experimental workflow for single-sample iothalamate GFR measurement.
Caption: Logical relationships in comparing GFR measurement methods.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparison of GFR measurements assessed from single versus multiple samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ishen365.com [ishen365.com]
- 6. Imprecision of Urinary Iothalamate Clearance as a Gold Standard Measure of GFR Decreases the Diagnostic Accuracy of Kidney Function Estimating Equations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. Assessment of Iothalamate Plasma Clearance: Duration of Study Affects Quality of GFR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC estimation of iothalamate to measure glomerular filtration rate in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measured Glomerular Filtration Rate: The Query for a Workable Golden Standard Technique - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Renal Safety Profiles of Iothalamate Meglumine and Iopamidol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the renal safety of two iodinated contrast agents: iothalamate meglumine (B1676163), a high-osmolar ionic monomer, and iopamidol (B1672082), a low-osmolar non-ionic monomer. The selection of a contrast agent with a favorable safety profile is critical in minimizing the risk of contrast-induced nephropathy (CIN), a significant cause of hospital-acquired acute kidney injury. This comparison is based on available experimental data to assist researchers and clinicians in making informed decisions.
Executive Summary
Iopamidol, a low-osmolar contrast medium (LOCM), is generally considered to have a better renal safety profile than high-osmolar contrast media (HOCM) like iothalamate meglumine. While direct, recent head-to-head clinical trials with extensive quantitative data are limited, historical studies and comparisons with other agents consistently demonstrate a lower nephrotoxic potential for iopamidol. A key study directly comparing the two agents found their nephrotoxicity to be equivalent based on urinary enzyme levels; however, more recent studies focusing on serum creatinine (B1669602) changes and the incidence of CIN suggest a safety advantage for low-osmolar agents like iopamidol, particularly in high-risk patients.
Data Presentation: Quantitative Comparison of Renal Safety
Due to the scarcity of recent, direct comparative trials, the following tables summarize data from a direct comparative study and from studies evaluating iopamidol against other contrast agents.
Table 1: Direct Comparison of Iothalamate and Iopamidol
| Parameter | Iothalamate | Iopamidol | Diatrizoate | p-value | Reference |
| Urinary N-acetyl-beta-glucosaminidase (NAG) Levels | No significant difference | No significant difference | No significant difference | Not significant | --INVALID-LINK--[1][2] |
Note: This study concluded that the nephrotoxicity of iopamidol appears equivalent to that of iothalamate and diatrizoate based on this specific urinary enzyme marker.
Table 2: Renal Safety Data for Iopamidol from Comparative Studies
| Comparison Agent | Patient Population | Key Findings for Iopamidol | Reference |
| Diatrizoate (HOCM) | High-risk patients undergoing cardiac angiography | Mean increase in serum creatinine (24h): 0.11 ± 0.2 mg/dL; Incidence of CIN (>0.5 mg/dL increase in SCr): 8% | --INVALID-LINK--[3][4] |
| Iodixanol (B1672021) (iso-osmolar) | Patients with chronic kidney disease undergoing CT | Incidence of CIN (≥0.5 mg/dL or ≥25% increase in SCr): 4% (3/77 patients) | --INVALID-LINK--[5] |
| Iodixanol (iso-osmolar) | Meta-analysis of randomized controlled trials | No significant difference in the incidence of CI-AKI compared to iodixanol. | --INVALID-LINK--[6][7] |
Experimental Protocols
The methodologies employed in the cited studies to assess renal safety typically involve the following steps:
Protocol for Assessing Contrast-Induced Nephropathy (CIN)
-
Patient Recruitment: Patients scheduled for a procedure requiring contrast media administration are screened for eligibility. Inclusion and exclusion criteria are defined, often focusing on patients with pre-existing renal impairment (e.g., elevated baseline serum creatinine or reduced estimated glomerular filtration rate [eGFR]).
-
Informed Consent: All participants provide written informed consent before enrollment in the study.
-
Randomization: Patients are randomly assigned to receive either this compound or iopamidol in a double-blind manner, where neither the patient nor the investigator is aware of the assigned contrast agent.
-
Baseline Assessment: A baseline serum creatinine (SCr) level is measured immediately before the administration of the contrast agent. Other relevant data, such as age, weight, and co-morbidities (e.g., diabetes), are also collected.
-
Contrast Administration: The assigned contrast agent is administered according to the standard protocol for the specific imaging procedure. The volume of the contrast agent is recorded.
-
Post-Procedure Monitoring: Serum creatinine levels are measured at specified time points after contrast administration, typically at 24, 48, and sometimes 72 hours post-procedure.
-
Definition of CIN: Contrast-induced nephropathy is defined as a significant increase in serum creatinine from the baseline measurement. Common definitions include:
-
An increase in serum creatinine of ≥0.5 mg/dL.
-
A relative increase in serum creatinine of ≥25% from baseline.
-
-
Data Analysis: The incidence of CIN is calculated for each group and compared using appropriate statistical tests. Changes in mean serum creatinine and eGFR are also analyzed.
Mandatory Visualization
Caption: Experimental workflow for a clinical trial comparing the renal safety of two contrast agents.
Caption: General signaling pathways implicated in contrast-induced nephropathy.
Conclusion
The available evidence suggests that iopamidol, a low-osmolar contrast agent, has a more favorable renal safety profile compared to the high-osmolar agent, this compound. This is supported by the general principle that lower osmolality contrast media are associated with a reduced risk of CIN. While direct comparative data is limited, studies evaluating iopamidol against other agents consistently show a low incidence of nephrotoxicity. For research and clinical applications, particularly in patients with pre-existing renal impairment or other risk factors for CIN, the use of a low-osmolar agent such as iopamidol is advisable. Further large-scale, randomized controlled trials directly comparing modern low-osmolar and iso-osmolar contrast agents with older high-osmolar agents would be beneficial to provide more definitive quantitative comparisons.
References
- 1. Signal pathways involved in contrast-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. Renal toxicity of contrast agents: iopamidol, iothalamate, and diatrizoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contrast-induced nephropathy and oxidative stress: mechanistic insights for better interventional approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nephrotoxicity of iodixanol versus iopamidol in patients with chronic kidney disease and diabetes mellitus undergoing coronary angiographic procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic Characterization of Iopamidol and Iohexol for Optimizing Measured Glomerular Filtration Rate Assessment in Clinical Practice and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Iothalamate Meglumine: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Navigating the complexities of laboratory waste management is critical for ensuring a safe and compliant research environment. This guide provides detailed, step-by-step procedures for the proper disposal of iothalamate meglumine (B1676163), a widely used iodinated contrast agent. Adherence to these protocols is essential for minimizing environmental impact and ensuring the safety of all laboratory personnel.
Waste Classification: Is Iothalamate Meglumine a Hazardous Waste?
Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste.[1] Pharmaceutical waste is broadly categorized as either hazardous or non-hazardous. This compound is not specifically listed as a P- or U-listed hazardous waste by the EPA. Therefore, unless it exhibits specific hazardous characteristics (e.g., ignitability, corrosivity, reactivity, or toxicity), it is generally considered a non-hazardous pharmaceutical waste .[2][3]
However, it is crucial to recognize that "non-hazardous" does not imply "harmless."[2][4] Improper disposal of non-RCRA pharmaceutical waste can still pose risks to the environment and human health.[4] Therefore, dedicated disposal procedures are necessary.
Disposal Procedures for this compound and Associated Waste
The following procedures outline the proper disposal methods for various waste streams generated from the use of this compound in a laboratory setting.
Unused or Expired this compound
For pure, unused, or expired this compound, the primary disposal method is incineration through a licensed pharmaceutical waste disposal service.[1][2]
-
Step 1: Segregation. Do not mix this compound waste with RCRA hazardous waste, sharps waste, or regular trash.[2]
-
Step 2: Containerization. Place the original vial or a securely sealed container of the unused product into a designated non-hazardous pharmaceutical waste container. These containers are often white with blue lids or clearly labeled for "incineration only."[1]
-
Step 3: Labeling. Ensure the container is clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration" and includes the date of disposal.[2]
-
Step 4: Storage. Store the waste container in a secure, designated area inaccessible to unauthorized personnel until it is collected by a certified waste management vendor.[2]
Contaminated Labware and Personal Protective Equipment (PPE)
Items such as gloves, bench paper, and empty vials that have come into contact with this compound should be disposed of as non-hazardous pharmaceutical waste.
-
Solid Waste: Place contaminated items like gloves, wipes, and empty packaging into the designated non-hazardous pharmaceutical waste container for incineration.
-
Empty Vials and Syringes (without sharps): Empty containers should be placed in the non-hazardous pharmaceutical waste bin.[2] Syringes without needles can also be disposed of in this manner.
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container. These containers should be clearly labeled as "Sharps Waste" and handled according to your institution's biohazard safety plan.
Aqueous Solutions Containing this compound
Drain disposal of any pharmaceutical waste is highly discouraged and, for hazardous waste, is prohibited.[3] For non-hazardous pharmaceuticals like this compound, incineration is the preferred method to prevent environmental contamination.
-
Step 1: Collection. Collect aqueous waste containing this compound in a compatible, leak-proof container.
-
Step 2: Labeling. Clearly label the container with its contents (e.g., "Aqueous Waste with this compound") and mark it as "For Incineration."
-
Step 3: Storage. Store the container in a designated waste accumulation area, away from incompatible materials.
Spill Cleanup
In the event of an this compound spill, follow these procedures:
-
Step 1: Alert Personnel. Notify others in the immediate area of the spill.
-
Step 2: Containment. Cover the spill with an absorbent material to prevent it from spreading.
-
Step 3: Decontamination. Clean the spill area with a suitable cleaning agent. Given that this compound is an organic iodine compound, using a solution of sodium bicarbonate can help in the cleanup of iodine-containing spills.
-
Step 4: Waste Disposal. All materials used for spill cleanup (absorbent pads, gloves, etc.) must be placed in the designated non-hazardous pharmaceutical waste container for incineration.
Data Presentation: this compound Waste Streams
The following table summarizes the different waste streams generated from the use of this compound and their recommended disposal methods.
| Waste Stream | Description | Recommended Container | Disposal Method |
| Unused/Expired Product | Pure this compound in its original vial or other container. | Non-Hazardous Pharmaceutical Waste Container (e.g., white with blue lid) | Incineration |
| Contaminated Solids | Gloves, PPE, bench paper, and other solid materials contaminated with this compound. | Non-Hazardous Pharmaceutical Waste Container | Incineration |
| Empty Vials & Syringes | Glass or plastic vials and plastic syringes that have held this compound. | Non-Hazardous Pharmaceutical Waste Container | Incineration |
| Contaminated Sharps | Needles, scalpels, or other sharp instruments contaminated with this compound. | Puncture-Resistant Sharps Container | Autoclaving and/or Incineration (as per institutional policy) |
| Aqueous Waste | Liquid solutions containing dissolved this compound. | Labeled, Leak-Proof Liquid Waste Container | Incineration |
| Spill Cleanup Debris | Absorbent materials and PPE used to clean up an this compound spill. | Non-Hazardous Pharmaceutical Waste Container | Incineration |
Experimental Protocol: Quantification of Iothalamate in Aqueous Samples
For research applications requiring the quantification of iothalamate in waste streams or environmental samples, a sensitive analytical method is necessary. The following is a summary of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of iothalamate.[5][6][7]
Objective: To accurately measure the concentration of iothalamate in plasma and urine samples.
Methodology:
-
Sample Preparation:
-
Deproteinize plasma and urine samples using acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Dilute the resulting supernatant with water.
-
-
LC-MS/MS Analysis:
-
Inject the diluted supernatant into a liquid chromatography system.
-
Employ a water:methanol gradient for chromatographic separation.
-
Utilize a tandem mass spectrometer for detection and quantification.
-
Monitor for multiple reaction monitoring (MRM) transitions specific to iothalamate (e.g., m/z 614.8→487.0, 614.8→456.0).[5][6][7]
-
This method provides high sensitivity and specificity, overcoming interferences that can be present in other analytical techniques like capillary electrophoresis.[5]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from the use of this compound in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
References
- 1. usbioclean.com [usbioclean.com]
- 2. trihazsolutions.com [trihazsolutions.com]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
- 5. Iothalamate quantification by tandem mass spectrometry to measure glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Essential Safety and Handling Guide for Iothalamate Meglumine in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Iothalamate meglumine (B1676163) in a research environment. Adherence to these procedures is essential for personnel safety and environmental protection.
Personal Protective Equipment (PPE)
When handling Iothalamate meglumine, appropriate personal protective equipment must be worn to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be worn at all times to protect against splashes. Should be chemical-resistant and provide a complete seal around the eyes. |
| Face Shield | Recommended to be worn in conjunction with safety goggles when there is a significant risk of splashing, such as during bulk handling or spill cleanup. | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are suitable for handling this compound. Gloves should be inspected for integrity before each use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A full-length laboratory coat should be worn to protect skin and personal clothing from contamination. |
| Chemical-resistant Apron | A chemical-resistant apron should be worn over the laboratory coat when handling larger quantities of this compound or during spill cleanup. | |
| Respiratory Protection | Respirator | A NIOSH-approved respirator may be necessary if there is a risk of aerosol or dust generation. Consult your institution's Environmental Health and Safety (EHS) department for specific recommendations based on your experimental setup. |
Operational Plan: Handling and Preparation
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within reach to avoid leaving the designated area unnecessarily.
-
Pre-use Inspection: Visually inspect the this compound container for any signs of damage or leakage.
Handling:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Dispensing: Carefully dispense the required amount of this compound. Use appropriate tools (e.g., spatulas, pipettes) to avoid generating dust or splashes.
-
Container Management: Keep the primary container of this compound sealed when not in use.
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
Immediate Actions:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards.
Cleanup Procedure:
-
Assemble Spill Kit: Use a chemical spill kit appropriate for handling solid or liquid spills.
-
Contain the Spill: For liquid spills, use absorbent pads or granules to contain the spill. For solid spills, gently cover with a damp cloth to prevent dust from becoming airborne.
-
Neutralize and Absorb: Follow the instructions in your spill kit for neutralizing and absorbing the spilled material.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable decontaminating solution, followed by water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Waste Segregation: All materials contaminated with this compound, including unused product, solutions, and contaminated lab supplies (e.g., gloves, pipette tips, paper towels), must be collected as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, leak-proof, and chemically compatible containers for waste collection.
-
Do Not Drain Dispose: this compound should never be disposed of down the drain.[1]
-
Hazardous Waste Collection: Arrange for the disposal of the hazardous waste through your institution's certified hazardous waste management program.[1][2] Incineration is the preferred method for the destruction of iodinated compounds.[3]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
